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  • Product: (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol
  • CAS: 521097-97-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chiral alcohol (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol, detailing its chemical identity, structure, and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chiral alcohol (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol, detailing its chemical identity, structure, and significance within the broader context of medicinal chemistry and organic synthesis.

Introduction: The Significance of Chiral Alcohols and the Benzodioxole Moiety

In the landscape of modern drug discovery and fine chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chiral alcohols, such as (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol, are critical building blocks in this endeavor.[1][2] Their importance stems from their ability to serve as starting materials or key intermediates in the synthesis of complex, single-stereoisomer pharmaceutical agents. The stereochemistry of these alcohols can profoundly influence the biological activity and safety profile of the final drug product.

The subject of this guide incorporates the 1,3-benzodioxole functional group, a structural motif found in numerous bioactive compounds.[3] This moiety, also known as the methylenedioxyphenyl group, is recognized for its utility as a versatile intermediate in the synthesis of molecules with potential therapeutic applications, including anti-inflammatory, neuroprotective, and antidiabetic properties.[3][4][5] The fusion of a benzene ring with a dioxole ring creates a unique electronic and steric environment, making it a valuable component in the design of novel drug candidates.[3][4]

IUPAC Nomenclature and Chemical Identity

The formal and systematic name for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol .[6] Let's dissect this name to understand the molecule's structure:

  • Propan-2-ol : This is the parent structure, indicating a three-carbon chain (propane) with a hydroxyl (-OH) group located on the second carbon atom.[7]

  • 1-(1,3-benzodioxol-5-yl) : This specifies a substituent attached to the first carbon of the propan-2-ol chain. The substituent is a 1,3-benzodioxole ring, and it is connected via its fifth carbon atom.

  • (2R)- : This is the stereochemical descriptor, which defines the absolute configuration at the chiral center. The chiral center is the second carbon of the propane chain, the one bearing the hydroxyl group. The "(R)" designation, from the Latin rectus (right), is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Key Identifiers:

Identifier Value
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol [6]
CAS Number 521097-97-2[6]

| PubChem CID | 55264785[6] |

Chemical Structure and Stereochemistry

The structure of (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol is characterized by a secondary alcohol with a specific spatial arrangement of its substituents.

2D Representation and Key Features

The molecule consists of a 1,3-benzodioxole ring system linked by a methylene bridge (-CH₂-) to a propan-2-ol backbone. The chiral center at C2 is bonded to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and a 1-(1,3-benzodioxol-5-yl)methyl group.

Caption: 2D structure of (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol.

Stereochemistry: The (R)-Configuration

The "(R)" configuration at the C2 chiral center is crucial for the molecule's identity and its potential interactions in a chiral environment, such as with biological receptors or enzymes. The assignment of (R) or (S) is based on the Cahn-Ingold-Prelog (CIP) priority rules:

  • Assign Priorities: The four groups attached to the chiral center (C2) are ranked by atomic number.

    • -OH (Oxygen, Z=8) -> Priority 1

    • -CH₂(1,3-benzodioxol-5-yl) (Carbon attached to another carbon) -> Priority 2

    • -CH₃ (Carbon attached to hydrogens) -> Priority 3

    • -H (Hydrogen, Z=1) -> Priority 4

  • Orient the Molecule: The molecule is viewed with the lowest priority group (-H) pointing away from the observer.

  • Trace the Path: A path is traced from priority 1 to 2 to 3. For this molecule, this path proceeds in a clockwise direction, hence the designation "(R)".

The ability to synthesize enantiomerically pure compounds like this is a cornerstone of asymmetric synthesis.[1][8]

Synthesis and Experimental Considerations

While specific, detailed synthesis protocols for (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol are proprietary or found within patent literature, general methodologies for creating chiral secondary alcohols from prochiral ketones are well-established.

General Asymmetric Synthesis Workflow

The synthesis of a chiral alcohol typically involves the asymmetric reduction of a corresponding prochiral ketone. In this case, the precursor would be 1-(1,3-benzodioxol-5-yl)propan-2-one.

workflow start Prochiral Ketone 1-(1,3-benzodioxol-5-yl)propan-2-one reagent Asymmetric Reducing Agent (e.g., Chiral Borane, Biocatalyst) start->reagent Reduction product Enantiomerically Enriched Alcohol (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol reagent->product purification Purification (e.g., Chiral Chromatography) product->purification final_product Enantiopure Product purification->final_product

Caption: General workflow for asymmetric synthesis of a chiral alcohol.

Causality in Experimental Choices:

  • Choice of Catalyst: The selection of the chiral catalyst or reducing agent is the most critical step. This choice dictates the enantioselectivity of the reaction (the preference for forming one enantiomer over the other).

    • Chemical Catalysts: Metal hydrides combined with chiral ligands (e.g., derivatives of amino alcohols) can form a chiral complex that sterically directs the hydride delivery to one face of the ketone.[8]

    • Biocatalysis: Enzymes, such as ketoreductases, within whole-cell systems offer a sustainable and highly selective alternative.[2] They operate under mild conditions and can provide very high enantiomeric excess (ee%).[2]

  • Reaction Conditions: Temperature, solvent, and pressure must be carefully controlled. Lower temperatures often enhance enantioselectivity by reducing the kinetic energy of the system, which magnifies the energetic difference between the two diastereomeric transition states.

  • Purification: Even with highly selective reactions, achieving >99% ee often requires a final purification step. Chiral chromatography (e.g., HPLC or SFC with a chiral stationary phase) is the standard method for separating enantiomers and verifying the optical purity of the final product.

Potential Applications in Research and Development

Derivatives of 1,3-benzodioxole are actively investigated in medicinal chemistry.[9][10] The specific compound, (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol, serves as a valuable chiral building block. Its structural motifs—the chiral secondary alcohol and the benzodioxole ring—are present in various classes of biologically active molecules.

  • Precursor for Pharmaceutical Agents: The hydroxyl group provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular frameworks.[11]

  • Chiral Auxiliary/Ligand: Chiral alcohols themselves can be used to induce chirality in other reactions, acting as chiral auxiliaries or ligands for metal catalysts.[11]

  • Fragment-Based Drug Design: As a well-defined molecular fragment, it can be used in screening libraries for fragment-based drug discovery (FBDD) to identify initial hits that bind to biological targets.

Conclusion

(2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol is a molecule of significant interest to the scientific community, particularly those involved in asymmetric synthesis and drug development. Its well-defined structure, confirmed IUPAC name, and inherent chirality make it a valuable tool. Understanding its nomenclature, stereochemistry, and the principles behind its synthesis is essential for researchers aiming to leverage its unique properties in the creation of novel and effective chemical entities. The convergence of the versatile 1,3-benzodioxole core with a stereochemically pure alcohol functional group ensures its continued relevance in the pursuit of advanced therapeutic agents.

References

  • PubChem. (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol. National Center for Biotechnology Information. [Link]

  • Dacheng Chemicals. (2023). The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. [Link]

  • Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]

  • Fiveable. Chiral Alcohols Definition. [Link]

  • National Center for Biotechnology Information. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. [Link]

  • PubMed Central. (2024). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. [Link]

  • ReAgent. (2018). What Is The Difference Between Propan-1-ol and Propan-2-ol?. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Stereochemistry and Chirality of 1-(1,3-benzodioxol-5-yl)propan-2-ol

Abstract This technical guide provides a comprehensive examination of the stereochemical and chiral properties of 1-(1,3-benzodioxol-5-yl)propan-2-ol, a molecule of significant interest in synthetic and medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the stereochemical and chiral properties of 1-(1,3-benzodioxol-5-yl)propan-2-ol, a molecule of significant interest in synthetic and medicinal chemistry. The presence of a chiral center at the second carbon of the propanol chain gives rise to two enantiomers, (R)- and (S)-1-(1,3-benzodioxol-5-yl)propan-2-ol, each with potentially distinct biological activities. This guide details the synthesis of both the racemic mixture and the individual enantiomers through asymmetric methods, outlines analytical techniques for their separation and characterization, and discusses the pharmacological implications of their chirality. The content is intended for researchers, scientists, and drug development professionals engaged in the study of chiral molecules and their applications.

Introduction: The Significance of Chirality in 1-(1,3-benzodioxol-5-yl)propan-2-ol

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key structural feature in a wide array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. The seemingly subtle difference in the three-dimensional arrangement of substituents around a chiral center can lead to profound differences in how a molecule interacts with the chiral environment of a biological system, such as enzymes and receptors.[1]

1-(1,3-benzodioxol-5-yl)propan-2-ol possesses a single stereocenter at the C2 position, resulting in a pair of enantiomers: (R)-1-(1,3-benzodioxol-5-yl)propan-2-ol and (S)-1-(1,3-benzodioxol-5-yl)propan-2-ol. As is often the case with chiral drugs, one enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.[2][3] Therefore, the ability to synthesize, separate, and characterize the individual enantiomers of this compound is of paramount importance for any potential therapeutic development.

This guide will delve into the critical aspects of the stereochemistry of 1-(1,3-benzodioxol-5-yl)propan-2-ol, providing a robust framework for its synthesis, analysis, and potential applications.

Synthesis of 1-(1,3-benzodioxol-5-yl)propan-2-ol

The synthesis of 1-(1,3-benzodioxol-5-yl)propan-2-ol can be approached through both racemic and enantioselective routes. The choice of method depends on the desired outcome, with racemic synthesis providing a mixture of both enantiomers and enantioselective synthesis aiming to produce a single, pure enantiomer.

Racemic Synthesis via Reduction of 1-(1,3-benzodioxol-5-yl)propan-2-one

The most straightforward route to racemic 1-(1,3-benzodioxol-5-yl)propan-2-ol is the reduction of the corresponding ketone, 1-(1,3-benzodioxol-5-yl)propan-2-one (also known as methylenedioxyphenyl-2-propanone or MDP2P).

Diagram of Racemic Synthesis Workflow

G cluster_0 Racemic Synthesis Start 1-(1,3-benzodioxol-5-yl)propan-2-one (MDP2P) Reagent Reducing Agent (e.g., NaBH4) Start->Reagent Addition Reaction Reduction in a suitable solvent (e.g., Methanol) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Racemic 1-(1,3-benzodioxol-5-yl)propan-2-ol Purification->Product

Caption: Workflow for the racemic synthesis of 1-(1,3-benzodioxol-5-yl)propan-2-ol.

Experimental Protocol: Racemic Synthesis

  • Dissolution: Dissolve 1-(1,3-benzodioxol-5-yl)propan-2-one (1 equivalent) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 equivalents), portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Solvent Removal: Remove the alcohol solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield racemic 1-(1,3-benzodioxol-5-yl)propan-2-ol.

Enantioselective Synthesis

The production of enantiomerically pure 1-(1,3-benzodioxol-5-yl)propan-2-ol is crucial for pharmacological studies. This is typically achieved through asymmetric reduction of the precursor ketone using either chiral chemical catalysts or biocatalysts.

Biocatalysis offers a green and highly selective method for the synthesis of chiral alcohols. Certain enzymes, particularly alcohol dehydrogenases (ADHs) found in microorganisms, can reduce ketones to alcohols with high enantioselectivity. For instance, studies on the reduction of a similar ketone, 1-(benzo[d][4][5]dioxol-5-yl)ethanone, have shown that Lactobacillus paracasei can produce the corresponding (R)-alcohol in high enantiomeric excess (>99% ee).[6] This approach is highly promising for the synthesis of (R)-1-(1,3-benzodioxol-5-yl)propan-2-ol.[7]

G cluster_1 Biocatalytic Asymmetric Reduction Substrate 1-(1,3-benzodioxol-5-yl)propan-2-one Biocatalyst Whole Cells (e.g., Lactobacillus) or Isolated ADH Cofactor Cofactor Regeneration System (e.g., Isopropanol) Reaction Biotransformation in Buffer Extraction Product Extraction Purification Chromatographic Purification Product Enantiopure (e.g., R)-1-(1,3-benzodioxol-5-yl)propan-2-ol

Caption: Conceptual diagram of differential binding of enantiomers to a chiral receptor.

Future research should focus on elucidating the specific pharmacological profiles of (R)- and (S)-1-(1,3-benzodioxol-5-yl)propan-2-ol to determine their individual contributions to any observed biological activity. This will be critical for assessing the therapeutic potential and safety of this compound.

Conclusion

The stereochemistry and chirality of 1-(1,3-benzodioxol-5-yl)propan-2-ol are critical determinants of its potential biological activity. This guide has outlined the synthetic pathways to access both the racemic mixture and, through enantioselective methods, the individual (R) and (S) enantiomers. Furthermore, it has detailed the analytical techniques, particularly chiral HPLC, necessary for their separation and characterization, including predicted spectroscopic and physical data. A thorough understanding and application of these principles are essential for any researcher or drug development professional working with this and other chiral molecules. The elucidation of the specific pharmacological properties of each enantiomer remains a key area for future investigation.

References

  • BenchChem. (2025). Technical Support Center: Asymmetric Synthesis of 1-(Benzo[d]dioxol-5-yl)propan-2-ol Enantiomers. BenchChem.
  • Şahin, E. (2018). Production of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101. Chirality, 30(2), 189-194. [Link]

  • Nichols, D. E., Hoffman, A. J., Oberlender, R. A., Jacob, P., & Shulgin, A. T. (1986). Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. Journal of medicinal chemistry, 29(11), 2009–2015. [Link]

  • Singh, S., Sharma, N., Singh, M., & Shah, G. (2014). Chirality: A new perspective in the drug design. International Journal of Pharmaceutical Sciences and Research, 5(11), 4644-4659.
  • ChemSynthesis. (2025). 1-(1,3-benzodioxol-5-yl)-3-(2-methyl-1,3-dioxolan-2-yl)-1-propanone. ChemSynthesis.
  • MDPI. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 26(15), 4581. [Link]

  • Phenomenex. (n.d.).
  • ChemSynthesis. (2025). 1-(1,3-benzodioxol-5-yl)-3-(2-methyl-1,3-dioxolan-2-yl)-1-propanone. ChemSynthesis.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). HMDB.
  • Kobayashi, S., et al. (2017). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Beilstein Journal of Organic Chemistry, 13, 2704-2728. [Link]

  • Singh, S. P., et al. (2015). Separation of propranolol enantiomers using chiral HPLC. Journal of Chemical and Pharmaceutical Research, 7(12), 844-849.
  • Bečvářová, K., et al. (2022). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry, 18, 437-447. [Link]

  • Bianchi, M., et al. (2001). "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 1(1), 33-41. [Link]

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in brief, 21, 485-500. [Link]

  • Xu, H., & Wolf, C. (2011). Asymmetric synthesis of chiral 1,3-diaminopropanols: bisoxazolidine-catalyzed C-C bond formation with α-keto amides. Angewandte Chemie (International ed. in English), 50(51), 12249–12252. [Link]

  • Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

  • LibreTexts. (2023, January 28). 5.3: Optical Activity. Chemistry LibreTexts. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. [Link]

  • MDPI. (2022). Special Issue: Asymmetric Synthesis of Pharmaceutically Relevant and Natural Compounds. Molecules. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PrepChem. (n.d.). Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-propanol. PrepChem.com.
  • ChemConnections. (n.d.). 13C NMR Spectroscopy. ChemConnections.
  • HPLC. (n.d.). Separation of 1,3-Benzodioxole-5-propanal on Newcrom R1 HPLC column. HPLC.
  • PubChem. (n.d.). 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one.
  • McMaster University. (2013). Asymmetric Synthesis of Chiral Dihydrothiopyrans via an Organocatalytic Enantioselective Formal Thio [3 + 3] Cycloaddition Reaction with Binucleophilic Bisketone Thioethers. McMaster Experts. [Link]

  • LGC Standards. (n.d.). 1-(2H-1,3-benzodioxol-5-yl)propan-2-ol. LGC Standards.
  • Hollmann, F., & Arends, I. W. C. E. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 122(2), 2216-2287. [Link]

  • Blogs@NTU. (2018, October 26). Stereochemistry in Pharmaceuticals: Beyond the shape of the pill. Blogs@NTU. [Link]

  • Smart Learning. (2015, October 2). Specific rotation -1:Question On enantiomeric excess Optical Isomers [Video]. YouTube. [Link]

  • Advanced ChemBlocks. (n.d.). 1-(2H-1,3-benzodioxol-5-yl)propan-2-one. AChemBlock.
  • Khan Academy. (n.d.). Optical activity [Video]. Khan Academy. [Link]

  • PharmaCompass. (n.d.). 1-(1,3-Benzodioxol-5-yl)propan-1-one. PharmaCompass.
  • RWTH Publications. (2022). Biocatalytic reduction of carboxylic acids.
  • LibreTexts. (2023, January 28). 5.3: Optical Activity. Chemistry LibreTexts. [Link]

  • Sigma-Aldrich. (n.d.). 1-(1,3-BENZODIOXOL-5-YL)-3-(2,4-DIMETHOXYANILINO)-1-PROPANONE. Sigma-Aldrich.
  • de Oliveira, M. C. F., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • Turner, N. J., & Truppo, M. D. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 24(15), 2736. [Link]

  • Geisslinger, G., et al. (2001). Comparative Pharmacology of S(+)-Ibuprofen and (RS)-Ibuprofen in Combination with Caffeine. Arzneimittelforschung, 51(9), 711-719.
  • Bianchi, M., et al. (2001). R- and S-isomers of nonsteroidal anti-inflammatory drugs differentially regulate cytokine production. Journal of pharmacological and experimental therapeutics, 297(2), 647-652. [Link]

Sources

Foundational

An In-Depth Technical Guide to (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, a chiral alcohol of significant interest in synthetic organic chemistry and drug development. This document will delv...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, a chiral alcohol of significant interest in synthetic organic chemistry and drug development. This document will delve into its chemical properties, detailed synthetic methodologies for obtaining the enantiomerically pure form, analytical characterization techniques, and its applications as a valuable chiral building block.

Core Molecular Attributes

(2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol is a secondary alcohol featuring a benzodioxole moiety. The stereochemistry at the C2 position, designated as (R), is crucial for its utility in asymmetric synthesis.

Molecular Formula and Weight

The fundamental chemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
IUPAC Name (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol
CAS Number 521097-97-2
Synonyms (R)-1-(3,4-Methylenedioxyphenyl)-2-propanol, (R)-1-(Benzo[d][1][2]dioxol-5-yl)propan-2-ol

Synthesis of Enantiomerically Pure (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

The synthesis of the target molecule in its enantiomerically pure (R)-form is a multi-step process that begins with the synthesis of the racemic alcohol, followed by chiral resolution.

Synthesis of Racemic 1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

The synthesis of the racemic alcohol is typically achieved through the reduction of the corresponding ketone, 1-(2H-1,3-benzodioxol-5-yl)propan-2-one, also known as 3,4-methylenedioxyphenyl-2-propanone (MDP2P).

The precursor ketone can be synthesized via several routes, with one common method being the Wacker oxidation of safrole or the isomerization of safrole to isosafrole followed by oxidation.

Experimental Protocol: Reduction of 1-(2H-1,3-benzodioxol-5-yl)propan-2-one

  • Dissolution: In a round-bottom flask, dissolve 1-(2H-1,3-benzodioxol-5-yl)propan-2-one (1.0 eq) in methanol or ethanol at 0 °C under an inert atmosphere.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The choice of a mild reducing agent like NaBH₄ is crucial to prevent over-reduction or side reactions.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by the addition of a dilute acid (e.g., 1M HCl) to neutralize the excess borohydride and decompose the borate esters.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic 1-(2H-1,3-benzodioxol-5-yl)propan-2-ol.

Synthesis_Racemic_Alcohol ketone 1-(2H-1,3-benzodioxol-5-yl)propan-2-one reducing_agent NaBH₄, Methanol ketone->reducing_agent racemic_alcohol Racemic 1-(2H-1,3-benzodioxol-5-yl)propan-2-ol reducing_agent->racemic_alcohol Reduction Chiral_Resolution racemic_mixture Racemic Alcohol ((R)- and (S)-enantiomers) reagents Lipase (e.g., CALB) Acyl Donor (e.g., Vinyl Acetate) racemic_mixture->reagents products Mixture of: (R)-Alcohol (unreacted) (S)-Ester (acylated) reagents->products Kinetic Resolution separation Column Chromatography products->separation r_alcohol (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol separation->r_alcohol Separation s_ester (S)-Ester separation->s_ester Applications chiral_alcohol (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol functionalization Functional Group Transformation chiral_alcohol->functionalization target_molecule Complex Chiral Molecules (e.g., APIs) functionalization->target_molecule Asymmetric Synthesis

Sources

Exploratory

Spectroscopic Characterization of (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of the chiral secondary alcohol, (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol. As a key chiral building block in synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the chiral secondary alcohol, (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol. As a key chiral building block in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules, a thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and stereochemical assignment. This document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. While a complete experimental dataset for this exact enantiomer is not publicly available, this guide synthesizes data from structurally analogous compounds and foundational spectroscopic principles to present a robust predictive analysis. Detailed, field-proven protocols for data acquisition are provided to ensure researchers can generate high-fidelity data.

Introduction: The Significance of (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol

(2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol belongs to a class of chiral aromatic alcohols that are of significant interest in medicinal chemistry and materials science. The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a common scaffold in a variety of natural products and synthetic compounds with diverse biological activities. The stereocenter at the C2 position of the propan-2-ol chain introduces chirality, making the stereospecific synthesis and characterization of this molecule crucial for applications where enantiomeric purity is a critical determinant of biological function or material properties.

Accurate spectroscopic analysis is the cornerstone of chemical research and development, enabling confirmation of molecular structure, verification of sample purity, and, in the case of chiral molecules, the determination of enantiomeric excess. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the benzodioxole ring, the methylenedioxy protons, and the protons of the propan-2-ol side chain. The chirality at C2 will render the benzylic protons (H1'a and H1'b) diastereotopic, leading to a more complex splitting pattern than would be observed in an achiral analogue.

Diagram: Predicted ¹H NMR Assignments

G

Caption: Molecular structure of (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol with key proton environments highlighted.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl₃)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-4, H-6, H-7 (Aromatic)6.6 - 6.8m-Complex multiplet due to coupling between aromatic protons.
O-CH₂-O (Methylenedioxy)~5.9s-A characteristic singlet for the methylenedioxy group.[1]
H-2' (CH-OH)3.8 - 4.1m~6.5Multiplet due to coupling with H-1'a, H-1'b, and the methyl protons.
H-1'a, H-1'b (Benzylic CH₂)2.6 - 2.8mJ_gem ≈ 14, J_vic ≈ 6-8Diastereotopic protons will appear as a complex multiplet (dd or AB quartet).
CH₃~1.2d~6.5Doublet due to coupling with H-2'.
OHVariablebr s-Chemical shift is concentration and solvent dependent; may exchange with D₂O.[2]

Rationale behind Predictions: The chemical shifts for the 1,3-benzodioxole ring protons are well-established, typically appearing in the 6.7-6.9 ppm region.[3][4] The methylenedioxy protons give a characteristic singlet around 5.9 ppm.[1] The aliphatic chain protons are predicted based on general values for secondary alcohols and the influence of the adjacent aromatic ring. The diastereotopicity of the benzylic protons is a key feature arising from the C2 stereocenter.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AssignmentPredicted δ (ppm)Notes
C=O (Aromatic C-O)~147Quaternary carbons of the benzodioxole ring attached to oxygen.
C-H (Aromatic)108 - 122Aromatic methine carbons.
C-q (Aromatic)~135Quaternary carbon to which the propyl chain is attached.
O-CH₂-O~101Characteristic chemical shift for the methylenedioxy carbon.[4]
C-2' (CH-OH)68 - 72Carbon bearing the hydroxyl group.
C-1' (Benzylic CH₂)40 - 45Benzylic carbon adjacent to the aromatic ring.
CH₃22 - 26Methyl carbon.

Rationale behind Predictions: The chemical shifts are estimated from databases and literature values for 1,3-benzodioxole derivatives and secondary alcohols.[5][6] The aromatic carbons are assigned based on known substituent effects. The aliphatic carbons are predicted based on the spectrum of propan-2-ol, with adjustments for the presence of the aromatic ring.[5]

Experimental Protocol for NMR Data Acquisition

Diagram: NMR Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to a 5 mm NMR tube B->C D Lock and Shim C->D E Acquire ¹H Spectrum D->E F Acquire ¹³C{¹H} Spectrum E->F G Acquire 2D Spectra (COSY, HSQC) F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Integration and Peak Picking I->J K Structure Elucidation J->K

Caption: Standard workflow for NMR analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to establish H-H couplings) and HSQC (to correlate directly bonded C-H pairs).

  • Chiral Analysis: To determine enantiomeric excess, a chiral solvating agent or a chiral derivatizing agent can be added to the NMR sample to induce chemical shift non-equivalence between the enantiomers.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol will be dominated by absorptions from the hydroxyl group, the aromatic ring, and the C-O bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3600 - 3200O-H stretch (hydrogen-bonded)Strong, BroadThe broadness is a hallmark of intermolecular hydrogen bonding in alcohols.[2]
3100 - 3000C-H stretch (aromatic)MediumCharacteristic of sp² C-H bonds.
3000 - 2850C-H stretch (aliphatic)MediumCharacteristic of sp³ C-H bonds in the propyl chain.
~1600, ~1500, ~1450C=C stretch (aromatic ring)Medium to StrongMultiple bands are expected for the benzene ring.
~1250, ~1040C-O stretchStrongStrong absorptions corresponding to the aryl-ether and alcohol C-O bonds.
~930O-CH₂-O bendMediumCharacteristic vibration of the methylenedioxy group.

Rationale behind Predictions: The predicted absorption bands are based on well-established correlation tables for functional groups. The broad O-H stretch is the most prominent feature of an alcohol's IR spectrum.[2][8] The aromatic C=C stretching and C-H stretching vibrations, as well as the strong C-O stretching bands, confirm the presence of the substituted benzodioxole ring and the alcohol functionality.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired from a neat liquid film (if the compound is an oil at room temperature) between two salt plates (e.g., NaCl or KBr). If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-resolution IR spectra.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structural features. Electron Ionization (EI) is a common technique that will likely be employed.

Predicted Mass Spectrum

The molecular ion peak ([M]⁺) for C₁₀H₁₂O₃ is expected at m/z = 180. The fragmentation pattern will be influenced by the stability of the resulting carbocations.

Table 4: Predicted Key Fragments in EI-MS

m/zProposed FragmentNotes
180[C₁₀H₁₂O₃]⁺Molecular ion peak.
165[M - CH₃]⁺Loss of a methyl group.
135[C₈H₇O₂]⁺Benzylic cleavage, forming the stable tropylium-like ion of the benzodioxole moiety. This is expected to be a major fragment.
45[C₂H₅O]⁺Cleavage of the C-C bond between C1' and C2', resulting from the propan-2-ol portion. This is often the base peak for secondary alcohols like 2-propanol.

Rationale behind Predictions: The molecular weight is calculated from the chemical formula. The fragmentation pattern is predicted based on the principles of mass spectrometry, where cleavage occurs to form the most stable carbocations. The benzylic position is prone to cleavage, leading to the stable fragment at m/z 135. Alpha-cleavage next to the oxygen of the alcohol is also a highly favorable process, which would lead to the fragment at m/z 45, analogous to the fragmentation of propan-2-ol.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method as it also provides information on sample purity. Direct infusion via a heated probe can also be used.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating a reproducible fragmentation pattern.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, plotting relative intensity against m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Conclusion

The spectroscopic characterization of (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol relies on the synergistic application of NMR, IR, and MS. This guide provides a detailed predictive framework for the expected spectral data, grounded in established principles and data from analogous structures. The provided experimental protocols offer a robust methodology for researchers to acquire high-quality data for this important chiral building block. The combination of these techniques allows for the unequivocal confirmation of the chemical structure, assessment of purity, and provides a foundation for further stereochemical analysis.

References

  • ResearchGate. "Four-component assembly that reports the ee values of chiral secondary alcohols via examination of the resulting CD spectra." N.p., n.d. Web.
  • ResearchGate. "(PDF) Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy." N.p., n.d. Web.
  • LOCKSS. "1,3-BENZODIOXOLE-BASED β- AND γ-PEPTIDE LINKAGES EXHIBITING UNIQUE FLUORESCENCE, CONFORMATION, AND SELF-ASSOCIATION PROPERTIES." HETEROCYCLES, vol. 65, no. 10, 2005, pp. 2401-2408.
  • PMC. "New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus.
  • PrepChem.com. "Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-propanol." N.p., n.d. Web.
  • ChemicalBook. "1,3-Benzodioxole(274-09-9) 1H NMR spectrum." N.p., n.d. Web.
  • The Royal Society of Chemistry. "Infrared spectroscopy." N.p., n.d. Web.
  • Doc Brown's Chemistry. "C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol." N.p., n.d. Web.
  • Doc Brown's Chemistry. "Carbon-13 NMR spectrum of propan-1-ol - (1-propanol)." N.p., n.d. Web.
  • Chemistry LibreTexts. "13.4: Spectroscopy of Alcohols." Chemistry LibreTexts, 30 May 2020. Web.
  • Doc Brown's Chemistry.
  • PubChem. "1,2-Propanediol, 1-(1,3-benzodioxol-5-yl)-.
  • MDPI. "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Molecules, vol. 25, no. 1, 2020, p. 159.
  • SpectraBase. "2-[1-(1,3-Benzodioxol-5-yl)propan-2-yl]-6-methoxy-4-prop-2-enylphenol." Wiley, n.d. Web.
  • PubChem. "(2R)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal.
  • Doc Brown's Chemistry. "infrared spectrum of propan-2-ol." N.p., n.d. Web.
  • MDPI. "N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide." Molbank, vol. 2017, no. 2, 2017, p. M937.
  • SpectraBase. "(2R)-3-(1,3-benzodioxol-5-yl)-2-methyl-propanal." Wiley, n.d. Web.
  • ResearchGate. "IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one." N.p., n.d. Web.
  • PubChem. "1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one.
  • NIST WebBook. "1,3-Benzodioxole-5-carboxylic acid." National Institute of Standards and Technology, n.d. Web.
  • MDPI. "N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide." Molbank, vol. 2017, no. 2, 2017, p. M937.
  • ATB. "3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one.
  • International Journal of Multidisciplinary Research and Development. "Studying the composition of alcohols using IR spectroscopy." N.p., n.d. Web.
  • ResearchGate. "Ar-matrix IR spectra of 2-propanol and its OD, D 7 and D 8 isotopologues." N.p., n.d. Web.
  • NIST WebBook. "Isopropyl Alcohol." National Institute of Standards and Technology, n.d. Web.

Sources

Foundational

Discovery and history of benzodioxole derivatives in research

An In-Depth Technical Guide to the Discovery and History of Benzodioxole Derivatives in Research Introduction: The Versatile 1,3-Benzodioxole Core The 1,3-benzodioxole, or methylenedioxyphenyl, is a heterocyclic organic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Benzodioxole Derivatives in Research

Introduction: The Versatile 1,3-Benzodioxole Core

The 1,3-benzodioxole, or methylenedioxyphenyl, is a heterocyclic organic compound where a benzene ring is fused to a five-membered 1,3-dioxole ring.[1][2] This seemingly simple scaffold is a cornerstone in the architecture of numerous natural and synthetic molecules, imparting unique chemical and biological properties.[1][3][4] The electron-rich nature of the dioxole ring, conferred by its two oxygen atoms, enhances the aromaticity and stability of the molecule while also facilitating a variety of substitution reactions, making it a crucial building block in organic synthesis.[1] Its derivatives are found at the intersection of flavor and fragrance chemistry, agricultural science, and pharmacology, with a history that charts a course from ancient remedies and traditional flavorings to potent insecticide synergists and complex psychoactive compounds.[1][5] This guide provides a technical exploration of the discovery and historical evolution of benzodioxole derivatives, tracing their journey from natural sources to their synthesis and application in modern research.

Part 1: Early Discoveries from Nature's Bounty

The story of benzodioxole derivatives begins not in a laboratory, but in the essential oils of various plants, where they have existed for millennia.[6] The use of plants containing these compounds dates back to the dawn of civilization, where they were employed for their pleasant fragrances and medicinal properties.

Safrole: The Archetypal Natural Benzodioxole

Safrole (5-(2-propenyl)-1,3-benzodioxole) is arguably the most well-known natural benzodioxole derivative. It is the principal component of sassafras oil, extracted from the root bark of the sassafras tree (Sassafras albidum), where it can constitute up to 95% of the oil.[7] It is also found in other plants, including camphor, nutmeg, star anise, and various species of the Piper genus.[6][8]

Historically, sassafras was used by indigenous peoples of the Americas for medicinal purposes. European settlers later adopted it, and for centuries, it was the key flavoring agent in traditional root beer.[9] However, in 1960, its use in food products was banned in the United States due to concerns about its potential carcinogenicity at very high doses.[9][10] Despite this, the distinct aroma of safrole remains a significant reference point in the fragrance industry.

Piperonal (Heliotropin): A Cornerstone of the Fragrance Industry

Piperonal (3,4-methylenedioxybenzaldehyde), also known as heliotropin, is another vital benzodioxole derivative prized for its floral, cherry-like scent, reminiscent of the heliotrope flower.[11][12] It occurs naturally in plants like dill, violet flowers, and black pepper.[11] First discovered during research into the alkaloid piperine from black pepper, piperonal quickly became a staple in the perfume industry in the early 1880s.[11][13] While it can be extracted from natural sources, the yields are uneconomical, leading to a reliance on semi-synthetic production methods, primarily from safrole.[13][14]

Other Notable Natural Derivatives

The benzodioxole motif is widespread. Other significant natural derivatives include:

  • Myristicin : Found in nutmeg, mace, parsley, and dill.[6]

  • Isosafrole : Occurs naturally in the essential oil of Cananga odorata (ylang-ylang) and is also a key synthetic intermediate.[6][15]

  • Sesamin : A lignan first identified in sesame oil, which led to the discovery of the synergistic properties of benzodioxoles.[16]

Part 2: The Benzodioxole Core in Synthetic Chemistry

The journey from natural isolates to a vast library of derivatives was driven by innovations in organic synthesis. The ability to construct the benzodioxole ring and, more importantly, to chemically modify its natural derivatives, unlocked its full potential.

Constructing the Benzodioxole Ring

The foundational synthesis of the 1,3-benzodioxole ring typically involves the condensation of catechol (a benzene ring with two adjacent hydroxyl groups) with a methylene source.[1] A common laboratory and industrial method is the Williamson ether synthesis, using dichloromethane in the presence of a base.[11]

Key Transformations of Natural Benzodioxoles

Two transformations are central to the history of benzodioxole chemistry: the isomerization of safrole to isosafrole and the subsequent oxidation to piperonal. This two-step process forms the basis for the industrial production of piperonal and serves as a critical branch point for the synthesis of other derivatives.

G Safrole Safrole (from Sassafras Oil) Isosafrole Isosafrole (cis/trans mixture) Safrole->Isosafrole  Isomerization (e.g., KOH, NaOH)   Piperonal Piperonal (Heliotropin) Isosafrole->Piperonal  Oxidation (e.g., O3, CrO3)   G cluster_0 Normal Insect Metabolism cluster_1 Metabolism with Benzodioxole Synergist Insecticide Insecticide P450 Cytochrome P450 Enzyme Insecticide->P450 Metabolism Metabolite Inactive Metabolite (Excreted) P450->Metabolite Insecticide_S Insecticide P450_S Cytochrome P450 Enzyme Insecticide_S->P450_S Metabolism (Pathway Active) Toxicity Toxicity P450_S->Toxicity Accumulation of Insecticide Leads to Increased Toxicity Synergist Benzodioxole Synergist (e.g., PBO) Synergist->P450_S Inhibition

Sources

Foundational

A Senior Application Scientist's Guide to the Solubility Profile of (R)-1-(3,4-methylenedioxyphenyl)-2-propanol

Prepared for: Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific experimental solubility data for (R)-1-(3,4-methylenedioxyphenyl)-2-propanol is not extensively available in public literatur...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific experimental solubility data for (R)-1-(3,4-methylenedioxyphenyl)-2-propanol is not extensively available in public literature. This guide provides a comprehensive framework based on first principles of physical organic chemistry, authoritative experimental protocols, and predictive analysis to empower researchers to characterize its solubility profile.

Introduction: The Imperative of Solubility Characterization

(R)-1-(3,4-methylenedioxyphenyl)-2-propanol is an aromatic alcohol whose utility in chemical synthesis and potential pharmacological relevance necessitates a thorough understanding of its physicochemical properties. The solubility of a compound is a cornerstone physical property that dictates its behavior in virtually every laboratory and physiological setting. From dictating the choice of solvent for a chemical reaction or purification process to governing the bioavailability of a potential drug candidate, a well-defined solubility profile is not merely descriptive data—it is a predictive tool for application success.

This guide moves beyond a simple data sheet to provide a foundational understanding of why (R)-1-(3,4-methylenedioxyphenyl)-2-propanol is expected to exhibit a particular solubility profile and how to rigorously and reliably determine this profile in a laboratory setting.

Section 1: Theoretical Framework and Predictive Solubility Analysis

The solubility of a molecule is fundamentally governed by the principle of "like dissolves like," which is a practical expression of the thermodynamics of dissolution. The free energy of dissolution (ΔG) must be negative for the process to be spontaneous, a state dictated by the interplay of enthalpy (ΔH) and entropy (ΔS) as described by the Gibbs free energy equation: ΔG = ΔH – TΔS.[1] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

1.1. Molecular Structure Analysis of (R)-1-(3,4-methylenedioxyphenyl)-2-propanol

To predict its solubility, we must first dissect the molecule's structural features:

  • Polar Functional Group (Hydrophilic Head): The secondary alcohol (-OH) group is the molecule's primary polar feature. The oxygen atom's high electronegativity creates a significant dipole moment. Crucially, the hydroxyl hydrogen can act as a hydrogen bond donor , and the oxygen's lone pairs can act as hydrogen bond acceptors .[2] This capacity for hydrogen bonding is a dominant factor in its interaction with polar protic solvents.[3]

  • Nonpolar Backbone (Lipophilic Tail): The molecule is built upon a phenylpropyl skeleton, a significant nonpolar, hydrophobic structure. The methylenedioxy group, while containing polar ether linkages, contributes to the overall rigidity and lipophilicity of the aromatic system.

The solubility of this molecule is therefore a delicate balance. While the alcohol group promotes interaction with polar solvents, the large hydrocarbon backbone favors dissolution in nonpolar environments.[4][5]

1.2. Predicted Solubility in Common Lab Solvents

Based on this structural analysis, we can predict a qualitative solubility profile:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol, Water): The ability to both donate and accept hydrogen bonds suggests high solubility in short-chain alcohols like methanol and ethanol.[5] The solvent's own hydroxyl groups can readily form hydrogen bonds with the solute's -OH group, effectively solvating the molecule.[6] As the alkyl chain of the alcohol solvent increases (e.g., butanol, octanol), its polarity decreases, which may slightly reduce solubility. Solubility in water is expected to be low . While the alcohol group can interact with water, the large, nonpolar phenylpropyl moiety will dominate, leading to a large hydrophobic effect and unfavorable energetics for dissolution.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents possess dipole moments but lack a hydrogen bond-donating hydrogen. They can act as hydrogen bond acceptors. Therefore, (R)-1-(3,4-methylenedioxyphenyl)-2-propanol is predicted to have moderate to good solubility in these solvents. The dipole-dipole interactions between the solvent and the solute's hydroxyl group will facilitate dissolution, though perhaps less effectively than the comprehensive hydrogen bonding in protic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents primarily interact through weaker van der Waals forces (London dispersion forces). The large nonpolar backbone of the solute will have favorable interactions with these solvents. Therefore, the compound is expected to have moderate solubility in solvents like toluene and dichloromethane and lower solubility in highly nonpolar alkanes like hexane.

Section 2: Authoritative Protocol for Experimental Solubility Determination

Theoretical predictions require empirical validation. The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask Method .[7] This method is recommended by major regulatory bodies, including for the Biopharmaceutics Classification System (BCS) under ICH guidelines.[8][9] The protocol described below is designed to be a self-validating system, ensuring data integrity.

2.1. Experimental Objective

To determine the equilibrium solubility of (R)-1-(3,4-methylenedioxyphenyl)-2-propanol in a selected range of solvents at a controlled temperature (e.g., 25 °C or 37 °C).

2.2. Materials and Equipment

  • (R)-1-(3,4-methylenedioxyphenyl)-2-propanol (high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV, GC-MS)

2.3. Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (R)-1-(3,4-methylenedioxyphenyl)-2-propanol to a series of vials. "Excess" is critical; a solid phase must remain at equilibrium to ensure saturation.[7] A common starting point is to add enough solute to achieve a concentration several times higher than the expected solubility.

    • Add a precise volume of the desired solvent to each vial.

    • Include a blank (solvent only) for each solvent type.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period, typically 24 to 48 hours. The goal is to reach thermodynamic equilibrium.[10] To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield consistent solubility values.[7]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, which is a common source of error, the supernatant must be clarified. This is best achieved by:

      • a) Centrifuging the vials at a high speed.

      • b) Carefully drawing the supernatant using a syringe and passing it through a chemically compatible syringe filter (e.g., 0.22 µm). This step is crucial to prevent artificially inflated concentration readings.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with the appropriate mobile phase or solvent.

    • Analyze the concentration of the dissolved solute using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standards of known concentrations of (R)-1-(3,4-methylenedioxyphenyl)-2-propanol to ensure accurate quantification.

The following diagram outlines this robust experimental workflow.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Add Excess Solute to Vials B Add Precise Volume of Solvent A->B C Agitate at Constant Temp (e.g., 24-48h) B->C D Confirm Equilibrium: Concentration is Stable Over Time C->D Validation Check E Settle Excess Solid D->E F Centrifuge Supernatant E->F G Filter with 0.22µm Syringe Filter F->G H Prepare Dilutions of Clear Filtrate G->H I Analyze via Validated Method (e.g., HPLC) H->I J Calculate Concentration Against Calibration Curve I->J K Equilibrium Solubility Value (e.g., mg/mL or mol/L) J->K Final Data

Caption: Workflow for Equilibrium Solubility Determination.

Section 3: Data Presentation and Practical Implications

3.1. Summarizing Quantitative Data

The empirically determined solubility data should be compiled into a clear, structured table for easy comparison and interpretation.

Solvent ClassSolventPolarity Index (Reichardt's ET(30))Predicted SolubilityExperimentally Determined Solubility (at 25°C)
Polar Protic Water63.1LowValue in mg/mL
Methanol55.4HighValue in mg/mL
Ethanol51.9HighValue in mg/mL
Polar Aprotic Dimethyl Sulfoxide (DMSO)45.1GoodValue in mg/mL
Acetonitrile45.6ModerateValue in mg/mL
Tetrahydrofuran (THF)37.4ModerateValue in mg/mL
Nonpolar Dichloromethane40.7ModerateValue in mg/mL
Toluene33.9ModerateValue in mg/mL
Hexane31.0LowValue in mg/mL

Note: Polarity Index values are for reference and can be found in various chemical resources.

3.2. Field-Proven Insights and Applications

Understanding the solubility profile directly informs critical decisions in research and development. The relationship between the solubility data and its practical application is a logical cascade.

G cluster_apps Downstream Applications cluster_purification Purification Details SolData Quantitative Solubility Profile Reaction Reaction Chemistry (Solvent Selection) SolData->Reaction Informs Purification Purification Strategy SolData->Purification Guides Formulation Formulation Development SolData->Formulation Dictates Analysis Analytical Method Development SolData->Analysis Enables Crystallization Crystallization (Solvent/Antisolvent Choice) Purification->Crystallization Chromatography Chromatography (Mobile Phase Selection) Purification->Chromatography

Caption: Logic Flow from Solubility Data to Application.

  • Chemical Synthesis: High solubility in a solvent like THF or Dichloromethane would make them excellent candidates for reaction media, ensuring reactants are in the same phase.

  • Purification: A significant difference in solubility between a hot and cold solvent is the basis for recrystallization . For example, if the compound is highly soluble in hot ethanol but poorly soluble in cold ethanol, this would be an ideal system for purification. For chromatography , the solubility data helps in selecting an appropriate mobile phase that ensures the compound interacts effectively with the stationary phase without precipitating on the column.

  • Drug Development: For pharmaceutical applications, aqueous solubility is a critical parameter. Low aqueous solubility, as predicted, would classify this compound as poorly soluble (BCS Class II or IV), signaling to development teams that formulation strategies like salt formation, co-solvents, or amorphous solid dispersions might be necessary to achieve adequate bioavailability.[8][11]

Conclusion

While specific, published quantitative solubility data for (R)-1-(3,4-methylenedioxyphenyl)-2-propanol is scarce, a robust and predictive understanding can be constructed from fundamental chemical principles. The molecule's amphipathic nature—possessing both a polar alcohol group and a large nonpolar backbone—suggests a nuanced solubility profile, with high solubility in polar protic organic solvents and low solubility in water. This guide provides the theoretical foundation to understand this behavior and, more importantly, an authoritative, self-validating experimental protocol based on the shake-flask method to accurately quantify it. By rigorously determining and interpreting this solubility data, researchers can make informed, efficient, and scientifically sound decisions in all subsequent applications, from synthetic chemistry to pharmaceutical development.

References

  • Chemistry LibreTexts. (2021, January 21). 17.2: Properties of Alcohols and Phenols. Available at: [Link]

  • International Council for Harmonisation. (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Available at: [Link]

  • Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility. Available at: [Link]

  • Chemistry For Everyone. (2023, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Available at: [Link]

  • Wikipedia. (2023, December 12). Solubility. Available at: [Link]

  • Hughes, L. D., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Available at: [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. Available at: [Link]

  • U.S. Environmental Protection Agency. (1996). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Available at: [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Available at: [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Principles of Solubility. Available at: [Link]

  • Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. Available at: [Link]

  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Available at: [Link]

  • Organisation for Economic Co-operation and Development. (2009). OECD Guidelines for the Testing of Chemicals, Section 2. Available at: [Link]

  • Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

  • Organisation for Economic Co-operation and Development. (2006). OECD Guideline for the Testing of Chemicals 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Available at: [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2021). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Available at: [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Available at: [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

  • Admescope. (2023, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Available at: [Link]

  • Wikipedia. (2023, December 11). Hydrogen bond. Available at: [Link]

  • U.S. Food & Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Available at: [Link]

  • Purdue University. (n.d.). Alcohols and Ethers. Available at: [Link]

  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). Standard Operating Procedure for solubility testing. Available at: [Link]

  • Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Available at: [Link]

  • JoVE. (2020, March 26). Solubility. Available at: [Link]

  • The Periodic Table. (n.d.). Examples of High Polarity Solvents. Available at: [Link]

  • Wikipedia. (2023, November 29). OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Available at: [Link]

  • Chad's Prep. (2021, January 20). 12.2 Properties of Alcohols | Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Organic Process Research & Development. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Available at: [Link]

  • U.S. Food & Drug Administration. (2021). BCS Methodology: Solubility, Permeability & Dissolution. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Available at: [Link]

  • Scientific Reports. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

Abstract: This document provides a detailed guide for the asymmetric synthesis of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, a valuable chiral building block. Two robust and highly enantioselective protocols are presen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the asymmetric synthesis of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, a valuable chiral building block. Two robust and highly enantioselective protocols are presented: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation. This guide is intended for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and practical advice to ensure successful and reproducible outcomes.

Introduction and Strategic Overview

(2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol is a chiral secondary alcohol featuring the biologically significant 1,3-benzodioxole (or methylenedioxyphenyl) moiety. This structural motif is present in numerous natural products and pharmacologically active compounds.[1][2] The precise control of the stereocenter at the C-2 position is critical for its application as an intermediate in the synthesis of more complex chiral molecules.

The most direct and efficient synthetic strategy to obtain this enantiopure alcohol is through the asymmetric reduction of the corresponding prochiral ketone, 1-(2H-1,3-benzodioxol-5-yl)propan-2-one.[3] This application note details two premier catalytic methods for achieving this transformation with high enantiomeric excess (ee).

  • Protocol A: Corey-Bakshi-Shibata (CBS) Reduction. A highly reliable and predictable method ideal for laboratory-scale synthesis, employing a chiral oxazaborolidine catalyst to direct a borane reduction.[4][5]

  • Protocol B: Noyori Asymmetric Hydrogenation. A highly atom-economical method suitable for both lab and industrial scales, utilizing a ruthenium-based chiral catalyst and molecular hydrogen.[6][7]

The selection between these protocols may depend on available equipment (e.g., high-pressure hydrogenation apparatus), scale, and cost considerations.

Protocol A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is renowned for its broad substrate scope and excellent, predictable stereocontrol.[8] The method utilizes a catalytic amount of a chiral oxazaborolidine, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly organized, face-selective hydride transfer.[9]

Mechanistic Principle

The key to the CBS reduction's success lies in the formation of a rigid, six-membered ring transition state.[9]

  • The Lewis basic nitrogen atom of the CBS catalyst coordinates to the borane (BH₃), activating it as a hydride donor and simultaneously increasing the Lewis acidity of the endocyclic boron atom.[5]

  • This endocyclic boron then coordinates to the ketone's carbonyl oxygen, positioning the sterically smaller substituent (methyl group) away from the bulky component of the catalyst.

  • This conformation locks the ketone in place, exposing only one of its prochiral faces to the activated borane for an intramolecular hydride transfer.[4][9]

  • To synthesize the (R)-alcohol, the (S)-CBS catalyst is required.

G cluster_0 CBS Catalytic Cycle S_CBS (S)-CBS Catalyst Activated_Complex Catalyst•BH₃ Complex S_CBS->Activated_Complex + BH₃ BH3 BH₃•THF BH3->Activated_Complex TS Transition State (Six-membered ring) Activated_Complex->TS + Ketone Ketone Prochiral Ketone 1-(1,3-benzodioxol-5-yl)propan-2-one Ketone->TS Product_Complex Product•Catalyst Complex TS->Product_Complex Hydride Transfer Product_Complex->S_CBS Release R_Alcohol (2R)-Alcohol Product Product_Complex->R_Alcohol Hydrolysis

Caption: The catalytic cycle of the CBS reduction.

Experimental Workflow

G Setup 1. Setup Inert atmosphere (N₂/Ar) Oven-dried glassware Reagents 2. Reagent Prep Dissolve (S)-Me-CBS in dry THF Cool to -40°C Setup->Reagents Borane 3. Borane Addition Add BH₃•THF dropwise Reagents->Borane Substrate 4. Substrate Addition Add Ketone in dry THF dropwise Borane->Substrate Reaction 5. Reaction Stir at -40°C for 1-2h Monitor via TLC Substrate->Reaction Quench 6. Quench Slowly add Methanol Reaction->Quench Workup 7. Workup Acidify (1M HCl), Extract (EtOAc) Dry and Concentrate Quench->Workup Purify 8. Purification Silica Gel Chromatography Workup->Purify Product Final Product (2R)-Alcohol Purify->Product

Caption: Workflow for the CBS asymmetric reduction.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 1-(2H-1,3-benzodioxol-5-yl)propan-2-one (Substrate)

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (5.6 mmol, 0.1 equiv).

  • Add 50 mL of anhydrous THF and cool the flask to -40 °C using a dry ice/acetonitrile bath.

  • To the stirred catalyst solution, add the BH₃•THF solution (61.6 mmol, 1.1 equiv) dropwise over 15 minutes, ensuring the internal temperature does not rise above -35 °C.

  • In a separate dry flask, dissolve 1-(2H-1,3-benzodioxol-5-yl)propan-2-one (10.0 g, 56.1 mmol, 1.0 equiv) in 50 mL of anhydrous THF.

  • Add the ketone solution dropwise to the reaction mixture over 1 hour at -40 °C.

  • Stir the resulting mixture at -40 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of 50 mL of methanol at -40 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure. To the residue, add 100 mL of 1 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol.

Data Summary and Expected Results
ParameterValueNotes
Substrate Scale10.0 g (56.1 mmol)---
Catalyst Loading10 mol %(S)-2-Methyl-CBS-oxazaborolidine
Borane1.1 equivalentsBH₃•THF
Temperature-40 °CCrucial for enantioselectivity
Reaction Time~2 hoursMonitor by TLC
Expected Yield 85-95%After purification
Expected ee >95%Determined by chiral HPLC/GC

Protocol B: Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a pillar of modern organic synthesis, recognized with the 2001 Nobel Prize in Chemistry.[6] It employs a Ru(II) catalyst bearing a chiral diphosphine ligand (like BINAP) and a chiral diamine. This method is highly efficient, often requiring very low catalyst loadings, and proceeds with exceptional enantioselectivity.[6][10]

Mechanistic Principle

The reaction proceeds via a metal-ligand bifunctional catalysis mechanism. The ruthenium center and the amine ligand work in concert to activate H₂ and the ketone substrate.[6]

  • The Ru(II) precatalyst is activated by H₂ to form a ruthenium hydride species.

  • The ketone substrate coordinates to the Lewis acidic Ru center, while the N-H group of the diamine ligand forms a hydrogen bond with the carbonyl oxygen.

  • This interaction facilitates a concerted, outer-sphere transfer of a hydride from the metal and a proton from the amine to the carbonyl group, occurring through a six-membered pericyclic transition state.

  • The resulting chiral alcohol is released, and the catalyst is regenerated for the next cycle. For the synthesis of the (R)-alcohol, a catalyst with (R,R)-chirality is typically used.

G cluster_1 Noyori Hydrogenation Cycle Catalyst Ru(II) Precatalyst RuCl₂[(R)-BINAP][(R,R)-DPEN] Active_Catalyst Ru-H Hydride Species Catalyst->Active_Catalyst + H₂ H2 H₂ H2->Active_Catalyst TS Pericyclic Transition State Active_Catalyst->TS + Ketone Ketone Prochiral Ketone Ketone->TS Product_Complex Product•Catalyst Complex TS->Product_Complex H₂ Transfer Product_Complex->Catalyst Release + H₂ R_Alcohol (2R)-Alcohol Product Product_Complex->R_Alcohol

Caption: The catalytic cycle of Noyori asymmetric hydrogenation.

Experimental Workflow

G Setup 1. Setup Charge reactor with substrate, catalyst, and solvent in glovebox Seal 2. Seal & Purge Seal reactor, remove from glovebox Purge with N₂, then H₂ Setup->Seal Pressurize 3. Pressurize Pressurize with H₂ gas (e.g., 50 atm) Seal->Pressurize Reaction 4. Reaction Heat to desired temperature (e.g., 50°C) Stir until H₂ uptake ceases Pressurize->Reaction Depressurize 5. Cooldown & Vent Cool to RT, carefully vent H₂ Reaction->Depressurize Workup 6. Workup Filter through silica plug Concentrate filtrate Depressurize->Workup Purify 7. Purification (If necessary) Workup->Purify Product Final Product (2R)-Alcohol Purify->Product

Caption: Workflow for Noyori asymmetric hydrogenation.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 1-(2H-1,3-benzodioxol-5-yl)propan-2-one (Substrate)

  • (R)-RuCl[(R,R)-TsDPEN]₂(mesitylene) or similar Ru(II)-diphosphine-diamine catalyst

  • Anhydrous, degassed 2-Propanol (IPA) or Ethanol (EtOH)

  • High-purity Hydrogen Gas (H₂)

  • High-pressure reactor (e.g., Parr autoclave)

  • Inert atmosphere glovebox

Procedure:

  • Inside a nitrogen-filled glovebox, charge a glass liner for the high-pressure reactor with 1-(2H-1,3-benzodioxol-5-yl)propan-2-one (10.0 g, 56.1 mmol, 1.0 equiv) and the Ru(II) catalyst (0.056 mmol, 0.001 equiv, S/C = 1000).

  • Add 100 mL of anhydrous, degassed 2-propanol.

  • Seal the glass liner inside the high-pressure reactor. Remove the sealed reactor from the glovebox.

  • Connect the reactor to a hydrogen line. Purge the vessel by pressurizing with nitrogen (3x) followed by hydrogen (3x).

  • Pressurize the reactor to 50 atm with hydrogen gas.

  • Begin stirring and heat the reactor to 50 °C.

  • Maintain the reaction under these conditions for 12-24 hours, monitoring the reaction by the cessation of hydrogen uptake.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Open the reactor and remove the reaction mixture.

  • Concentrate the mixture under reduced pressure. The catalyst can often be precipitated and recovered at this stage if desired.

  • Dissolve the residue in a minimal amount of dichloromethane and pass it through a short plug of silica gel, eluting with ethyl acetate to remove the catalyst.

  • Concentrate the filtrate to yield the highly pure (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol.

Data Summary and Expected Results
ParameterValueNotes
Substrate Scale10.0 g (56.1 mmol)---
Catalyst Loading0.1 mol % (S/C=1000)Substrate-to-catalyst ratio
SolventAnhydrous 2-PropanolAlso acts as a hydrogen source in transfer hydrogenation variants
H₂ Pressure50 atmHigher pressures can increase reaction rate
Temperature50 °C---
Reaction Time12-24 hoursMonitor H₂ uptake
Expected Yield >98%Often quantitative conversion
Expected ee >99%Determined by chiral HPLC/GC

Field Insights and Troubleshooting

  • Expertise & Causality: The success of the CBS reduction is critically dependent on anhydrous conditions.[9] Water can hydrolyze the borane and the catalyst, leading to a competing, non-selective background reduction and lowering the enantiomeric excess. For the Noyori hydrogenation, the purity of the substrate and solvent is paramount, as impurities can act as catalyst poisons, deactivating the sensitive ruthenium complex.[6]

  • Trustworthiness & Validation: For both protocols, the enantiomeric excess (% ee) of the final product must be rigorously validated using a chiral stationary phase column (either HPLC or GC). A racemic standard, prepared by reducing the ketone with sodium borohydride, should be run first to establish the retention times of both enantiomers.

  • Optimization: In the CBS protocol, lowering the temperature (e.g., to -78 °C) can sometimes improve enantioselectivity for challenging substrates.[9] In the Noyori protocol, the solvent, temperature, and pressure can be screened to optimize reaction time and catalyst turnover number. Formic acid/triethylamine can be used as an alternative hydrogen source in what is known as asymmetric transfer hydrogenation.[11]

References

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994. [URL: https://www.wiley.com/en-us/Asymmetric+Catalysis+In+Organic+Synthesis-p-9780471572671]
  • Murphy, S. K., & Dong, V. M. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 2013, 135, 5553-5556. [URL: https://pubs.acs.org/doi/10.1021/ja4021974]
  • Noyori, R., & Ohkuma, T. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 2001, 40, 40-73. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/1521-3773(20010105)40:1%3C40::AID-ANIE40%3E3.0.CO;2-5]
  • Taber, D. F., & Silverberg, L. J. Asymmetric reduction of β-keto esters with H2 at 1 atm. Tetrahedron Letters, 1991, 32, 4227–4230. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390079822X]
  • Barros, S. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. MDPI, 2024. [URL: https://www.mdpi.com/article/10.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 1987, 109, 5551-5553. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00252a056]
  • Corey, E. J., & Helal, C. J. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 1998, 37, 1986-2012. [URL: https://onlinelibrary.wiley.com/doi/10.1002/(SICI)1521-3773(19980817)37:15%3C1986::AID-ANIE1986%3E3.0.CO;2-Z]
  • Alfa Chemistry. Corey-Bakshi-Shibata Reduction. Alfa Chemistry Website. [URL: https://www.alfa-chemistry.
  • Şahin, E. Production of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101. Chirality, 2018, 30(2), 189-194. [URL: https://pubmed.ncbi.nlm.nih.gov/29110342/]
  • Wikipedia. Corey–Itsuno reduction. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Corey%E2%80%93Itsuno_reduction]
  • University of Liverpool. Enantioselective Reduction of Ketones. University of Liverpool Chemistry Website. [URL: https://www.chem.pitt.edu/sites/default/files/migrated/wipf/chem2460/2460_13_Enantioselective_Reductions.pdf]
  • Organic Chemistry, Reaction Mechanism. CBS Reduction, Enantioselective Catalysis. YouTube, 2021. [URL: https://www.youtube.
  • Google Patents. (r)-2-[(2h-1,3-benzodioxol-5-yl)methyl]pyrrolidine and processes for preparation, compositions and uses thereof. Google Patents. [URL: https://patents.google.
  • Çelik, C., et al. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 2018, 3(10), 14386-14402. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648879/]
  • National Institutes of Health. De Novo Design and Asymmetric Synthesis of a C-1/2 Benzodioxin Fused Glycoside Analogue of Lincomycin. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4794931/]
  • Global Substance Registration System. 1-(2H-1,3-BENZODIOXOL-5-YL)-3-CHLOROPROPAN-1-ONE. gsrs.ncats.nih.gov. [URL: https://gsrs.
  • PrepChem. Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-propanol. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-1-3-benzodioxol-5-yl-2-propanol]
  • PubChem. 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one. PubChem Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/91699622]
  • MDPI. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.com. [URL: https://www.mdpi.com/2073-4344/12/10/1149]
  • Advanced ChemBlocks. 1-(2H-1,3-benzodioxol-5-yl)propan-2-one. AChemBlock Website. [URL: https://www.achemblock.
  • National Institutes of Health. 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3344235/]
  • Leite, A. C. L., & Brondani, D. J. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. [URL: https://www.degruyter.com/document/doi/10.1515/farmaco.1999.54.8-9.555/html]
  • Beilstein Journals. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein-journals.org. [URL: https://www.beilstein-journals.org/bjoc/articles/17/14]
  • MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI.com. [URL: https://www.mdpi.com/1420-3049/23/9/2381]
  • National Institutes of Health. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7820464/]

Sources

Application

Application Notes & Protocols: Biocatalytic Reduction of 1-(benzo[d]dioxol-5-yl)ethanone to (R)-1-(benzo[d]dioxol-5-yl)ethanol

Introduction: The Significance of Chiral Alcohols in Pharmaceutical Synthesis The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development. A specific enantiomer of a drug molec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Alcohols in Pharmaceutical Synthesis

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development. A specific enantiomer of a drug molecule can exhibit significantly different pharmacological and toxicological profiles compared to its counterpart. (R)-1-(benzo[d]dioxol-5-yl)ethanol is a valuable chiral building block in the synthesis of various biologically active compounds. The benzodioxole moiety is a common scaffold in natural products and medicinal chemistry.[1] Traditional chemical methods for the asymmetric reduction of the corresponding prochiral ketone, 1-(benzo[d]dioxol-5-yl)ethanone, often rely on stoichiometric amounts of chiral reagents or expensive and toxic heavy metal catalysts.

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a compelling green and efficient alternative.[2] These enzymes can catalyze reductions with exquisite stereoselectivity under mild reaction conditions, leading to high enantiomeric excess (ee) of the desired alcohol.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the biocatalytic reduction of 1-(benzo[d]dioxol-5-yl)ethanone to its (R)-alcohol, covering enzyme selection, reaction optimization, and analytical methodologies.

The Biocatalytic Approach: Leveraging Ketoreductases for Asymmetric Reduction

The core of this biocatalytic process is the use of a ketoreductase, an oxidoreductase enzyme that utilizes a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the carbonyl group of the ketone, as illustrated below.

sub 1-(benzo[d]dioxol-5-yl)ethanone kred Ketoreductase (KRED) sub->kred prod (R)-1-(benzo[d]dioxol-5-yl)ethanol nadph NADPH + H+ nadph->kred nadp NADP+ kred->prod kred->nadp cluster_0 Ketone Reduction cluster_1 Cofactor Regeneration ketone Ketone kred KRED ketone->kred alcohol (R)-Alcohol kred->alcohol nadp NADP+ kred->nadp gdh GDH nadp->gdh nadph NADPH nadph->kred glucose Glucose glucose->gdh gluconolactone Gluconolactone gdh->nadph gdh->gluconolactone

Figure 2: Workflow of KRED-catalyzed reduction with a glucose/GDH cofactor regeneration system.

Protocol 2: Preparative-Scale Reduction with GDH Cofactor Regeneration

This protocol describes a representative procedure for the gram-scale synthesis of (R)-1-(benzo[d]dioxol-5-yl)ethanol.

Materials:

  • Selected (R)-selective Ketoreductase (lyophilized powder or cell-free extract)

  • Glucose Dehydrogenase (GDH)

  • 1-(benzo[d]dioxol-5-yl)ethanone

  • D-Glucose

  • NADP+ or NAD+ (depending on KRED preference)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • DMSO or Isopropanol

  • Ethyl acetate for extraction

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve D-glucose (e.g., 1.2 equivalents relative to the ketone) in potassium phosphate buffer.

  • Add NADP+ to a final concentration of 0.5-1.0 mM.

  • Add the selected KRED (e.g., 1-5% w/w relative to the substrate) and GDH (e.g., 5-10 U per mg of KRED).

  • Substrate Addition: Dissolve 1-(benzo[d]dioxol-5-yl)ethanone (e.g., 5-10 g) in a minimal amount of DMSO or isopropanol (to a final co-solvent concentration of 5-10% v/v) and add it to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at 30-35°C. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by HPLC or TLC. The pH may need to be controlled around 7.0, as the oxidation of glucose to gluconolactone can cause a drop in pH.

  • Work-up: Once the reaction has reached completion (typically >99% conversion), terminate the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-1-(benzo[d]dioxol-5-yl)ethanol. The product can be further purified by column chromatography if necessary.

Part 3: Analytical Methods for Chiral Purity Determination

Accurate determination of the enantiomeric excess (ee) of the product is crucial for validating the success of the biocatalytic reduction. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Principles of Chiral HPLC

Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used for the separation of a broad range of chiral compounds, including alcohols. [3]

Protocol 3: Chiral HPLC Method Development and Analysis

This protocol provides a systematic approach to developing a chiral HPLC method for the analysis of (R)-1-(benzo[d]dioxol-5-yl)ethanol.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral HPLC columns (e.g., Chiralpak AD-H, Chiralcel OD-H, or similar polysaccharide-based columns)

  • HPLC-grade solvents: n-hexane, isopropanol (IPA), ethanol

  • Racemic standard of 1-(benzo[d]dioxol-5-yl)ethanol (can be prepared by chemical reduction of the ketone with sodium borohydride)

  • Product sample from the biocatalytic reaction

Method Development Workflow:

start Start: Racemic Standard & Product Sample screen_cols Screen Chiral Columns (e.g., AD-H, OD-H) start->screen_cols mobile_phase Select Mobile Phase (e.g., Hexane/IPA 90:10) screen_cols->mobile_phase optimize Optimize Mobile Phase Ratio (e.g., adjust %IPA) mobile_phase->optimize flow_rate Set Flow Rate (e.g., 1.0 mL/min) optimize->flow_rate detect Set UV Detection λ (e.g., 254 nm) flow_rate->detect inject Inject Samples detect->inject analyze Analyze Data: - Resolution (Rs) - Enantiomeric Excess (ee) inject->analyze end End: Validated Method analyze->end

Figure 3: Workflow for chiral HPLC method development.

Procedure:

  • Column Selection and Initial Conditions:

    • Install a chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

    • Set the mobile phase to a typical starting condition for normal phase chromatography, such as n-hexane/isopropanol (90:10, v/v).

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Set the UV detector to a wavelength where the analyte has good absorbance (e.g., 254 nm, based on the aromatic chromophore).

  • Injection of Racemic Standard:

    • Prepare a solution of the racemic 1-(benzo[d]dioxol-5-yl)ethanol (approx. 1 mg/mL in mobile phase).

    • Inject the racemic standard to determine the retention times of both enantiomers and to assess the initial separation.

  • Method Optimization:

    • If separation is not achieved, try a different chiral column (e.g., Chiralcel OD-H).

    • If partial separation is observed, optimize the mobile phase composition. Decreasing the percentage of the alcohol modifier (IPA) will generally increase retention times and may improve resolution.

    • A resolution (Rs) of ≥ 1.5 is desired for baseline separation.

  • Sample Analysis:

    • Once a satisfactory separation is achieved for the racemic standard, inject the sample from the biocatalytic reaction (appropriately diluted).

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times from the racemic standard. The major peak in a successful (R)-selective reaction will be the (R)-alcohol.

  • Calculation of Enantiomeric Excess (ee):

    • Calculate the ee using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Expected Results

A successful biocatalytic reduction using an (R)-selective KRED should yield the (R)-1-(benzo[d]dioxol-5-yl)ethanol with high conversion (>99%) and high enantiomeric excess (>99% ee). The chiral HPLC chromatogram of the product should show one major peak corresponding to the (R)-enantiomer and a very small or negligible peak for the (S)-enantiomer.

Conclusion

The biocatalytic reduction of 1-(benzo[d]dioxol-5-yl)ethanone to (R)-1-(benzo[d]dioxol-5-yl)ethanol using ketoreductases is a highly efficient and stereoselective method for the synthesis of this valuable chiral intermediate. By employing systematic enzyme screening, process optimization, and robust analytical methods, researchers can develop a scalable and sustainable process that avoids the drawbacks of traditional chemical synthesis. This approach aligns with the principles of green chemistry and provides a powerful tool for the synthesis of enantiomerically pure compounds in the pharmaceutical industry.

References

  • ResearchGate. (n.d.). KRED catalyzed carbonyl reduction via the oxidation of the NAD(P)H cofactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the ketoreductases (KRED) activity and stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature and pH on the enzyme activity and stability. Retrieved from [Link]

  • PubMed Central. (n.d.). Engineering Isopropanol Dehydrogenase for Efficient Regeneration of Nicotinamide Cofactors. Retrieved from [Link]

  • Prozomix. (n.d.). Ketoreductase Screening Kit - 762 Enzymes. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on the ketoreductases (KRED) activity and stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of commercial ketoreductases for reduction of acetophenone (2a). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Retrieved from [Link]

  • Codexis. (n.d.). Enzyme Screening Kits and Panels. Retrieved from [Link]

  • Arrow@TU Dublin. (2024). Influence of Deep Eutectic Solvents on Redox Biocatalysis Involving Alcohol Dehydrogenases. Retrieved from [Link]

  • ACS Publications. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of pH and temperature on activity of the purified enzyme. Retrieved from [Link]

  • Google Patents. (n.d.). US9714439B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system.
  • Fisher Scientific. (n.d.). Enzymaster Enzyme Screening Kit. Retrieved from [Link]

  • ACS Publications. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Retrieved from [Link]

  • PubMed. (2020). Evolution of Glucose Dehydrogenase for Cofactor Regeneration in Bioredox Processes with Denaturing Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Harnessing the potential of deep eutectic solvents in biocatalysis: design strategies using CO2 to formate reduction as a case study. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for the Application of NAD(P)H Regenerating Glucose Dehydrogenase in Synthetic Processes. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Asymmetric biocatalytic reduction of ketones using hydroxy- functionalised water-miscible ionic liquids as solvents. Retrieved from [Link]

  • SpringerLink. (n.d.). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II. Retrieved from [Link]

  • MDPI. (n.d.). (E)-1-(Benzo[d]d[2][4]ioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Retrieved from [Link]

  • Zhao Group @ UIUC. (n.d.). Regeneration of Cofactors for Enzyme Biocatalysis. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • MDPI. (n.d.). Application of Biobased Solvents in Asymmetric Catalysis. Retrieved from [Link]

  • Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(1,3-Benzodioxol-5-yl)ethanone. Retrieved from [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzo-1,3-dioxole-5-acetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (E)-1-(Benzo[d]d[2][4]ioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: Enantioselective Synthesis of Chiral Carbinols using Lactobacillus paracasei

Introduction: The Imperative for Green Chiral Synthesis Optically active chiral carbinols (secondary alcohols) are indispensable building blocks in modern organic synthesis, serving as crucial intermediates for a vast ar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Green Chiral Synthesis

Optically active chiral carbinols (secondary alcohols) are indispensable building blocks in modern organic synthesis, serving as crucial intermediates for a vast array of pharmaceuticals and fine chemicals.[1][2] Traditional chemical methods for their synthesis often rely on stoichiometric chiral reagents or metal catalysts, which can present challenges related to cost, toxicity, and environmental impact. Biocatalysis has emerged as a powerful and sustainable alternative, offering reactions under mild conditions with remarkable chemo-, regio-, and stereoselectivity.[3][4]

Among biocatalytic systems, whole-cell biocatalysts are particularly advantageous for industrial applications.[5] They obviate the need for costly and time-consuming enzyme purification and, critically, contain endogenous systems for regenerating the expensive cofactors (such as NADPH) required by the reductase enzymes.[5][6] Lactobacillus paracasei, a gram-positive lactic acid bacterium generally recognized as safe (GRAS), has been identified as a highly effective whole-cell biocatalyst for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, frequently achieving excellent yields and near-perfect enantioselectivity.[1] This document provides a detailed guide to the principles and protocols for leveraging Lactobacillus paracasei in the enantioselective synthesis of chiral carbinols.

Part 1: Scientific Principle and Mechanism

The core of this biotransformation is the stereoselective reduction of a prochiral ketone's carbonyl group. This reaction is catalyzed by one or more intracellular alcohol dehydrogenases (ADHs), enzymes that facilitate the transfer of a hydride ion from a reduced nicotinamide cofactor (NADPH or NADH) to the ketone.[7][8]

Causality of Stereoselectivity: The high enantioselectivity of the reaction is dictated by the three-dimensional structure of the ADH active site. The enzyme orients the prochiral ketone in a specific conformation, exposing one of its two prochiral faces to the hydride donor, NADPH. This controlled orientation ensures that the hydride is delivered to either the Re or Si face of the carbonyl, leading to the preferential formation of one enantiomer of the alcohol product. Many reductases from Lactobacillus species, including L. brevis and L. kefir, are known to produce (R)-alcohols, following the anti-Prelog rule.[9][10]

The Whole-Cell Advantage: In-Situ Cofactor Regeneration: The ADH-catalyzed reduction consumes one equivalent of NADPH per molecule of ketone reduced. In an isolated enzyme system, this would require the stoichiometric addition of the prohibitively expensive NADPH. The genius of the whole-cell approach lies in its ability to regenerate this cofactor internally.[5][6] By providing a simple, inexpensive co-substrate like glucose, the cell's own metabolic pathways (e.g., the pentose phosphate pathway) are harnessed to continuously reduce NADP+ back to NADPH, allowing a small catalytic amount of the cofactor to be recycled thousands of times. This self-sustaining system makes the process economically viable and robust.

sub Prochiral Ketone adh Alcohol Dehydrogenase (ADH) sub->adh Enters Cell prod Chiral Alcohol (R) cell L. paracasei Cell adh->prod Exits Cell nadp NADP+ adh->nadp nadph NADPH nadph->adh ppp Pentose Phosphate Pathway nadp->ppp glucose Glucose (Co-substrate) g6p Glucose-6-P glucose->g6p Enters Cell g6p->ppp ppp->nadph Regeneration

Figure 1: Catalytic cycle for ketone reduction in L. paracasei.

Part 2: Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints and expected outcomes. The model substrate used is acetophenone, a common benchmark for such bioreductions.

Protocol 1: Cultivation and Preparation of L. paracasei Whole-Cell Biocatalyst

Rationale: This protocol aims to generate a high density of healthy, metabolically active cells. The cells are harvested in the late logarithmic or early stationary phase to ensure maximum enzymatic activity. Washing removes residual media components that could interfere with the reaction or analysis.

Materials:

  • Lactobacillus paracasei strain (e.g., BD101, ATCC 7469)

  • De Man, Rogosa and Sharpe (MRS) Broth and MRS Agar

  • Sterile 50 mM Phosphate Buffer (pH 7.0)

  • Incubator (37°C)

  • Shaking incubator

  • Refrigerated centrifuge and sterile centrifuge tubes

Methodology:

  • Activation: Streak the L. paracasei culture from a glycerol stock onto an MRS agar plate and incubate at 37°C for 48 hours under anaerobic or microaerophilic conditions until single colonies are visible.[11]

  • Starter Culture: Inoculate a single colony into 10 mL of sterile MRS broth. Incubate at 37°C for 24 hours without shaking.

  • Production Culture: Transfer the starter culture (2% v/v) into 500 mL of MRS broth in a 1 L flask. Incubate at 37°C for 24-48 hours until the culture reaches an optical density (OD₆₀₀) of approximately 2.0-3.0.[12][13]

  • Harvesting: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the cell pellet in 50 mL of sterile 50 mM phosphate buffer (pH 7.0). Centrifuge again under the same conditions. Repeat this washing step twice to ensure complete removal of the culture medium.[11]

  • Storage: The resulting cell paste (wet cells) can be used immediately or stored at -20°C for short-term use. For long-term storage, freeze at -80°C.

Protocol 2: Whole-Cell Bioreduction of Acetophenone

Rationale: This protocol details the asymmetric reduction. The reaction parameters (pH, temperature, agitation) are optimized to balance enzyme activity, cell viability, and substrate/product stability.[14] Glucose is added as the co-substrate to drive the essential cofactor regeneration cycle.

Materials:

  • L. paracasei wet cell paste (from Protocol 1)

  • 50 mM Sodium Phosphate Buffer (pH 5.0)

  • Acetophenone (Substrate)

  • D-Glucose (Co-substrate)

  • Shaking incubator (30°C, 150 rpm)

  • Ethyl acetate for extraction

Methodology:

  • Reaction Setup: In a 50 mL screw-capped flask, suspend 1.0 g of wet L. paracasei cell paste in 20 mL of 50 mM sodium phosphate buffer (pH 5.0). This creates a cell concentration of 50 g/L.

  • Co-substrate Addition: Add D-glucose to the cell suspension to a final concentration of 50 mM (approx. 180 mg). Gently swirl to dissolve. Pre-incubate the mixture for 30 minutes at 30°C to activate the cellular metabolism.

  • Substrate Addition: Add acetophenone to the reaction mixture to a final concentration of 10 mM (approx. 24 µL).

  • Incubation: Seal the flask and place it in a shaking incubator at 30°C with an agitation speed of 150 rpm.[14] Let the reaction proceed for 48 hours.

  • Reaction Quenching and Extraction: After 48 hours, stop the reaction by adding an equal volume (20 mL) of ethyl acetate. Vortex vigorously for 2 minutes to extract the substrate and product.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes to separate the organic and aqueous layers. Carefully collect the upper organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting residue contains the (R)-1-phenylethanol product and any unreacted acetophenone.

Protocol 3: Chiral HPLC Analysis for Conversion and Enantiomeric Excess (ee)

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.[15] A polysaccharide-based chiral stationary phase (CSP) is highly effective for resolving a wide range of chiral carbinols.[16][17] This analysis provides the critical data to determine the success of the enantioselective synthesis.

Materials:

  • HPLC system with UV detector

  • Chiral Column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent)

  • HPLC-grade n-hexane and isopropanol

  • Extracted sample from Protocol 2, dissolved in mobile phase

Methodology:

  • Sample Preparation: Dissolve the residue from Protocol 2 in 1.0 mL of the HPLC mobile phase. Filter through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)[18]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

  • Data Acquisition: Inject a standard racemic mixture of 1-phenylethanol to determine the retention times of the (R) and (S) enantiomers. Then, inject the prepared sample.

  • Calculations:

    • Conversion (%): Calculated from the peak areas of the product (both enantiomers) and the remaining substrate. Conversion (%) = [Area(Product) / (Area(Product) + Area(Substrate))] * 100

    • Enantiomeric Excess (ee %): Calculated from the peak areas of the two enantiomers, (R) and (S). ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100

Part 3: Expected Results and Substrate Scope

Using the optimized conditions described, Lactobacillus paracasei BD101 demonstrates exceptional performance in the reduction of acetophenone and its derivatives.[14] High conversions and excellent enantiomeric excess towards the (R)-enantiomer are typically observed.

Table 1: Enantioselective Reduction of Substituted Acetophenones by L. paracasei BD101 [14]

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)[14]ee (%)[14]Configuration
1Acetophenone1-Phenylethanol94>99R
22'-Chloroacetophenone1-(2-Chlorophenyl)ethanol9298R
33'-Chloroacetophenone1-(3-Chlorophenyl)ethanol88>99R
44'-Chloroacetophenone1-(4-Chlorophenyl)ethanol8595S
52'-Methoxyacetophenone1-(2-Methoxyphenyl)ethanol9094R
64'-Methylacetophenone1-(p-Tolyl)ethanol91>99R
74'-Nitroacetophenone1-(4-Nitrophenyl)ethanol6594S

Discussion of Results: The data reveals that L. paracasei BD101 is a highly efficient and stereoselective biocatalyst.[14] It generally follows the anti-Prelog rule, producing (R)-alcohols. However, the position and electronic nature of the substituent on the aromatic ring can influence both the conversion rate and, interestingly, the stereochemical outcome. For instance, ketones with para-substituents like chloro and nitro groups (Entries 4 and 7) resulted in an inversion of selectivity, yielding the (S)-alcohol.[14] This highlights the subtle interplay between the substrate structure and the enzyme's active site, a crucial consideration for substrate engineering and catalyst screening in drug development.

Figure 2: Overall experimental workflow for chiral carbinol synthesis.

References

  • Title: Biotechnological potential of Lacticaseibacillus paracasei Shirota for bioemulsifier, bacteriocin and lipase production - PMC Source: PubMed Central URL: [Link]

  • Title: Isolation and Characterization of Lactobacillus paracasei 85 and Lactobacillus buchneri 93 to Absorb and Biotransform Zearalenone - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects Source: PubMed URL: [Link]

  • Title: Asymmetric reduction of prochiral aromatic and hetero aromatic ketones using whole-cell of Lactobacillus senmaizukei biocatalyst Source: Taylor & Francis Online URL: [Link]

  • Title: Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts Source: SciELO URL: [Link]

  • Title: Enantioselective reduction of acetophenone deriva- tives 1a -1o by Lactobacillus paracasei BD101 Source: ResearchGate URL: [Link]

  • Title: Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts Source: ResearchGate URL: [Link]

  • Title: New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Chiral HPLC Column Source: Phenomenex URL: [Link]

  • Title: Activity of Lactobacillus brevis Alcohol Dehydrogenase on Primary and Secondary Alcohol Biofuel Precursors Source: MDPI URL: [Link]

  • Title: Alcohol dehydrogenase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Bio-analytical chiral chromatography method for the enantioselective separation of carbinoxamine maleate in human plasma Source: CORE URL: [Link]

  • Title: Optimization of Mixing Conditions for improving Lactobacillus paracasei CBA L74's Growth during Lactic Fermentation of Cooked Source: Research Square URL: [Link]

  • Title: Investigating human-derived lactic acid bacteria for alcohol resistance - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes Source: ResearchGate URL: [Link]

  • Title: Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines Source: MDPI URL: [Link]

  • Title: Alcohol dehydrogenase and its use for the enzymatic production of chiral hydroxy compounds Source: Google Patents URL
  • Title: Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II Source: PubMed URL: [Link]

Sources

Application

Application Note: High-Resolution Purification of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol via Automated Flash Column Chromatography

Abstract This application note provides a comprehensive, step-by-step protocol for the purification of the chiral alcohol (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, a key intermediate in the synthesis of various psycho...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of the chiral alcohol (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, a key intermediate in the synthesis of various psychoactive compounds and pharmaceuticals.[1][2] The methodology centers on the use of normal-phase flash column chromatography, a widely accessible and efficient technique for the separation of moderately polar compounds.[3][4][5] This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed insights into the principles of chromatographic separation and practical guidance for achieving high purity of the target molecule.

Introduction: The Significance of Chiral Purity

(2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. In pharmaceutical applications, it is often the case that only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.[1][6] Therefore, the ability to isolate a single enantiomer in high purity is of paramount importance in drug discovery and development.[6] Column chromatography is a fundamental and powerful technique for the purification of organic compounds, relying on the differential partitioning of analytes between a stationary phase and a mobile phase.[4][7] For chiral separations, specialized chiral stationary phases (CSPs) are often employed in High-Performance Liquid Chromatography (HPLC) to resolve enantiomers.[8][][10] However, for diastereomeric mixtures or for the removal of achiral impurities, standard silica gel chromatography remains a robust and cost-effective first-pass purification strategy.[11]

This application note focuses on the purification of the (2R)-enantiomer from a reaction mixture that may contain starting materials, byproducts, and potentially the (2S)-enantiomer, assuming a preceding diastereomeric resolution or an enantioselective synthesis step that did not go to completion.

Principles of Separation

The purification strategy detailed herein leverages the principles of normal-phase adsorption chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[5] The separation of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol from less polar impurities is achieved due to the presence of the hydroxyl group, which can engage in hydrogen bonding interactions with the silanol groups of the silica gel. More polar compounds will have a stronger affinity for the stationary phase and thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.[4][7]

The choice of the mobile phase is critical for achieving optimal separation. A solvent system with too high a polarity will cause all compounds to elute quickly with little to no separation, while a solvent system with too low a polarity will result in very long retention times or no elution at all.[4] Therefore, a gradient elution, where the polarity of the mobile phase is gradually increased over time, is often employed to achieve a good separation of a mixture of compounds with varying polarities.[4][5]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the purification of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol using an automated flash chromatography system.

Materials and Equipment
Reagents and Consumables Equipment
Crude (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-olAutomated Flash Chromatography System
Silica gel (60 Å, 40-63 µm)UV-Vis Detector
HPLC-grade n-HexaneFraction Collector
HPLC-grade Ethyl AcetateRotary Evaporator
TLC plates (silica gel 60 F254)Glassware (flasks, beakers, etc.)
TLC developing chamber
UV lamp (254 nm)
Potassium permanganate stain
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding with the column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). This will provide a preliminary indication of the separation that can be achieved on the column.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a TLC plate about 1 cm from the bottom.

  • Development: Place the TLC plate in a developing chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3) in subsequent trials. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4.[5]

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Further visualization can be achieved by staining the plate, for example, with a potassium permanganate solution, which reacts with the alcohol functional group.[12]

Column Chromatography Protocol

The following protocol is designed for an automated flash chromatography system, which offers precise control over the gradient and fraction collection.

  • Column Selection and Packing:

    • Select a pre-packed silica gel column of an appropriate size based on the amount of crude material to be purified. A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100.

    • If using a self-packed column, create a slurry of silica gel in the initial mobile phase solvent (e.g., 100% n-hexane or a low polarity hexane/ethyl acetate mixture) and carefully pour it into the column, ensuring no air bubbles are trapped.[13]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully load this powder onto the top of the packed column. This method generally provides better resolution than wet loading.

    • Wet Loading: Dissolve the crude material in a minimal amount of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the column, taking care not to disturb the packed bed.

  • Elution:

    • Equilibrate the column with the initial mobile phase (e.g., 100% n-hexane or a low polarity hexane/ethyl acetate mixture as determined by TLC).

    • Begin the elution with the initial mobile phase.

    • Program a linear gradient to gradually increase the percentage of the more polar solvent (ethyl acetate). A typical gradient might be from 5% to 40% ethyl acetate in hexane over 20-30 column volumes. The optimal gradient will depend on the separation observed during the TLC analysis.[4]

    • Set the flow rate to an appropriate value for the column size.

  • Fraction Collection and Analysis:

    • Set the fraction collector to collect fractions of a suitable volume.

    • Monitor the elution of compounds using the UV-Vis detector. The benzodioxole moiety has a UV chromophore.[14][15][16]

    • Analyze the collected fractions by TLC to identify those containing the pure desired product.[7] Spot every few fractions on a TLC plate and develop it in the optimized solvent system.

    • Combine the fractions that contain the pure (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Optimization) Elution Gradient Elution (Hexane/Ethyl Acetate) TLC->Elution Informs Gradient Crude Crude Product Crude->TLC Sample_Loading Sample Loading (Dry or Wet) Crude->Sample_Loading Column_Prep Column Packing (Silica Gel) Column_Prep->Sample_Loading Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure (2R)-isomer Solvent_Removal->Pure_Product

Caption: Workflow for the purification of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol.

Data and Expected Results

The success of the purification is determined by the purity of the final product. This should be assessed by analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.

Parameter Typical Value/Range Purpose
Stationary Phase Silica Gel (60 Å, 40-63 µm)Adsorbent for separation based on polarity.
Mobile Phase n-Hexane / Ethyl AcetateEluent system to carry compounds through the column.
Gradient 5% to 40% Ethyl AcetateTo elute compounds with a range of polarities.
Flow Rate 20-50 mL/min (for a medium-sized column)To control the speed of the separation.
Detection UV at 254 nm and 280 nmTo monitor the elution of the aromatic compound.
Expected Rf of Product ~0.35 in 30% Ethyl Acetate/HexaneIndicates appropriate polarity for good separation.
Expected Purity >98% (by HPLC)To confirm the effectiveness of the purification.

Troubleshooting and Optimization

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the solvent system using TLC. Try a shallower gradient.
Column overloading.Reduce the amount of crude material loaded onto the column.
Compound Stuck on Column Mobile phase is not polar enough.Increase the polarity of the mobile phase (increase % of ethyl acetate). A small percentage of methanol can be added if necessary, but with caution as it can dissolve silica.[3]
Cracked Column Bed Improper packing or running the column dry.Ensure the column is packed evenly and never let the solvent level drop below the top of the silica bed.
Broad Peaks Sample dissolved in too strong a solvent for loading.Use a weaker solvent for sample loading or use the dry loading technique.
Diffusion during elution.Increase the flow rate slightly, but be aware this may reduce resolution.[17]

Logic Diagram for Method Optimization

Optimization_Logic Start Start: Crude Mixture TLC_Screen TLC Screening (Vary % Ethyl Acetate in Hexane) Start->TLC_Screen Rf_Check Is Rf of Target ~0.3-0.4? TLC_Screen->Rf_Check Adjust_Polarity Adjust Mobile Phase Polarity Rf_Check->Adjust_Polarity No Run_Column Run Flash Chromatography with Optimized Gradient Rf_Check->Run_Column Yes Adjust_Polarity->TLC_Screen Analyze_Fractions Analyze Fractions by TLC Run_Column->Analyze_Fractions Purity_Check Is Purity >98% by HPLC? Analyze_Fractions->Purity_Check Optimize_Gradient Optimize Gradient (e.g., make it shallower) Purity_Check->Optimize_Gradient No End End: Pure Product Purity_Check->End Yes Optimize_Gradient->Run_Column

Caption: Decision-making workflow for optimizing the chromatographic purification.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol using automated flash column chromatography. By following the principles of method development starting with TLC and applying a systematic approach to the column chromatography itself, researchers can consistently obtain the target compound with high purity, which is crucial for subsequent applications in research and development. The use of an automated system enhances reproducibility and efficiency, making this a valuable technique in the modern organic synthesis laboratory. For the determination of enantiomeric excess, a subsequent analysis using a chiral HPLC method would be required.[8][18]

References

  • WCK 1152: A sensitive, simple, specific, precise, accurate and rugged method for determination of enantiomeric purity of S-(-)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-{4-amino-3,3-dimethylpiperidin-1-yl}-4-oxo-quinoline-3-carboxylic acid hydrochloride monohydrate, a new drug substance has been developed. (2011). Indian Journal of Pharmaceutical Sciences, 73(3), 289. Retrieved from [Link]

  • Separation of propranolol enantiomers using chiral HPLC. (2018). ResearchGate. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). ResearchGate. Retrieved from [Link]

  • (R)-2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine and processes for preparation, compositions and uses thereof. (2024). Google Patents.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester. Retrieved from [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). HPLC. Retrieved from [Link]

  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. (2016). Iranian Journal of Pharmaceutical Research, 15(4), 859. Retrieved from [Link]

  • Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase. (1990). Biomedical Chromatography, 4(4), 157-160. Retrieved from [Link]

  • Column Chromatography. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. (2021). Molecules, 26(11), 3183. Retrieved from [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]

  • Handling chiral columns. (n.d.). CHROMSERVIS.EU. Retrieved from [Link]

  • Column Chromatography. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved from [Link]

  • Thin Layer Chromatographic Separation of Benzodiazepine Derivates. (2011). ResearchGate. Retrieved from [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International. Retrieved from [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. (1995). UNCW Institutional Repository. Retrieved from [Link]

  • Which chromatographic technique is suitable for isolating polar compounds from the n-butanol fraction? (2020). ResearchGate. Retrieved from [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). ResearchGate. Retrieved from [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (2015). Der Pharma Chemica, 7(10), 20-26. Retrieved from [Link]

  • Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. (2018). Analytical and Bioanalytical Chemistry, 410(13), 3127-3135. Retrieved from [Link]

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. (2017). Molbank, 2017(4), M958. Retrieved from [Link]

  • 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol. (n.d.). PubChem. Retrieved from [Link]

Sources

Method

The Versatile Chiral Synthon: (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol in Asymmetric Synthesis

Introduction: A Gateway to Enantiopure Pharmaceuticals In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule can profoun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Enantiopure Pharmaceuticals

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol stands out as a pivotal chiral building block, offering a gateway to a diverse array of complex, stereochemically defined molecules. Its unique structure, featuring a secondary alcohol on a propyl chain attached to a benzodioxole moiety, makes it a valuable precursor in the synthesis of psychoactive compounds, agrochemicals, and other biologically active molecules. This guide provides an in-depth exploration of the synthesis and application of this versatile synthon, complete with detailed protocols and expert insights for researchers and professionals in the field.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Colorless to pale yellow oil or low melting solid
Chirality (R)-enantiomer

Asymmetric Synthesis: Crafting Chirality

The cornerstone of utilizing (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol lies in its efficient and stereocontrolled synthesis. The most common and effective strategy involves the asymmetric reduction of the corresponding prochiral ketone, 1-(2H-1,3-benzodioxol-5-yl)propan-2-one. Among the various methods for enantioselective ketone reduction, the Corey-Bakshi-Shibata (CBS) reduction has proven to be particularly effective, reliably yielding the desired (R)-alcohol with high enantiomeric excess.

Workflow for the Asymmetric Synthesis

Caption: Workflow for the synthesis of the chiral alcohol.

Protocol 1: Synthesis of 1-(2H-1,3-benzodioxol-5-yl)propan-2-one

The synthesis of the precursor ketone can be efficiently achieved from readily available starting materials such as piperonal.[1]

Reaction Scheme:

Piperonal + Nitroethane → 1-(1,3-benzodioxol-5-yl)-2-nitropropene → 1-(2H-1,3-benzodioxol-5-yl)propan-2-one

Step-by-Step Protocol:

  • Condensation: To a solution of piperonal (1 equivalent) in a suitable solvent such as glacial acetic acid, add nitroethane (1.2 equivalents) and a catalyst like n-butylamine (0.2 equivalents).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated yellow solid, 1-(1,3-benzodioxol-5-yl)-2-nitropropene, is collected by filtration and washed with cold water.

  • Reduction: To a suspension of iron powder (4 equivalents) in a mixture of water and a suitable acid (e.g., hydrochloric acid), heat the mixture to reflux.

  • Add the nitropropene derivative in portions to the refluxing mixture.

  • Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter off the iron salts.

  • Extract the filtrate with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-(2H-1,3-benzodioxol-5-yl)propan-2-one.

Protocol 2: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone to the desired (R)-alcohol.[2][3][4][5][6]

Reaction Scheme:

1-(2H-1,3-benzodioxol-5-yl)propan-2-one + BH₃·SMe₂ --[(R)-Me-CBS catalyst]--> (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

Step-by-Step Protocol:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the (R)-methyl-CBS catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C and slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6-1.0 equivalents) in THF. Stir for 10-15 minutes.

  • Substrate Addition: Cool the reaction mixture to -30°C to -40°C. Slowly add a solution of 1-(2H-1,3-benzodioxol-5-yl)propan-2-one (1 equivalent) in anhydrous THF. The rate of addition should be controlled to maintain the low temperature.

  • Reaction Monitoring: Stir the reaction mixture at this temperature for several hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at low temperature.

  • Work-up: Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by column chromatography on silica gel to yield enantiomerically enriched (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Applications in Synthesis: A Versatile Building Block

The true value of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol lies in its utility as a chiral precursor for a variety of transformations, enabling the synthesis of complex and valuable molecules. The secondary alcohol functionality can be readily derivatized through esterification, etherification, or conversion to a leaving group for nucleophilic substitution, all with retention or inversion of stereochemistry depending on the chosen reaction conditions.

Application Workflow

Caption: Derivatization pathways for the chiral alcohol.

Protocol 3: Synthesis of (R)-N-Methyl-1-(1,3-benzodioxol-5-yl)propan-2-amine ((R)-MDMA) Analogue

A prominent application of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol is in the stereospecific synthesis of the (R)-enantiomer of 3,4-methylenedioxymethamphetamine (MDMA), a compound of significant interest in psychotherapy research.[7] This synthesis proceeds with inversion of stereochemistry at the chiral center.

Reaction Scheme:

(2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol → (S)-1-(1,3-benzodioxol-5-yl)propan-2-yl methanesulfonate → (R)-5-(2-azidopropyl)benzo[d][8][9]dioxole → (R)-1-(1,3-benzodioxol-5-yl)propan-2-amine → (R)-MDMA

Step-by-Step Protocol:

  • Mesylation: Dissolve (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0°C. Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). Stir the reaction at 0°C for 1-2 hours. The reaction proceeds with retention of configuration.

  • Azide Formation: To the crude mesylate, add sodium azide (3 equivalents) in a suitable solvent like dimethylformamide (DMF). Heat the reaction mixture to 60-80°C and stir for several hours. This Sₙ2 reaction proceeds with inversion of configuration, yielding the (R)-azide.

  • Reduction of Azide: The azide is then reduced to the primary amine. A common method is to use lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF. Add the azide solution dropwise to a stirred suspension of LiAlH₄ at 0°C. After the addition, allow the reaction to warm to room temperature and then reflux for a few hours.

  • N-Methylation: The resulting primary amine can be N-methylated through various methods, such as reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride or through formylation followed by reduction.

  • Purification: Each intermediate and the final product should be purified by appropriate methods, such as extraction and column chromatography. The final product is often isolated and purified as a hydrochloride salt.

Protocol 4: Ether Synthesis via Williamson Ether Synthesis

The hydroxyl group can be converted into an ether linkage, which is a common functional group in many pharmaceutical compounds. The Williamson ether synthesis is a reliable method for this transformation.[8][9][10][11][12]

Step-by-Step Protocol:

  • Deprotonation: To a solution of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol (1 equivalent) in an anhydrous polar aprotic solvent such as THF or DMF at 0°C, add a strong base like sodium hydride (NaH, 1.2 equivalents). Stir the mixture for 30-60 minutes at 0°C to form the alkoxide.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.1 equivalents) to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.

  • Work-up and Purification: Quench the reaction carefully with water. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting ether by column chromatography.

Protocol 5: Esterification via Steglich Esterification

Esterification of the secondary alcohol can be achieved under mild conditions using the Steglich esterification, which is particularly useful for sensitive substrates.[13][14][15][16][17]

Step-by-Step Protocol:

  • Reaction Setup: In a flask, dissolve the carboxylic acid (1.2 equivalents), (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol (1 equivalent), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Coupling Agent: Cool the solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature for several hours to overnight. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Work-up and Purification: Filter off the DCU precipitate. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the ester product by column chromatography.

Conclusion: An Indispensable Tool in Asymmetric Synthesis

(2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol has firmly established itself as a valuable and versatile chiral building block in organic synthesis. Its ready accessibility through reliable asymmetric methods, coupled with the diverse reactivity of its secondary alcohol functionality, provides chemists with a powerful tool for the construction of a wide range of enantiomerically pure molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this important synthon in their pursuit of novel and impactful chemical entities.

References

  • Organic Syntheses. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chem LibreTexts. 12. The Williamson Ether Synthesis. Available from: [Link]

  • Unbound. Williamson Ether Synthesis: A Step-by-Step Guide. Available from: [Link]

  • Wikipedia. Steglich esterification. Available from: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available from: [Link]

  • National Institutes of Health. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available from: [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available from: [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available from: [Link]

  • PrepChem.com. Synthesis of 3-(1,3-Benzodioxol-5-yl)propanethiol. Available from: [Link]

  • YouTube. Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Available from: [Link]

  • MDPI. (E)-1-(2-Aminophenyl)-3-(benzo[d][8][9]dioxol-5-yl)prop-2-en-1-one. Available from: [Link]

  • Grokipedia. Corey–Itsuno reduction. Available from: [Link]

  • The Royal Society of Chemistry. A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Available from: [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information Redesigning the designer drug ecstasy: non-psychoactive MDMA analogues exhibiting Burkitt's lymphoma. Available from: [Link]

  • MDPI. Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Available from: [Link]

  • Google Patents. US20240010628A1 - Methods of manufacture of r-mdma.

Sources

Application

Application Note: Strategic Derivatization of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol for Bioactivity Profiling

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract: This document provides a comprehensive technical guide on the strategic chemical modification of (2R)-1-(2H-1,3-benzodioxol-5-yl)pro...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the strategic chemical modification of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, a chiral scaffold with significant potential in medicinal chemistry. The secondary alcohol moiety of this molecule serves as a prime handle for derivatization, enabling a systematic exploration of structure-activity relationships (SAR). We present detailed, field-proven protocols for esterification, etherification, and carbamoylation of the parent alcohol. Furthermore, we outline a robust workflow for preliminary bioactivity screening of the resulting derivatives, focusing on in vitro cytotoxicity assays as a foundational step in identifying compounds with therapeutic potential, such as novel anti-cancer agents. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these methodologies.

Introduction and Strategic Rationale

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antioxidant, and antimicrobial effects.[1][2] The specific enantiomer, (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, presents a valuable starting point for the development of novel therapeutic agents due to its defined stereochemistry, which can be crucial for selective interaction with biological targets.

Derivatization is a cornerstone of drug discovery, allowing for the fine-tuning of a lead compound's pharmacological profile. By modifying the parent structure, researchers can enhance potency, improve selectivity, alter solubility, and optimize metabolic stability. The secondary hydroxyl group of the title compound is an ideal target for such modifications. This guide focuses on three classical yet powerful derivatization strategies:

  • Esterification: Introduces an acyl group, which can modulate lipophilicity and serve as a handle for probing interactions with protein binding pockets. Esters can also function as prodrugs, undergoing hydrolysis in vivo to release the active parent alcohol.

  • Etherification: Forms a more metabolically stable C-O-C linkage compared to the ester linkage. This strategy allows for the introduction of diverse alkyl or aryl substituents to explore steric and electronic requirements for bioactivity.

  • Carbamoylation: Installs a carbamate functional group, a common feature in many approved drugs. The carbamate moiety can participate in crucial hydrogen bonding interactions with biological targets and can significantly alter the physicochemical properties of the parent molecule.[3]

The overarching goal is to generate a focused library of novel derivatives and subject them to rigorous biological evaluation to uncover promising candidates for further development.

General Workflow for Derivatization and Screening

The experimental pipeline involves a systematic progression from chemical synthesis to biological evaluation. The initial phase focuses on creating a library of derivatives, which are then purified and characterized before being advanced to bioactivity screening to identify "hit" compounds.

G cluster_reactions Derivatization Strategies cluster_bioassay Bioactivity Screening start (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol (Starting Material) ester Esterification start->ester Parallel Synthesis ether Etherification start->ether Parallel Synthesis carbamate Carbamoylation start->carbamate Parallel Synthesis purify Purification (Column Chromatography / Recrystallization) ester->purify ether->purify carbamate->purify charact Structural Characterization (NMR, MS, IR) purify->charact library Purified Derivative Library charact->library screening In Vitro Cytotoxicity Assay (MTT) library->screening Evaluate analysis Data Analysis (IC50 Determination) screening->analysis sar SAR Analysis & Hit Identification analysis->sar

Caption: General workflow from derivatization to bioactivity assessment.

Synthetic Protocols and Methodologies

Note: All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.

Protocol 1: Esterification via Steglich Acylation

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly suitable for acid-sensitive substrates.[4] It utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or the more water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[5]

Principle: The carboxylic acid is activated by the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, facilitated by DMAP, to yield the desired ester.

Materials and Reagents:

  • (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol (1.0 eq).

  • Dissolve the alcohol in anhydrous DCM.

  • Add the selected carboxylic acid (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure ester.

  • Characterize the product using NMR and Mass Spectrometry.

Protocol 2: Etherification via Iron-Catalyzed Dehydration

Traditional acid-catalyzed etherification often requires high temperatures, which can lead to side reactions like elimination.[6] A milder approach involves using a Lewis acid catalyst, such as iron(III) triflate, which can facilitate the dehydrative coupling of two alcohols or an alcohol and a more reactive species under more controlled conditions.[7][8][9]

Principle: The iron(III) catalyst activates the secondary alcohol, promoting the formation of a carbocation-like intermediate. This intermediate is then trapped by a primary alcohol (or another nucleophile) to form the unsymmetrical ether.[7][8]

Materials and Reagents:

  • (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

  • Primary alcohol of choice (e.g., methanol, benzyl alcohol) (used in excess)

  • Iron(III) triflate (Fe(OTf)₃)

  • Ammonium chloride (NH₄Cl) (as an additive to suppress side reactions)[8]

  • Anhydrous Dichloromethane (DCM)

  • Diatomaceous earth for filtration

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol (1.0 eq), Fe(OTf)₃ (5 mol %), and NH₄Cl (5 mol %).

  • Under an inert atmosphere, add anhydrous DCM, followed by the primary alcohol (2.0-3.0 eq).

  • Heat the reaction mixture to a gentle reflux (approx. 45 °C) and stir for 12-48 hours, monitoring by TLC.[8]

  • After cooling to room temperature, quench the reaction by adding a small amount of water.

  • Filter the mixture through a pad of diatomaceous earth to remove the catalyst, washing with DCM.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the desired ether.

  • Characterize the product using NMR and Mass Spectrometry.

Protocol 3: Carbamate Synthesis via Isocyanate Precursor

This is a highly reliable two-step, one-pot procedure for generating carbamates from an alcohol. It avoids the direct handling of potentially hazardous isocyanates.

Principle: An amine is first converted to a carbamoyl chloride in situ, or more commonly, an alcohol is activated with a reagent like 1,1'-carbonyldiimidazole (CDI). The resulting imidazolide intermediate is then reacted with an amine to form the carbamate.[10] Alternatively, an alcohol can react directly with an isocyanate.

Materials and Reagents:

  • (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

  • Isocyanate of choice (e.g., methyl isocyanate, phenyl isocyanate)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Triethylamine (Et₃N) or Dibutyltin dilaurate (DBTDL) (as catalyst, optional)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol (1.0 eq) in anhydrous THF.

  • Add a catalytic amount of triethylamine (0.1 eq).

  • Slowly add the desired isocyanate (1.1 eq) dropwise via syringe. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC. For less reactive partners, gentle heating (40-50 °C) may be required.

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified directly by silica gel column chromatography.

  • Characterize the final carbamate derivative by NMR, IR (look for the characteristic C=O stretch), and Mass Spectrometry.

Bioactivity Screening: In Vitro Cytotoxicity

A primary and essential step in evaluating novel compounds for anticancer potential is to assess their general cytotoxicity against a panel of cell lines.[11][12] The MTT assay is a robust, colorimetric method for this purpose, measuring cell viability via mitochondrial reductase activity.[13][14]

G library Derivative Library (in DMSO) seed Seed Cancer & Normal Cells in 96-well plates library->seed incubate1 Incubate (24h) for cell adherence seed->incubate1 treat Treat cells with serial dilutions of compounds incubate1->treat incubate2 Incubate (48-72h) Exposure period treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate (4h) Allow formazan formation mtt->incubate3 solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate3->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 Values read->analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol: MTT Cytotoxicity Assay

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[14]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical)

  • Non-cancerous cell line (e.g., HEK293 embryonic kidney, for selectivity index)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multi-channel pipette and microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium from a concentrated DMSO stock. The final DMSO concentration in the well should be ≤0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the compounds or vehicle control (medium with 0.5% DMSO).

  • Incubation: Incubate the plates for an exposure period of 48 to 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours in the dark at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation and Interpretation

Systematically organizing the synthetic and biological data is crucial for discerning structure-activity relationships.

Table 1: Summary of Synthetic and Cytotoxicity Data for a Hypothetical Derivative Series

Compound IDDerivative TypeR Group ModificationYield (%)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HEK293
Parent Alcohol-H->100>100>100
DER-01 Ester-C(O)CH₃85%75.289.4>100
DER-02 Ester-C(O)Ph78%15.622.185.3
DER-03 Ether-CH₂Ph65%12.318.970.1
DER-04 Carbamate-C(O)NHPh91%5.89.745.5

Interpretation:

  • SAR Analysis: From the hypothetical data, a clear trend emerges. Derivatization of the parent alcohol consistently increases cytotoxicity. The introduction of aromatic moieties (DER-02, DER-03, DER-04) is significantly more effective than a simple acetyl group (DER-01). The phenyl carbamate (DER-04) shows the highest potency, suggesting that the hydrogen-bonding capability and electronic properties of the carbamate group are beneficial for activity.

  • Selectivity Index (SI): The SI is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI value indicates greater selectivity for cancer cells. For DER-04, the SI against MCF-7 is 45.5 / 5.8 ≈ 7.8, suggesting a moderately selective profile that warrants further investigation.

Conclusion

This application note provides a validated framework for the synthesis and preliminary biological evaluation of novel derivatives of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol. By employing the detailed protocols for esterification, etherification, and carbamoylation, researchers can efficiently generate diverse chemical entities. The subsequent application of the MTT cytotoxicity assay allows for a rapid and quantitative assessment of their potential as anti-proliferative agents. This integrated approach of synthesis and screening is fundamental to modern drug discovery, enabling the systematic exploration of chemical space and the identification of lead compounds with improved therapeutic properties.

References

  • BenchChem. (n.d.).
  • PubMed. (n.d.).
  • BenchChem. (n.d.). A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework. BenchChem.
  • ResearchGate. (n.d.). The molecular structure of the studied 1,3-benzodioxole derivatives.
  • Organic Chemistry Portal. (n.d.).
  • ACS Publications. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega.
  • ACS Publications. (n.d.). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols.
  • Thieme. (2004).
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
  • ResearchGate. (2002).
  • ResearchGate. (n.d.). Structures of Benzodioxole derivatives that have biological activities.
  • Organic Syntheses. (n.d.).
  • ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities.
  • ACS Publications. (n.d.). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega.
  • Master Organic Chemistry. (2014).
  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2006). Preparation of Carbamates from Amines and Alcohols under Mild Conditions. Request PDF.
  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.

Sources

Method

Application Notes and Protocols for the Enantioselective Quantification of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

Document ID: AN-2R-BDP-2401 Abstract: This document provides a comprehensive guide to the analytical techniques for the precise and accurate quantification of the (2R)-enantiomer of 1-(2H-1,3-benzodioxol-5-yl)propan-2-ol...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-2R-BDP-2401

Abstract: This document provides a comprehensive guide to the analytical techniques for the precise and accurate quantification of the (2R)-enantiomer of 1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, a critical chiral intermediate in pharmaceutical synthesis. We present two robust, validated methods: a direct enantioselective approach using Chiral High-Performance Liquid Chromatography (HPLC) with UV detection, and an indirect method involving derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS). The guide delves into the causality behind methodological choices, provides step-by-step protocols, and outlines validation procedures in accordance with international regulatory standards to ensure data integrity and trustworthiness.

Introduction and Method Selection Rationale

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, regulatory agencies mandate strict control over the enantiomeric purity of chiral drugs and their intermediates.[2] The target analyte, (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, is a key building block whose stereochemical integrity directly impacts the purity of the final API.

Quantifying a specific enantiomer in the presence of its mirror image presents a unique analytical challenge because enantiomers possess identical physical and chemical properties in an achiral environment.[3] Separation and quantification, therefore, require the introduction of a chiral environment, which can be achieved through two primary strategies:

  • Direct Chiral Separation (HPLC): This approach utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and subsequent separation.[1][2] This is often the most direct and preferred method.

  • Indirect Chiral Separation (GC-MS): This method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral chromatography column.[4] Alternatively, a non-chiral derivatization can be performed to improve volatility for GC analysis, followed by separation on a chiral GC column.[5]

The choice between these methods depends on factors such as available instrumentation, required sensitivity, sample matrix complexity, and throughput needs.

G cluster_input Analytical Goal cluster_decision Method Selection cluster_methods Primary Techniques cluster_details Key Principle start Quantify (2R)-enantiomer decision Direct or Indirect Separation? start->decision hplc Chiral HPLC decision->hplc Direct (Preferred) gcms GC-MS decision->gcms Indirect hplc_detail Chiral Stationary Phase (Direct Separation) hplc->hplc_detail gcms_detail Derivatization + Chiral Column (Improved Volatility) gcms->gcms_detail

Caption: Logical workflow for selecting an analytical technique.

Comparative Analysis of HPLC and GC-MS Methods
FeatureChiral HPLC-UVGC-MS with Derivatization
Principle Direct separation on a chiral stationary phase.Chemical modification to enhance volatility, followed by separation on a chiral column.[5][6]
Sample Prep Minimal; typically dilution in mobile phase.Multi-step; requires derivatization, potential extraction, and solvent exchange.[7]
Selectivity High; depends on the CSP-analyte interaction.Very high; combines chromatographic separation with mass spectrometric identification.
Sensitivity Good (UV detection); can be enhanced with detectors like fluorescence or MS.Excellent; Mass Spectrometry is inherently more sensitive than UV detection.
Development Time Moderate; screening of chiral columns and mobile phases is often empirical.[2]Can be extensive; requires optimization of derivatization reaction conditions (time, temp, reagent ratio).[7]
Robustness Generally high once the method is established.Can be less robust due to the stability of derivatives and sensitivity to moisture.[5][8]
Use Case Ideal for routine QC, purity testing, and assays where high throughput is needed.Excellent for trace-level quantification, impurity identification, and complex matrices.[9]

Application Note I: Chiral HPLC-UV Method

This method provides a direct, robust, and reliable approach for the enantioselective quantification of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol.

Principle of Separation

The separation is achieved on a polysaccharide-based Chiral Stationary Phase (CSP). These CSPs, such as amylose or cellulose derivatives coated on a silica support, form transient, diastereomeric complexes with the enantiomers.[10] The differing stability of these complexes results in different interaction energies, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation.[3] The choice of mobile phase (typically a mixture of an alkane and an alcohol) is critical for modulating these interactions and achieving optimal resolution.

G cluster_steps workflow Sample Preparation (Dilution) HPLC Injection Chiral Separation (Chiralpak® Column) UV Detection (e.g., 285 nm) Data Analysis (Peak Integration & Quantification)

Caption: High-level workflow for the Chiral HPLC-UV method.

Experimental Protocol

2.2.1. Materials and Reagents

  • (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol Reference Standard (LGC Standards or equivalent)[11]

  • Racemic 1-(2H-1,3-benzodioxol-5-yl)propan-2-ol (for resolution check)

  • n-Heptane (HPLC Grade)

  • Isopropanol (IPA) (HPLC Grade)

  • Ethanol (HPLC Grade)

2.2.2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chiral Stationary Phase Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

2.2.3. Chromatographic Conditions

Parameter Setting Rationale
Mobile Phase n-Heptane / Isopropanol (90:10, v/v) Balances enantioselectivity and retention time. The alcohol modifier is crucial for interacting with the CSP.
Flow Rate 1.0 mL/min Provides optimal efficiency and resolution for a 4.6 mm ID column.
Column Temp. 25°C Ensures reproducible retention times and protects the column.
Detection UV at 285 nm The benzodioxole ring provides strong UV absorbance at this wavelength.

| Injection Vol. | 10 µL | A standard volume to ensure sharp peaks without overloading the column. |

2.2.4. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of Ethanol.

  • System Suitability Solution: Prepare a ~0.1 mg/mL solution of the racemic compound in Ethanol to verify the resolution between the two enantiomers.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the test sample in Ethanol to a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection if particulates are present.

Method Validation Protocol

The method must be validated according to ICH Q2(R2) or FDA guidelines to ensure it is fit for its intended purpose.[12][13]

Validation ParameterAcceptance CriteriaPurpose
Specificity The (2R)-enantiomer peak is resolved from the (2S)-enantiomer (Rs > 1.5) and any impurities/matrix components.To ensure the method unequivocally assesses the analyte.[12][14]
Linearity Correlation coefficient (r²) ≥ 0.998 over the specified range.To demonstrate a proportional relationship between concentration and detector response.[14]
Range 80-120% of the target concentration.The interval where the method is precise, accurate, and linear.[12]
Accuracy 98.0% - 102.0% recovery for the desired enantiomer.To measure the closeness of the test results to the true value.[12]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for the desired enantiomer.To show the agreement between results for repeated analyses of the same sample.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. The lowest concentration quantifiable with acceptable precision and accuracy.To define the lower limit of the method's utility for quantification.
System Suitability Resolution (Rs) > 1.5; Tailing factor < 2.0; RSD of replicate injections < 2.0%.To verify the performance of the chromatographic system before each run.[14]

Application Note II: GC-MS Method with Silylation

This indirect method is highly sensitive and specific, making it suitable for trace quantification or analysis in complex matrices. The protocol involves derivatization of the hydroxyl group to increase volatility and thermal stability, followed by analysis on a chiral GC column.

Principle of Analysis

The secondary alcohol functional group in the analyte has low volatility and can exhibit poor peak shape in GC due to hydrogen bonding.[6] To overcome this, a silylation reaction is performed using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7] This reaction replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5]

Reaction: R-OH + BSTFA → R-O-Si(CH₃)₃

The resulting TMS-ether is significantly more volatile and thermally stable, making it ideal for GC analysis.[8] The enantiomers of the derivatized analyte are then separated on a chiral GC capillary column and quantified using a mass spectrometer, often in Selective Ion Monitoring (SIM) mode for maximum sensitivity.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Sample in Solvent dry Evaporate to Dryness (under N2 stream) sample->dry derivatize Add BSTFA + Catalyst Heat (e.g., 70°C, 40 min) dry->derivatize Crucial to remove water inject GC Injection derivatize->inject separate Chiral GC Column Separation inject->separate detect Mass Spectrometry Detection (Scan or SIM mode) separate->detect quantify Quantification detect->quantify

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Experimental Protocol

3.2.1. Materials and Reagents

  • Analyte Reference Standards (as in HPLC method)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Sigma-Aldrich or equivalent)[7]

  • Pyridine (Anhydrous) or Acetonitrile (Anhydrous)

  • Dichloromethane (GC Grade)[15]

  • Anhydrous Sodium Sulfate

3.2.2. Instrumentation

  • Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chiral GC Column: Cyclodextrin-based column (e.g., Beta DEX™ 225), 30 m x 0.25 mm x 0.25 µm .

3.2.3. Derivatization Procedure

  • Prepare a stock solution of the analyte in a volatile solvent like Dichloromethane.

  • Pipette an aliquot of the sample or standard solution into a 2 mL autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture, as silylation reagents are water-sensitive.[5][7]

  • Add 100 µL of anhydrous pyridine (or acetonitrile) to redissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS. The TMCS acts as a catalyst.[7]

  • Tightly cap the vial and heat at 70°C for 40 minutes.[6]

  • Allow the vial to cool to room temperature before GC-MS analysis.

3.2.4. GC-MS Conditions

Parameter Setting Rationale
Injector Temp. 250°C Ensures rapid volatilization of the TMS-derivative.
Injection Mode Split (e.g., 20:1) Prevents column overloading and ensures sharp peaks.[16]
Carrier Gas Helium, constant flow at 1.2 mL/min Standard carrier gas providing good efficiency.
Oven Program 100°C (hold 1 min), ramp to 220°C at 5°C/min, hold 5 min Optimized temperature gradient to resolve enantiomers from each other and from matrix components.
MS Transfer Line 280°C Prevents condensation of the analyte before reaching the source.
Ion Source Temp. 230°C Standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI), 70 eV Standard mode for creating reproducible fragmentation patterns.

| MS Acquisition | SIM mode. Monitor characteristic ions (e.g., m/z of molecular ion and key fragments). | Provides superior sensitivity and selectivity for quantification compared to full scan mode. |

Method Validation Protocol

The validation approach is similar to HPLC but adapted for a GC-MS method.

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the derivatized analyte and its monitored ions.
Linearity Correlation coefficient (r²) ≥ 0.995.
Accuracy 95.0% - 105.0% recovery.
Precision (Repeatability) RSD ≤ 5.0% (may be higher at lower concentrations).
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria.

Conclusion

This document details two validated, orthogonal methods for the enantioselective quantification of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol. The Chiral HPLC-UV method stands out for its simplicity, robustness, and directness, making it highly suitable for routine quality control environments. The GC-MS with derivatization method offers unparalleled sensitivity and specificity, positioning it as the preferred choice for trace-level analysis, bioanalytical studies, or when dealing with complex sample matrices. The selection of the appropriate method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, throughput, and available instrumentation. Both protocols, when properly validated, provide a trustworthy system for ensuring the stereochemical purity of this vital pharmaceutical intermediate.

References

  • Benchchem. Application Note: GC-MS Analysis of 1-(Benzo[d]dioxol-5-yl)propan-2-ol and its Impurities. Benchchem.
  • Benchchem. Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis. Benchchem.
  • Al-Salami, H., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. NIH National Library of Medicine.
  • McConnell, O., et al. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Technology.
  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
  • Supelco. Bulletin 909A Guide to Derivatization Reagents for GC. Supelco.
  • Restek. GC Derivatization. Restek.
  • Thermo Fisher Scientific. GC Derivatization. Thermo Fisher Scientific.
  • LGC Standards. 1-(2H-1,3-benzodioxol-5-yl)propan-2-ol. LGC Standards.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • Phenomenex. Chiral HPLC Separations. Phenomenex.
  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group.
  • BioProcess International. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. BioProcess International.
  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
  • Spasova, M., & Atanasova, M. (2023). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Union of Scientists in Bulgaria - Plovdiv.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. SWGDRUG.
  • Sigma-Aldrich. Basics of chiral HPLC. Sigma-Aldrich.
  • Droux, S., & Félix, G. (2011). Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. PubMed.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products. Analytical Methods.
  • Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent Technologies.
  • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate.
  • Benchchem. Analytical methods for quantification of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol in biological samples. Benchchem.
  • Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe.
  • Polo, E., et al. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank.
  • Laborda, F., et al. (2018). Single particle inductively coupled plasma mass spectrometry: A fast-developing technique. Analytical Methods.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

Introduction Welcome to the technical support center for the synthesis of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are wor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific chiral alcohol synthesis. The synthesis of enantiomerically pure compounds is a critical task in pharmaceutical development, and achieving high yield and purity for this specific molecule presents a unique set of challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

The most common and reliable route to synthesize the target chiral alcohol involves a two-step process:

  • Formation of the Ketone Precursor: Synthesis of 1-(2H-1,3-benzodioxol-5-yl)propan-2-one (MDP2P or PMK) from starting materials like piperonal or safrole.

  • Asymmetric Reduction: Enantioselective reduction of the prochiral ketone (MDP2P) to the desired (2R)-alcohol.

This guide will focus on troubleshooting issues that arise in both of these critical stages.

Part 1: Troubleshooting Guide for Common Synthesis Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Issue 1: Low Yield in the Synthesis of the Ketone Precursor (MDP2P)

Question: I am attempting to synthesize 1-(2H-1,3-benzodioxol-5-yl)propan-2-one (MDP2P), but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in MDP2P synthesis are a frequent challenge and can often be traced back to the choice of starting material and reaction conditions. Let's break down the common routes and their associated problems.

Route A: From Piperonal via a Grignard-type Reaction

This route typically involves reacting piperonal (3,4-methylenedioxybenzaldehyde) with an ethyl Grignard reagent to form a secondary alcohol, which is then oxidized to the ketone.

Potential Causes for Low Yield:

  • Poor Grignard Reagent Quality: Grignard reagents are highly sensitive to moisture and air.[1] Inadequate drying of glassware and solvents is a primary cause of failure.

  • Side Reactions: The Grignard reagent can act as a base, leading to enolization of the aldehyde if sterically hindered, although this is less common with piperonal.[1] Wurtz coupling is another possible side reaction.

  • Inefficient Oxidation: The oxidation of the intermediate secondary alcohol to the ketone can be incomplete or lead to over-oxidation and other byproducts.

Solutions & Optimization Strategies:

Parameter Recommendation Scientific Rationale
Glassware & Solvents All glassware must be flame-dried or oven-dried immediately before use. Anhydrous solvents (e.g., diethyl ether, THF) are essential.Grignard reagents are strong bases and nucleophiles that react readily with protic sources like water, which would quench the reagent.[1]
Magnesium Activation Use fresh, shiny magnesium turnings. A small crystal of iodine can be used to activate the magnesium surface.The magnesium surface can have an oxide layer that prevents reaction with the alkyl halide. Iodine helps to etch this layer away.[2]
Reaction Initiation A small amount of the alkyl halide should be added first to initiate the reaction (indicated by bubbling or a color change) before adding the remainder dropwise.This ensures the reaction has started before adding the bulk of the reagent, preventing a dangerous buildup of unreacted alkyl halide.
Oxidation Step Use a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.Stronger oxidizing agents like potassium dichromate can lead to side reactions or decomposition.[3][4]
Route B: From Safrole via Isomerization and Oxidation

This route involves isomerizing safrole to isosafrole, followed by oxidation to yield MDP2P.[5]

Potential Causes for Low Yield:

  • Incomplete Isomerization: The initial isomerization of safrole to the more stable internal alkene, isosafrole, may not go to completion.

  • Oxidation Byproducts: The oxidation of isosafrole can lead to a variety of byproducts, including diols and other cleavage products, depending on the oxidant used.[6][7]

Solutions & Optimization Strategies:

Parameter Recommendation Scientific Rationale
Isomerization Catalyst Use a strong base such as potassium hydroxide in a high-boiling solvent like ethanol.This facilitates the migration of the double bond to the thermodynamically more stable internal position.
Oxidation Method A Wacker-type oxidation using a palladium catalyst is a common method.[5] Alternatively, oxidation with peroxyacids can be employed.These methods are generally selective for the oxidation of the alkene to the desired ketone. Careful control of stoichiometry and temperature is crucial to minimize byproduct formation.[7]
Issue 2: Low Enantioselectivity in the Asymmetric Reduction of MDP2P

Question: I have successfully synthesized the MDP2P ketone, but the asymmetric reduction to (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol is giving me a nearly racemic mixture (low enantiomeric excess). How can I improve the stereoselectivity?

Answer:

Achieving high enantioselectivity is the most critical and challenging step in this synthesis. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely used method for this transformation.[8][9][10] Low enantiomeric excess (e.e.) in a CBS reduction typically points to issues with the catalyst, reagents, or reaction conditions.

Corey-Bakshi-Shibata (CBS) Reduction Workflow

cluster_prep Catalyst Preparation (In Situ) cluster_reduction Asymmetric Reduction Proline_Derivative (S)-α,α-Diphenyl- 2-pyrrolidinemethanol Borane BH₃·THF Proline_Derivative->Borane React in dry THF CBS_Catalyst Active (S)-CBS Catalyst Borane->CBS_Catalyst MDP2P 1-(2H-1,3-benzodioxol-5-yl) propan-2-one CBS_Catalyst_reduction Active (S)-CBS Catalyst MDP2P->CBS_Catalyst_reduction Coordination BH3_reductant BH₃·THF (reductant) BH3_reductant->CBS_Catalyst_reduction Coordination Transition_State Chiral Transition State CBS_Catalyst_reduction->Transition_State Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Hydride Transfer Workup Acidic Workup (e.g., HCl) Product_Complex->Workup Final_Product (2R)-1-(2H-1,3-benzodioxol-5-yl) propan-2-ol Workup->Final_Product

Caption: Workflow for CBS Asymmetric Reduction.

Potential Causes for Low Enantioselectivity:

  • Moisture Contamination: The presence of water can significantly decrease enantiomeric excesses in CBS reductions.[9]

  • Aged or Impure Catalyst: The oxazaborolidine catalyst can degrade upon storage.[11] Using a pre-formed catalyst that is old or has been improperly stored is a common source of poor results.

  • Non-Catalytic Reduction: If the reaction temperature is too high, the background, non-catalyzed reduction of the ketone by borane can occur, which is not stereoselective and will lead to a racemic product.

  • Incorrect Stoichiometry: The molar ratio of the catalyst to the borane and substrate is critical for efficient catalysis.

Solutions & Optimization Strategies:

Parameter Recommendation Scientific Rationale
Reaction Conditions Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) and use anhydrous solvents.To prevent moisture from interfering with the catalyst and the borane reagent.[9]
Catalyst Preparation Generate the CBS catalyst in situ immediately before the reduction. This involves reacting the chiral amino alcohol precursor (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) with borane.[11]In situ generation ensures the catalyst is fresh and highly active, leading to better reproducibility and enantioselectivity.[11]
Temperature Control Maintain a low reaction temperature, typically between -20 °C and 0 °C, during the addition of the ketone.Lower temperatures favor the catalyzed pathway over the non-selective background reduction, thus maximizing the enantiomeric excess.
Reagent Purity Use high-purity ketone precursor (MDP2P). Purify the ketone via chromatography or distillation before the reduction step if necessary.Impurities in the starting material can potentially interfere with the catalyst, leading to lower yield and selectivity.
Analysis Determine the enantiomeric excess of the final product using chiral HPLC or GC.This is essential to accurately quantify the success of the asymmetric reduction and guide further optimization.[10]
Issue 3: Difficulties in Product Purification

Question: After the reaction and workup, I am struggling to isolate the pure (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol. The crude product is an oil and contains several impurities. What are the best methods for purification?

Answer:

Purification of the final chiral alcohol can be challenging due to its physical properties and the nature of potential byproducts. A multi-step approach is often necessary.

Common Impurities:

  • Unreacted ketone (MDP2P).

  • The undesired (2S)-enantiomer.

  • Byproducts from the borane reduction (boron-containing species).

  • Side-products from the initial ketone synthesis.

Purification Workflow:

Crude Crude Product (Post-Workup) Aqueous_Wash Aqueous Washes (e.g., sat. NH₄Cl, brine) Crude->Aqueous_Wash Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Aqueous_Wash->Extraction Drying Drying over Na₂SO₄ or MgSO₄ Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Purity_Check Purity Analysis (TLC, GC-MS, NMR) Chromatography->Purity_Check Chiral_Sep Chiral Resolution (Optional, if e.e. is low) Purity_Check->Chiral_Sep Low e.e. Pure_Product Pure (2R)-Alcohol Purity_Check->Pure_Product High Purity Chiral_Sep->Pure_Product

Caption: General Purification Workflow.

Recommended Purification Techniques:

  • Thorough Workup: After quenching the reaction (typically with methanol followed by acid), perform a standard aqueous workup. Washing the organic layer with saturated ammonium chloride solution can help remove boron byproducts.

  • Silica Gel Chromatography: This is the most effective method for removing the bulk of impurities, such as unreacted ketone and less polar byproducts. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.

  • Chiral Resolution (if necessary): If the enantiomeric excess is insufficient for your application, chiral resolution may be required. This can be achieved through several methods:

    • Diastereomeric Salt Formation: Reacting the racemic or enantioenriched alcohol with a chiral acid (like tartaric acid or mandelic acid) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[][13][14] The desired enantiomer is then recovered by reversing the salt formation.

    • Chiral Chromatography: Using a chiral stationary phase in HPLC or SFC can separate the two enantiomers, although this is often more expensive and better suited for smaller scales.[15]

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material besides piperonal or safrole?

A1: While piperonal and safrole are the most common precursors, other derivatives of 1,3-benzodioxole can be used.[16] For example, starting from 5-bromo-1,3-benzodioxole, a Grignard reaction with propylene oxide can yield the racemic alcohol, which would then need to be oxidized and asymmetrically reduced.[17] However, the availability and cost-effectiveness of these alternatives should be considered.

Q2: Are there alternative methods for the asymmetric reduction step besides the CBS reduction?

A2: Yes, other methods exist, although the CBS reduction is one of the most reliable for this class of ketones.[18] Other options include:

  • Enzymatic Reduction: Using alcohol dehydrogenases (ADHs) can provide very high enantioselectivity. This is a greener chemistry approach but may require specific screening to find an enzyme with high activity for this substrate.[19]

  • Chiral Hydride Reagents: Reagents like Alpine Borane or Noyori's ruthenium-based catalysts can also be effective for asymmetric ketone reductions. The choice depends on substrate compatibility and desired stereochemical outcome.

Q3: My Grignard reaction to form the intermediate alcohol is not starting. What should I do?

A3: This is a very common problem. First, ensure all glassware and solvents are scrupulously dry.[1] If it still doesn't start, you can try the following:

  • Add a small crystal of iodine.

  • Use a heat gun to gently warm the spot where the magnesium is, then remove the heat.

  • Add a small amount of a pre-formed Grignard reagent to initiate the reaction.

  • Crush the magnesium turnings under an inert atmosphere to expose a fresh surface.

Q4: How can I confirm the absolute configuration of my final product is (2R)?

A4: The most definitive way is through X-ray crystallography of a suitable crystalline derivative. However, this is not always practical. A more common method is to compare the optical rotation of your sample to a literature value for the pure (2R)-enantiomer. Additionally, you can compare the elution order of your product on a chiral HPLC column to a known standard. The stereochemical outcome of the CBS reduction is generally predictable: using the (S)-CBS catalyst typically yields the (R)-alcohol.[8][11]

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1988). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society, 109(26), 7925–7926. Available at: [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata (CBS) Reduction: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. Available at: [Link]

  • Wikipedia. (n.d.). Safrole. Available at: [Link]

  • Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Available at: [Link]

  • ResearchGate. (2020). Safrole and eugenol: Study of the chemical reactivity and use in the synthesis of biologically active natural products and its derivatives. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]

  • ResearchGate. (2012). Synthesis by-products from the Wacker oxidation of safrole in methanol using ρ-benzoquinone and palladium chloride. Available at: [Link]

  • Wikipedia. (n.d.). Piperonal. Available at: [Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxyamphetamine. Available at: [Link]

  • ResearchGate. (2010). Synthesis of nine safrole derivatives and their antiproliferative activity towards human cancer cells. Available at: [Link]

  • Carceller, J. M., Mifsud, M., Climent, M. J., Iborra, S., & Corma, A. (2020). Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation. Green Chemistry, 22(9), 2767–2777. Available at: [Link]

  • Google Patents. (1996). WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones.
  • Google Patents. (2022). AU2022328454A1 - Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma).
  • Swist, M., Wilamowski, J., Zuba, D., Kochana, J., & Parczewski, A. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 149(2-3), 181–192. Available at: [Link]

  • Grokipedia. (n.d.). 3,4-Methylenedioxyphenylpropan-2-one. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]

  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Available at: [Link]

  • PubMed. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Available at: [Link]

Sources

Optimization

Identifying and characterizing impurities in midazolam bulk drug synthesis

Technical Support Center: Midazolam Bulk Drug Synthesis This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis and purification of midazola...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Midazolam Bulk Drug Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis and purification of midazolam. It addresses common challenges related to the identification, characterization, and control of impurities through a practical question-and-answer format, grounded in established scientific principles and regulatory expectations.

Section 1: Understanding Midazolam Impurities

This section addresses the fundamental questions regarding the origin and classification of impurities that can arise during the synthesis and storage of midazolam.

Q1: What are the common types of impurities encountered in the bulk synthesis of midazolam?

A: Impurities in midazolam can be broadly categorized into two main groups: synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: These are substances that arise from the manufacturing process itself. They include residual starting materials, intermediates that have not fully reacted, and by-products from unintended side reactions. For midazolam, several process-related impurities have been identified and are often listed in pharmacopeias.[1][2] A study has proposed and synthesized eight potential impurities that can arise during the manufacturing process.[3][4][5][6][7]

  • Degradation Products: These impurities form when the midazolam molecule breaks down over time due to exposure to environmental factors such as heat, light, humidity, or through interaction with acids and bases.[8][9] The most common degradation pathway involves the hydrolysis of the diazepine ring.[9]

Below is a table summarizing some of the key impurities specified in pharmacopeias or identified in scientific literature.

Impurity Name/TypeStructureTypical Origin
Midazolam Impurity A (USP) 8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][3][5]benzodiazepineSynthesis-related
Midazolam Impurity B (EP) 8-chloro-6-(2-fluorophenyl)-1-methyl-4,5-dihydro-1H-imidazo[1,5-a][3][5]benzodiazepineSynthesis-related
Midazolam Impurity C (EP) [7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methylamineSynthesis-related
Open-Ring Hydrolytic Product 2-{[1-(aminomethyl)-2-(2-fluorobenzoyl)-4-chloro-1H-indol-3-yl]amino}ethanolDegradation (hydrolysis)
Thermal Degradation Product Structure elucidated via NMR and MSDegradation (thermal stress)

Note: The exact structures and nomenclature can be found in the respective pharmacopeias (e.g., USP, Ph. Eur.) and scientific publications.[1][2][10]

Q2: How are these impurities formed? Can you explain the formation pathway for a key degradation product?

A: The formation of impurities is a direct consequence of the chemical environment. Synthesis impurities often result from incomplete reactions or competitive side reactions. For instance, if temperature or stoichiometry is not precisely controlled, the formation of isomers or related benzodiazepine structures can occur.

Degradation products, on the other hand, typically arise from the inherent chemical instability of the drug substance under certain conditions. A critical degradation pathway for midazolam is acid/base-catalyzed hydrolysis. The fused imidazo[1,5-a][3][5]benzodiazepine core is susceptible to ring-opening.[8][9] Under acidic or basic conditions, the diazepine ring can open, leading to the formation of a benzophenone derivative, which is a common degradation product for benzodiazepines.[9]

Below is a simplified representation of the hydrolytic degradation pathway.

G Midazolam Midazolam (Imidazo[1,5-a][1,4]benzodiazepine) Intermediate Protonated/Hydroxide Adduct (Unstable Intermediate) Midazolam->Intermediate H+ or OH- (Hydrolysis) Degradant Open-Ring Product (Benzophenone derivative) Intermediate->Degradant Ring Opening

Caption: Hydrolytic degradation of Midazolam.

Q3: What are the regulatory thresholds for reporting, identifying, and qualifying impurities in an Active Pharmaceutical Ingredient (API) like midazolam?

A: Regulatory agencies like the FDA and EMA provide strict guidelines for the control of impurities, primarily through the International Council for Harmonisation (ICH) guidelines.[11] The key documents are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.[12][13]

The thresholds trigger specific actions:

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Required Action
Reporting ≥ 0.05%≥ 0.03%Any impurity at or above this level must be reported in the regulatory submission.
Identification ≥ 0.10% or 1.0 mg per day intake (whichever is lower)≥ 0.05%The structure of any impurity at or above this level must be determined.
Qualification ≥ 0.15% or 1.0 mg per day intake (whichever is lower)≥ 0.05%Biological safety data must be provided for any impurity at or above this level.

Source: Adapted from ICH Q3A(R2) Guideline.[14]

It is crucial to note that any impurity known to be unusually potent or toxic must be controlled at a level commensurate with its risk, which may be significantly lower than these standard thresholds.[11][14]

Section 2: Analytical Strategies for Impurity Profiling

This section provides guidance on the analytical workflows and methodologies required for the successful detection and characterization of midazolam impurities.

Q4: What is the recommended initial approach for detecting and profiling impurities in a new batch of midazolam?

A: A systematic approach is essential for robust impurity profiling. The cornerstone of this process is a well-developed, stability-indicating high-performance liquid chromatography (HPLC) method.[3][4] This method must be capable of separating the main API peak from all known and potential impurities.[7][15]

The general workflow is as follows:

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Characterization A Develop & Validate Stability-Indicating HPLC Method B Analyze Midazolam Batch A->B C Quantify Impurities (vs. Reference Standards) B->C D Unknown Peak > Identification Threshold? C->D E LC-MS Analysis (Determine Molecular Weight) D->E Yes I Reportable Profile Complete D->I No F MS/MS Fragmentation (Propose Structure) E->F G Isolate Impurity (Prep-HPLC or Column Chromatography) F->G H Definitive Structure Elucidation (NMR, IR) G->H H->I

Caption: Workflow for Impurity Identification.

Q5: We are observing an unknown peak in our HPLC chromatogram. What are the next steps for identification and characterization?

A: If an unknown impurity is consistently observed above the identification threshold (typically ≥0.10% as per ICH Q3A), a structured characterization process is required.[14]

  • Mass Determination (LC-MS): The first step is to couple your HPLC method to a mass spectrometer (LC-MS). This will provide the accurate molecular weight of the unknown impurity, which is a critical piece of information for proposing a molecular formula.[3]

  • Structural Fragmentation (MS/MS or MSn): Perform tandem mass spectrometry (MS/MS) on the impurity peak. By fragmenting the parent ion and analyzing the resulting daughter ions, you can deduce structural information and identify key functional groups. This data, combined with knowledge of midazolam's structure and likely reaction pathways, often allows for a proposed structure.[8][16]

  • Isolation: If the structure cannot be definitively assigned by MS alone, the impurity must be isolated for further analysis. This is typically achieved using preparative HPLC or column chromatography.[8][16]

  • Definitive Elucidation (NMR): Once the impurity is isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques) is the gold standard for unambiguous structure elucidation.[8][9] Spectroscopic techniques like IR and UV can provide complementary data.[3][5]

Q6: Can you provide a robust, stability-indicating HPLC method for separating midazolam from its known impurities?

A: Several HPLC methods have been published for the analysis of midazolam and its impurities.[4][15][17] A common approach utilizes a reversed-phase C18 column with a gradient elution system. The following protocol is a representative example designed for good resolution and sensitivity.

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Chromatographic System:

    • Column: YMC Triart-C18 (250 × 4.6 mm, 5 µm) or equivalent high-performance C18 column.[17]

    • Column Temperature: 35 °C.[17]

    • Flow Rate: 1.0 mL/min.[17]

    • Detection Wavelength: 254 nm.[17]

    • Injection Volume: 20 µL.[3]

  • Mobile Phase:

    • Mobile Phase A: Disodium hydrogen phosphate solution (e.g., 20 mM, pH adjusted).[17]

    • Mobile Phase B: Acetonitrile.[17]

    • Mobile Phase C: Methanol.[17]

  • Gradient Elution Program:

    • A gradient program is essential to separate early-eluting polar impurities from the main midazolam peak and any late-eluting non-polar impurities. A typical program might start with a high percentage of aqueous phase (A) and gradually increase the organic phases (B and C) over 30-45 minutes.[4][17] The exact gradient must be optimized for your specific column and impurity profile.

  • Sample Preparation:

    • Accurately weigh and dissolve the midazolam bulk drug in a suitable solvent (e.g., methanol or mobile phase) to a final concentration of approximately 0.25 mg/mL.[3] Ensure complete dissolution, using sonication if necessary.

  • System Suitability:

    • Before analysis, inject a system suitability solution containing midazolam and known impurities. Verify critical parameters such as resolution between adjacent peaks, tailing factor for the midazolam peak, and reproducibility of injections.

ParameterRecommended ValueRationale
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for midazolam and its related substances.
Mobile Phase Phosphate Buffer / Acetonitrile / MethanolOffers good buffering capacity and solvent strength for effective gradient separation.
Elution Mode GradientNecessary to resolve impurities with a wide range of polarities within a reasonable run time.[17]
Detection UV at 254 nmMidazolam and its chromophoric impurities exhibit strong absorbance at this wavelength.[17]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.

Section 3: Troubleshooting and Confirmatory Studies

This section focuses on practical experimental designs to investigate the source of impurities and address common analytical challenges.

Q7: How do I confirm if a new impurity is a degradation product versus a synthesis by-product?

A: Forced degradation studies (also known as stress testing) are the definitive method for this purpose.[8] These studies intentionally expose the midazolam bulk drug to harsh conditions to accelerate its decomposition. If the unknown impurity is formed or increases significantly under these stress conditions, it is confirmed as a degradation product.[18]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a solution of midazolam API at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. Include a control sample protected from stress.

    • Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 60 °C for 4-8 hours).[8]

    • Base Hydrolysis: Add 0.1 M NaOH and heat (e.g., 60 °C for 4-8 hours).[8]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature (e.g., for 24 hours).[8]

    • Thermal Stress: Store the solid API in an oven (e.g., 80 °C for 48 hours).[8][18]

    • Photolytic Stress: Expose the API solution or solid to UV and visible light (as per ICH Q1B guidelines).[8]

  • Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to the same concentration and analyze them using your stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control and the original batch chromatogram. An increase in the peak area of the unknown impurity under one or more stress conditions provides strong evidence that it is a degradation product. Significant degradation of midazolam is often observed under hydrolytic and thermal stress.[8][16][18]

Q8: Our impurity profile seems to vary between batches. What are the likely causes and how can we investigate this?

A: Batch-to-batch variability in impurity profiles is a common challenge in API manufacturing. The investigation should be systematic:

  • Raw Material Scrutiny: Re-evaluate the certificates of analysis for all starting materials and reagents used in the variable batches. Even minor impurities in starting materials can be carried through or participate in side reactions.

  • Process Parameter Review: Conduct a thorough review of the batch manufacturing records. Pay close attention to any deviations in critical process parameters such as reaction temperature, time, pH, and rates of addition.

  • Solvent and Reagent Quality: Residual solvents or contaminants in reagents can introduce impurities. Ensure that the quality of all materials used meets the required specifications.[11]

  • Hold-Time Stability: Investigate the stability of key intermediates. If an intermediate is held for a variable amount of time before the next step, it may degrade and introduce new impurities into the final product.

Q9: Where can I obtain reference standards for known midazolam impurities?

A: Using certified reference standards is essential for the accurate identification (by retention time matching) and quantification of impurities.

  • Pharmacopeias: The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) are primary sources for official reference standards for impurities listed in their respective monographs (e.g., Midazolam Impurity A, B, C).[2][19]

  • Commercial Suppliers: Several specialized chemical companies synthesize and sell a wide range of pharmaceutical impurities, including many non-pharmacopeial ones. Reputable suppliers include SynZeal, Pharmaffiliates, and others who provide a certificate of analysis with detailed characterization data.[1][10]

  • Custom Synthesis: For novel or uncharacterized impurities discovered in-house, it is often necessary to perform a custom synthesis to generate a reference standard. This synthesized material must be thoroughly characterized to confirm its identity and purity before use.[3]

References

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. [Link]

  • Feng, X., et al. (2017). Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MSn and NMR. Pharmazie, 72(2), 73-80. [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC - PubMed. PubMed. [Link]

  • Feng, X., et al. (2017). Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MSn and NMR. ResearchGate. [Link]

  • Feng, X., et al. (2017). Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MS n and NMR. Ingenta Connect. [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. OUCI. [Link]

  • Pharmaffiliates. (n.d.). Midazolam-impurities. Pharmaffiliates. [Link]

  • CORE. (n.d.). Stability-indicating LC method for the quantification of Midazolam active pharmaceutical ingredient and in pharmaceutical formul. CORE. [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Semantic Scholar. [Link]

  • da Silva, A. F., et al. (2024). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. Pharmaceuticals. [Link]

  • Li, Y., et al. (2022). Development of a Novel and Stable Indicating RP-HPLC Method for the Simultaneous Analysis of 12 Impurities in Midazolam and Midazolam Injection Products. Semantic Scholar. [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. European Medicines Agency (EMA). [Link]

  • Federal Institute for Drugs and Medical Devices (BfArM). (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. BfArM. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. gmp-compliance.org. [Link]

  • Li, Y., et al. (2022). Development of a Novel and Stable Indicating RP-HPLC Method for the Simultaneous Analysis of 12 Impurities in Midazolam and Midazolam Injection Products. ResearchGate. [Link]

  • European Pharmacopoeia. (2010). MIDAZOLAM Midazolamum. European Pharmacopoeia 7.0. [Link]

  • USP-NF. (2009). Midazolam. USP-NF. [Link]

  • SynZeal. (n.d.). Midazolam Impurities. SynZeal. [Link]

Sources

Troubleshooting

Side-product formation in the reduction of 1-(1,3-benzodioxol-5-yl)ethanone

This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical reduction of 1-(1,3-benzodioxol-5-yl)ethanone. As a compound of significant interest in the synthesis of vari...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical reduction of 1-(1,3-benzodioxol-5-yl)ethanone. As a compound of significant interest in the synthesis of various pharmacologically active molecules, understanding and troubleshooting its reduction is critical for achieving high yields and purity.[1][2][3] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of this reaction.

Troubleshooting Guide: Side-Product Formation

The reduction of 1-(1,3-benzodioxol-5-yl)ethanone can be approached through several synthetic routes, each with its own set of potential side-products. This section addresses common issues encountered during these transformations.

Issue 1: Incomplete conversion or recovery of starting material when targeting the corresponding alcohol, 1-(1,3-benzodioxol-5-yl)ethan-1-ol.

Root Cause Analysis: Incomplete reduction is a frequent issue, often stemming from suboptimal reaction conditions or reagent stoichiometry.

Troubleshooting Steps:

  • Reagent Purity and Stoichiometry:

    • Sodium Borohydride (NaBH₄): This is a common and mild reducing agent for converting ketones to secondary alcohols.[4] Ensure the NaBH₄ is fresh and has been stored in a desiccator, as it is moisture-sensitive. An excess of NaBH₄ is typically used to ensure complete reaction.[5]

    • Catalytic Hydrogenation: The activity of the catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is paramount.[6] Ensure the catalyst has not been poisoned and is appropriately dispersed in the reaction medium. Increase catalyst loading or hydrogen pressure if the reaction stalls.

  • Solvent Selection:

    • For NaBH₄ reductions, protic solvents like ethanol or methanol are commonly used and can accelerate the reaction.[5] However, ensure the solvent is anhydrous if side reactions with water are a concern.

    • For catalytic hydrogenation, the choice of solvent can influence reaction rates. Common solvents include ethanol, ethyl acetate, and acetic acid.

  • Temperature and Reaction Time:

    • NaBH₄ reductions of acetophenones are often exothermic.[5] It may be necessary to control the temperature with an ice bath initially, followed by allowing the reaction to proceed at room temperature.[5]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Formation of the fully reduced alkane, 5-ethyl-1,3-benzodioxole, when the desired product is the alcohol.

Root Cause Analysis: Over-reduction is a common side-reaction, particularly with more aggressive reducing agents or harsh reaction conditions.

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Avoid Clemmensen or Wolff-Kishner Reductions: These methods are designed to reduce ketones completely to alkanes and are unsuitable for the synthesis of the corresponding alcohol.[7][8][9]

    • Catalytic Hydrogenation Conditions: While catalytic hydrogenation can be used to produce the alcohol, prolonged reaction times, high temperatures, high hydrogen pressures, or the use of more active catalysts (like Palladium on Carbon under acidic conditions) can lead to the formation of the alkane.[10] Consider using a less active catalyst or milder conditions.

  • Reaction Control:

    • Carefully monitor the reaction progress by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent further reduction of the alcohol product.

Issue 3: Unwanted formation of nitrogen-containing side-products during reductive amination attempts.

Root Cause Analysis: Reductive amination, such as the Leuckart reaction, aims to produce an amine from a ketone.[11][12] However, side-products can arise from incomplete reaction or secondary reactions.

Troubleshooting Steps:

  • Leuckart Reaction Side-Products:

    • N-formyl Intermediate: The Leuckart reaction proceeds through an N-formyl intermediate, which is then hydrolyzed to the primary amine.[13] Incomplete hydrolysis will result in the presence of this amide. Ensure the final acidic workup is sufficiently vigorous to complete the hydrolysis.

    • Azine Formation: A common side-reaction in reactions involving hydrazine (a reagent in the related Wolff-Kishner reduction) is the formation of an azine by the reaction of the hydrazone with another molecule of the ketone.[8] While not a direct Leuckart side-product, analogous condensations can occur.

  • Optimizing Reductive Amination:

    • Modern reductive amination protocols often use milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which can offer greater selectivity and reduce side-product formation compared to the classical Leuckart conditions.[14]

    • Control of pH is crucial in reductive aminations to favor imine formation without deactivating the amine nucleophile.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize 1-(1,3-benzodioxol-5-yl)ethan-1-ol with high purity?

A1: Reduction with sodium borohydride (NaBH₄) in a protic solvent like ethanol or methanol is generally the most straightforward and high-yielding method for this transformation.[4] It is a mild and selective reagent for the reduction of ketones to secondary alcohols.[4][15]

Q2: I am trying to synthesize 5-ethyl-1,3-benzodioxole. Which reduction method is most appropriate?

A2: For the complete reduction of the ketone to an alkane, the Clemmensen reduction (using zinc amalgam and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base) are the classical methods of choice.[16][17][18] The choice between these two depends on the stability of your substrate to acidic or basic conditions.[9] The 1,3-benzodioxole moiety is generally stable under these conditions.

Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) for the reduction of 1-(1,3-benzodioxol-5-yl)ethanone?

A3: Yes, LiAlH₄ is a powerful reducing agent that will readily reduce the ketone to the corresponding alcohol. However, it is much more reactive than NaBH₄ and will also reduce other functional groups like esters, carboxylic acids, and amides.[15] If the starting material contains such functional groups that need to be preserved, NaBH₄ would be a better choice. LiAlH₄ also requires strictly anhydrous conditions and a more cautious workup procedure.

Q4: My catalytic hydrogenation of 1-(1,3-benzodioxol-5-yl)ethanone is very slow. What can I do?

A4: Several factors could be at play:

  • Catalyst Activity: The catalyst may be old or poisoned. Try using fresh catalyst.

  • Hydrogen Pressure: Increasing the hydrogen pressure can increase the reaction rate.

  • Temperature: Gently warming the reaction mixture may improve the rate, but be cautious of promoting over-reduction.

  • Solvent: Ensure the chosen solvent is appropriate for the catalyst and substrate. Sometimes, the addition of a small amount of acid (like acetic acid) can accelerate the reduction of ketones.

Experimental Protocols

Protocol 1: Synthesis of 1-(1,3-benzodioxol-5-yl)ethan-1-ol via NaBH₄ Reduction
  • Dissolve 1-(1,3-benzodioxol-5-yl)ethanone (1.0 eq) in anhydrous ethanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture back to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the effervescence ceases.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 5-ethyl-1,3-benzodioxole via Wolff-Kishner Reduction (Huang-Minlon Modification)
  • To a round-bottom flask fitted with a reflux condenser, add 1-(1,3-benzodioxol-5-yl)ethanone (1.0 eq), diethylene glycol (20 mL per gram of ketone), hydrazine hydrate (4.0 eq), and potassium hydroxide pellets (4.0 eq).

  • Heat the mixture to 130-140 °C for 1 hour.

  • Rearrange the condenser for distillation and slowly raise the temperature to 190-200 °C to remove water and excess hydrazine.

  • Once the distillation ceases, return the condenser to the reflux position and maintain the temperature at 190-200 °C for 4 hours.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by distillation or column chromatography.

Visualizations

ReductionPathways ketone 1-(1,3-benzodioxol-5-yl)ethanone alcohol 1-(1,3-benzodioxol-5-yl)ethan-1-ol ketone->alcohol NaBH₄ or Catalytic H₂ (mild) alkane 5-ethyl-1,3-benzodioxole ketone->alkane Clemmensen or Wolff-Kishner amine 1-(1,3-benzodioxol-5-yl)ethanamine ketone->amine Reductive Amination (e.g., Leuckart) alcohol->alkane Catalytic H₂ (forcing)

Caption: Reduction pathways of 1-(1,3-benzodioxol-5-yl)ethanone.

TroubleshootingFlowchart start Low Yield or Side-Products in Reduction q1 What is the desired product? start->q1 alcohol Alcohol: 1-(1,3-benzodioxol-5-yl)ethan-1-ol q1->alcohol Alcohol alkane Alkane: 5-ethyl-1,3-benzodioxole q1->alkane Alkane amine Amine: 1-(1,3-benzodioxol-5-yl)ethanamine q1->amine Amine issue_incomplete Issue: Incomplete Reaction alcohol->issue_incomplete issue_overreduction Issue: Alkane Formation alcohol->issue_overreduction alkane->issue_incomplete issue_wrong_method Issue: Alcohol/Alkane Formation amine->issue_wrong_method issue_amine_side_products Issue: N-formyl or other byproducts amine->issue_amine_side_products solution_incomplete Check reagent purity/stoichiometry. Optimize solvent and temperature. issue_incomplete->solution_incomplete solution_overreduction Use milder reducing agent (NaBH₄). Control reaction time/conditions. issue_overreduction->solution_overreduction solution_wrong_method Use reductive amination protocol. issue_wrong_method->solution_wrong_method solution_amine_side_products Ensure complete hydrolysis. Consider milder amination reagents. issue_amine_side_products->solution_amine_side_products

Caption: Troubleshooting flowchart for the reduction of 1-(1,3-benzodioxol-5-yl)ethanone.

References

  • Wikipedia. Clemmensen reduction. [Link]

  • BYJU'S. Clemmensen Reduction reaction. [Link]

  • Unknown Source. CLEMMENSEN REDUCTION. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • Wikipedia. Acetophenone. [Link]

  • Lu Le Laboratory. Sodium Borohydride Reduction of Acetophenone. [Link]

  • Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Grokipedia. Leuckart reaction. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • BYJU'S. Wolff Kishner reduction mechanism. [Link]

  • SciELO. Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH. [Link]

  • Organic Chemistry Tutor. Wolff-Kishner Reduction. [Link]

  • Organic Chemistry Portal. Wolff-Kishner Reduction. [Link]

  • NIH. 1-(1,3-Benzodioxol-5-yl)ethanone. [Link]

  • Wikipedia. Leuckart reaction. [Link]

  • RWTH Publications. Catalytic Multistep Hydrogenation and Hydrogenolysis Reactions for the Utilization of Renewable Carbon Resources. [Link]

  • Wikipedia. Reductive amination. [Link]

  • MDPI. (E)-1-(Benzo[d][7][19]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. [Link]

  • NIH. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Thieme. Catalytic Hydrogenation of Ketones. [Link]

  • ResearchGate. (PDF) 1-(1,3-Benzodioxol-5-yl)ethanone. [Link]

  • Scribd. Studies On The Leuckart Reaction | PDF | Functional Group | Organic Compounds. [Link]

  • NP- καρδιο. Showing NP-Card for 1-(2h-1,3-benzodioxol-5-yl)ethanone (NP0204538). [Link]

  • PubMed. 1-(1,3-Benzodioxol-5-yl)ethanone. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents.
  • Unknown Source. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess (&gt;99% ee) in Microbial Reduction of Ketones

Welcome to the technical support center for optimizing enantiomeric excess (ee) in the microbial reduction of prochiral ketones. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing enantiomeric excess (ee) in the microbial reduction of prochiral ketones. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of biocatalysis to synthesize valuable chiral alcohols. Chiral alcohols are critical building blocks for many pharmaceuticals, making the stereoselectivity of these reactions paramount.[1][2]

This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of achieving high enantiopurity (>99% ee) in your whole-cell biocatalytic processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding microbial ketone reduction.

Q1: Why is achieving >99% enantiomeric excess so critical in pharmaceutical development?

A1: In the pharmaceutical industry, the chirality of a molecule is a key determinant of its safety and efficacy.[2] Different enantiomers of a drug can have vastly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive, or worse, cause harmful side effects. Therefore, producing a single, pure enantiomer is often a regulatory requirement and essential for developing safe and effective medicines.[3]

Q2: What are the primary advantages of using whole-cell microbial catalysts over isolated enzymes?

A2: Whole-cell biocatalysts offer several significant advantages.[4] They are generally more cost-effective as they eliminate the need for expensive enzyme purification.[5] The enzymes, known as ketoreductases (KREDs) or carbonyl reductases, are often more stable within their natural cellular environment.[4][6] Crucially, whole cells contain the necessary machinery for cofactor (e.g., NAD(P)H) regeneration, which is essential for the reductase activity.[6][7][8] This built-in regeneration system simplifies the reaction setup.[1][9]

Q3: My initial screening with Baker's yeast (Saccharomyces cerevisiae) gave low enantiomeric excess. What should I do next?

A3: While Baker's yeast is a classic and readily available biocatalyst, it contains multiple reductases with varying stereoselectivities, which can lead to the formation of both (R) and (S) alcohols, thus lowering the overall enantiomeric excess.[1][10][11] To achieve >99% ee, consider the following:

  • Screen a diverse panel of microorganisms: Different yeast and bacterial strains possess reductases with distinct substrate specificities and stereoselectivities. Strains like Candida, Pichia, and Rhodotorula have shown excellent results in producing highly pure enantiomers.[12]

  • Utilize engineered strains: Consider using commercially available or in-house developed E. coli strains that overexpress a specific, highly selective ketoreductase.[4][13] This approach eliminates competing side reactions from other native enzymes.

Q4: How does the structure of the ketone substrate influence the enantioselectivity of the reduction?

A4: The steric and electronic properties of the substituents on the ketone play a crucial role in how it binds to the active site of the reductase enzyme. This interaction dictates the facial selectivity of the hydride attack and, consequently, the chirality of the resulting alcohol. For instance, the presence of bulky groups or specific functional groups near the carbonyl can significantly enhance or diminish the enantioselectivity of a given enzyme.[14]

Section 2: Troubleshooting Guide: Low Enantiomeric Excess (<99% ee)

This guide provides a structured approach to identifying and resolving issues leading to suboptimal enantiomeric excess.

Issue 1: Presence of a Competing Reductase with Opposite Stereoselectivity

This is a common problem when using wild-type microbial strains, which may express multiple reductase enzymes.

Symptoms:
  • Consistently obtaining ee values significantly below 99%, even after optimizing other reaction parameters.

  • Detection of both (R) and (S) alcohol enantiomers in the product mixture.

Troubleshooting Workflow:

A Low ee (<99%) Observed B Hypothesis: Competing Reductases A->B C Action 1: Screen Diverse Microbial Strains (e.g., Candida, Pichia, Rhodotorula) B->C D Action 2: Utilize Engineered Strain (Overexpressing a single KRED) B->D E Action 3: Enzyme Inhibition Strategy (Selective inhibitor for competing enzyme) B->E F Evaluate ee for each new strain/condition C->F D->F E->F G >99% ee Achieved? F->G H Problem Solved G->H Yes I Proceed to Reaction Optimization G->I No

Caption: Troubleshooting workflow for low ee due to competing reductases.

Detailed Protocols:

Protocol 1: Screening of Microbial Strains

  • Cultivation: Inoculate a panel of selected microorganisms (e.g., Rhodotorula glutinis, Candida parapsilosis, Pichia glucozyma) into an appropriate growth medium.[1] Incubate at the optimal temperature and shaking speed until the culture reaches a constant cell density.[1]

  • Biotransformation: Harvest the cells by centrifugation and resuspend them in a buffer (e.g., 100 mM phosphate buffer, pH 7.0). Add the ketone substrate (typically dissolved in a minimal amount of a co-solvent like ethanol or isopropanol).

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.[15]

  • Analysis: After a set time (e.g., 24-48 hours), extract the product and analyze the enantiomeric excess using chiral chromatography (GC or HPLC).[16]

Protocol 2: Using an Engineered Overexpressing Strain

  • Strain Acquisition: Obtain an E. coli strain (e.g., BL21(DE3)) harboring a plasmid for the expression of a known, highly selective ketoreductase.

  • Expression: Grow the culture to mid-log phase and induce protein expression with IPTG.

  • Whole-Cell Biocatalysis: Harvest the induced cells and use them directly for the biotransformation as described in Protocol 1. This approach ensures that the catalytic activity is dominated by the single, overexpressed reductase.[13]

Issue 2: Suboptimal Reaction Conditions Affecting Enzyme Selectivity

The performance of a ketoreductase is highly dependent on the reaction environment. Deviations from optimal conditions can negatively impact enantioselectivity.

Symptoms:
  • Inconsistent ee values between batches.

  • Low reaction conversion in addition to low ee.

  • Improvement in ee when reaction parameters are slightly altered.

Key Parameters to Optimize:
ParameterTypical RangeRationale for OptimizationPotential Impact on ee
pH 5.0 - 9.0The ionization state of amino acid residues in the enzyme's active site is pH-dependent, affecting substrate binding and catalysis.[7]Suboptimal pH can alter the active site conformation, reducing enantioselectivity.[15]
Temperature 25 - 40°CTemperature affects enzyme activity and stability. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation.[17]Extreme temperatures can alter the enzyme's flexibility, potentially compromising its ability to discriminate between prochiral faces.
Co-solvent 1-15% (v/v)Co-solvents (e.g., isopropanol, ethanol, DMSO) are often required to dissolve hydrophobic ketone substrates.[18]High concentrations of co-solvents can strip essential water molecules from the enzyme's hydration shell, leading to conformational changes and reduced enantioselectivity. Isopropanol can also serve as a co-substrate for cofactor regeneration.[13][15]
Substrate Conc. 10 - 500 mMHigh substrate concentrations can lead to substrate inhibition or toxicity to the microbial cells, affecting enzyme activity and cell viability.[13]At very high concentrations, substrate inhibition may alter the kinetics in a way that favors the binding of the substrate in a less selective orientation.
Optimization Workflow:

A Low ee (<99%) Observed B Hypothesis: Suboptimal Reaction Conditions A->B C Vary pH (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) B->C D Vary Temperature (e.g., 25, 30, 35, 40°C) B->D E Vary Co-solvent Type & Concentration B->E F Vary Substrate Concentration B->F G Analyze ee for each condition C->G D->G E->G F->G H Identify Optimal Parameters G->H I Confirm >99% ee with optimized conditions H->I J Problem Solved I->J

Caption: Workflow for optimizing reaction conditions to improve ee.

Issue 3: Insufficient Cofactor Regeneration

The reduction of a ketone requires a hydride, which is supplied by the cofactor NAD(P)H. Inefficient regeneration of this cofactor can stall the reaction and potentially affect selectivity.[6][8]

Symptoms:
  • Reaction stalls before reaching full conversion.

  • Low product yield along with low ee.

Troubleshooting Strategies:
  • Add a Co-substrate: For whole-cell systems, the addition of a sacrificial co-substrate like glucose, glycerol, or isopropanol is crucial.[7] The metabolism of these co-substrates by the cell's endogenous dehydrogenases regenerates the NAD(P)H required by the ketoreductase.[4] Sorbitol has also been shown to be a preferred carbon source for enhancing cofactor recycling.[4]

  • Optimize Co-substrate Concentration: The concentration of the co-substrate should be optimized. Too little will be insufficient for complete regeneration, while too much can cause metabolic burden on the cells.

  • Use a Coupled-Enzyme System: For reactions with isolated enzymes, a secondary enzyme system (e.g., glucose dehydrogenase/glucose or formate dehydrogenase/formate) is required to regenerate the cofactor.[13]

Section 3: Advanced Strategies for Maximizing Enantioselectivity

When standard troubleshooting fails to yield the desired >99% ee, more advanced techniques may be necessary.

Protein Engineering and Directed Evolution

If a suitable wild-type enzyme cannot be found, protein engineering can be employed to tailor an enzyme's properties. Directed evolution involves creating libraries of enzyme variants through mutagenesis and screening for mutants with improved enantioselectivity.[13][14] This powerful technique has been used to develop highly selective ketoreductases for industrial applications.[14]

Reaction Medium Engineering

The use of biphasic systems (e.g., aqueous buffer with an immiscible organic solvent like methyl tert-butyl ether) can sometimes improve enantioselectivity.[5][9] This approach can help by partitioning the substrate and product between the two phases, potentially reducing product inhibition and improving enzyme stability.

References

  • Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. (n.d.). PMC. [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (n.d.). PMC. [Link]

  • Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. (n.d.). Journal of Physical Science. [Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023). Chemical Communications. [Link]

  • Combinatory Library of Microorganisms in the Selection of Reductive Activity Applied to a Ketone Mixture: Unexpected Highlighting of an Enantioselective Oxidative Activity. (2023). MDPI. [Link]

  • Origins of stereoselectivity in evolved ketoreductases. (2015). PNAS. [Link]

  • Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. (n.d.). ResearchGate. [Link]

  • New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. (2023). National Institutes of Health. [Link]

  • Modern Biocatalytic Ketone Reduction. (n.d.). ResearchGate. [Link]

  • Enantioselective reduction of ketones. (n.d.). Wikipedia. [Link]

  • Rapid identification of enantioselective ketone reductions using targeted microbial libraries. (n.d.). SpringerLink. [Link]

  • Enantioselective microbial reduction of substituted acetophenone. (n.d.). ResearchGate. [Link]

  • Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. (2023). ACS Publications. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). PMC. [Link]

  • Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes. (n.d.). ResearchGate. [Link]

  • Multi-step biocatalytic strategies for chiral amino alcohol synthesis. (n.d.). ResearchGate. [Link]

  • Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part II. (n.d.). ResearchGate. [Link]

  • Specific Solvent Issues / Safety Issues with Ketone Reduction. (n.d.). WordPress.com. [Link]

  • A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. (2018). PMC. [Link]

  • Eco-Friendly Synthesis Procedure for the Reduction of o-Hydroxy Acetophenone. (n.d.). International Journal of Chemical Studies. [Link]

  • Designing an antibacterial acrylic resin using the cosolvent method -Effect of ethanol on the optical and mechanical properties of a cold-cure acrylic resin. (2017). PubMed. [Link]

  • Experiment - Biocatalytic Reduction of an Aldehyde Note. (n.d.). Filo. [Link]

  • Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions. (n.d.). PubMed. [Link]

  • Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. (2023). MDPI. [Link]

  • Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. (n.d.). PMC. [Link]

  • Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review. (n.d.). OUCI. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). National Institutes of Health. [Link]

  • Ketone Reduction. (n.d.). WordPress.com. [Link]

  • Advances in the Enzymatic Reduction of Ketones. (n.d.). Accounts of Chemical Research. [Link]

  • Principles and practice of designing microbial biocatalysts for fuel and chemical production. (2021). Journal of Industrial Microbiology and Biotechnology. [Link]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022). Frontiers. [Link]

  • Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. (n.d.). PMC. [Link]

  • Acetophenone Reduction by Sodium Borohydride. (n.d.). Scribd. [Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

Welcome to the technical support center for handling (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this chiral build...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this chiral building block in their synthetic pathways. Maintaining the stereochemical integrity of the C2 chiral center is paramount for ensuring the desired biological activity and regulatory compliance of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during chemical transformations.

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol?

Answer: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture containing equal amounts of both enantiomers (a racemate). For (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, the chiral center is the secondary alcohol at the C2 position. The biological activity of many chiral drugs is highly dependent on a single enantiomer. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. Therefore, preventing racemization is not just a matter of yield, but a critical quality attribute.

The hydroxyl group itself is not directly prone to racemization. However, reactions involving this group can proceed through mechanisms that either invert or scramble the stereocenter.

Q2: Which reaction conditions are most likely to induce racemization of a secondary alcohol like this?

Answer: Racemization of chiral secondary alcohols typically occurs under conditions that allow for a temporary loss of chirality at the stereocenter. This can happen through several mechanisms:

  • Oxidation-Reduction Equilibrium: Conditions that promote a reversible oxidation of the alcohol to its corresponding ketone (which is prochiral) will lead to racemization. Certain metal catalysts, particularly ruthenium complexes, are known to facilitate this process, sometimes intentionally for dynamic kinetic resolutions.[1][2][3] Unwanted trace metal impurities or specific redox-active reagents can inadvertently catalyze this equilibrium.

  • High Temperatures: Elevated reaction temperatures can provide the activation energy needed for side reactions that may lead to epimerization or racemization.

  • Harsh Acidic or Basic Conditions: While less common for simple alcohols, extreme pH conditions can sometimes promote side reactions or degradation pathways that compromise stereochemical purity, especially during workup. For instance, if a protecting group strategy is used that requires harsh removal conditions, the stereocenter could be at risk.

Below is a diagram illustrating the general pathway for racemization via an oxidation-reduction cycle.

G R_alcohol (2R)-Alcohol Ketone Prochiral Ketone R_alcohol->Ketone [Oxidation] S_alcohol (2S)-Alcohol Ketone->R_alcohol [Reduction] Ketone->S_alcohol [Reduction]

Caption: Racemization pathway via a prochiral ketone intermediate.

Q3: I need to perform an esterification. Which method offers the best protection against racemization?

Answer: Esterification is a common reaction where the stereocenter can be at risk. The choice of method is critical.

  • Steglich Esterification: This is a highly recommended method for sensitive substrates. It uses dicyclohexylcarbodiimide (DCC) or a similar carbodiimide as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5][6] The reaction proceeds under mild, neutral conditions, typically at room temperature.[5] The key to its success is that the alcohol's oxygen atom acts as a nucleophile, and the C-O bond of the chiral center is not broken during the reaction, thus ensuring retention of configuration. DMAP acts as an acyl transfer catalyst, preventing a side reaction where the O-acylisourea intermediate rearranges to an N-acylurea.[6]

  • Mitsunobu Reaction: If the goal is to invert the stereocenter to the (S)-configuration in a controlled manner, the Mitsunobu reaction is an excellent choice. It uses triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[7][8] The reaction proceeds via a clean S_N2 mechanism, where the carboxylate nucleophile attacks the carbon atom of the chiral center, leading to a predictable inversion of stereochemistry.[9][10][11] This is not retention, but it is a stereospecific transformation, which is the opposite of racemization.

We strongly advise against using classical Fischer esterification (refluxing with a carboxylic acid and a strong acid catalyst) for valuable, chiral secondary alcohols, as the harsh conditions and potential for carbocation-like transition states can increase the risk of racemization.

Q4: How can I oxidize the alcohol to the corresponding ketone without affecting the stereochemistry of any unreacted starting material?

Answer: The oxidation of a secondary alcohol yields a ketone, which is achiral at the former stereocenter.[12][13][14] The primary concern here is ensuring the reaction goes to completion cleanly and quickly, to prevent any conditions that might racemize the unreacted starting alcohol. Mild and selective oxidation protocols are essential.

Recommended methods include:

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (e.g., -78 °C). Its mild and non-acidic nature makes it ideal for sensitive substrates.

  • Dess-Martin Periodinane (DMP): This reagent allows for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions at room temperature.[14]

  • TEMPO-mediated Oxidation: Using a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide is a very mild and efficient method.[15]

Avoid using harsh, high-temperature oxidants like permanganate or hot, acidic dichromate unless absolutely necessary, as they can promote side reactions.[16]

Q5: How can I analytically determine if racemization has occurred?

Answer: Quantifying the enantiomeric excess (ee) of your material is crucial. The most reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. By using a chiral stationary phase (CSP), the two enantiomers can be separated and quantified.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The alcohol may need to be derivatized first to improve its volatility and separation.

  • Optical Rotation: While a simple measurement of optical rotation can indicate a loss of enantiopurity (the value will decrease towards zero), it is not a quantitative measure of ee unless a pure standard is available for calibration. It is best used as a quick qualitative check.

Troubleshooting Guide

This section provides a quick reference for troubleshooting unexpected losses in enantiomeric purity.

Symptom Potential Cause Recommended Action & Explanation
Low enantiomeric excess (ee) in the final product after a reaction designed for retention. 1. Harsh Reaction Conditions: High temperature or prolonged reaction times may be promoting a minor racemization pathway.Solution: Lower the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.
2. Inappropriate Reagent Choice: The chosen reagents may not be as stereochemically benign as assumed. For example, some Lewis acids used as catalysts can coordinate to the alcohol and facilitate racemization.Solution: Switch to a well-established, mild protocol like the Steglich esterification for ester formation.[4][5] Ensure all reagents are high-purity and free from catalytic metal impurities.
Product shows complete inversion of stereochemistry. 1. S_N2 Mechanism: The reaction proceeded through an S_N2 pathway, which is characteristic of certain reactions.Solution: This is the expected outcome for a Mitsunobu reaction.[7][9][11] If retention was desired, the reaction choice was incorrect. Re-evaluate the synthetic plan and select a method that proceeds with retention, such as the Steglich esterification.
Low ee after work-up or purification. 1. Acidic/Basic Work-up: Aqueous washes with strong acids or bases can create conditions conducive to racemization on certain substrates.Solution: Use neutral or buffered aqueous solutions for work-up (e.g., saturated NaHCO₃, saturated NH₄Cl, brine).
2. Silica Gel Chromatography: Standard silica gel is slightly acidic and can sometimes cause on-column racemization or degradation of sensitive compounds.Solution: Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent. Alternatively, use a different stationary phase like alumina (neutral or basic grades are available).
Experimental Protocols & Methodologies
Protocol 1: Racemization-Free Steglich Esterification

This protocol describes the esterification of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol with a generic carboxylic acid (R-COOH) while retaining stereochemistry.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol (1.0 eq), the carboxylic acid (1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the pure ester with retained stereochemistry.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Alcohol, Acid, DMAP in Anhydrous DCM prep2 Cool to 0 °C prep1->prep2 react1 Add DCC Solution Dropwise prep2->react1 react2 Stir at Room Temp (Monitor by TLC) react1->react2 workup1 Filter to Remove DCU react2->workup1 workup2 Concentrate Filtrate workup1->workup2 workup3 Column Chromatography workup2->workup3

Caption: Workflow for Steglich Esterification.

References
  • Mitsunobu Reaction - Master Organic Chemistry. [Link]

  • Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes | Journal of the American Chemical Society. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. [Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC - PubMed Central. [Link]

  • Mitsunobu reaction - Wikipedia. [Link]

  • Mitsunobu Reaction - Chemistry Steps. [Link]

  • Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. [Link]

  • CO Dissociation Mechanism in Racemization of Alcohols by a Cyclopentadienyl Ruthenium Dicarbonyl Catalyst | Journal of the American Chemical Society. [Link]

  • Racemisation-free esterification of 2-nitrohenylsulphenyl-protected amino-acids by dicyclohexylcarbodi-imide-4-dimethylaminopyridine - RSC Publishing. [Link]

  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. [Link]

  • Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase - PubMed. [Link]

  • Steglich esterification - Grokipedia. [Link]

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing). [Link]

  • Steglich esterification - Wikipedia. [Link]

  • (PDF) Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution - ResearchGate. [Link]

  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing). [Link]

  • Steglich Esterification - Organic Chemistry Portal. [Link]

  • Stereochemical editing: Catalytic racemization of secondary alcohols and amines | Request PDF - ResearchGate. [Link]

  • 17.7: Oxidation of Alcohols - Chemistry LibreTexts. [Link]

  • US7208634B2 - Oxidation method of primary or secondary alcohol - Google P
  • Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps. [Link]

  • Alcohol oxidation - Wikipedia. [Link]

  • oxidation of alcohols - Chemguide. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Lactobacillus paracasei Catalysis

Welcome to the technical support center for the optimization of reaction conditions for catalysis using Lactobacillus paracasei. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for catalysis using Lactobacillus paracasei. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for your experiments. Here, we synthesize established scientific principles with practical, field-proven insights to ensure the success of your catalytic processes.

Foundational Principles: Understanding the "Why" Behind pH and Temperature Optimization

Lactobacillus paracasei, a versatile Gram-positive bacterium, is utilized in a variety of catalytic applications, from food fermentation to the synthesis of valuable chemical compounds. The efficiency of these processes is critically dependent on the catalytic activity of its enzymes. Enzymes, being proteins, have intricate three-dimensional structures that are essential for their function. These structures are maintained by a delicate balance of non-covalent interactions, which are highly susceptible to changes in the surrounding environment, particularly pH and temperature.

The Role of pH: The pH of the reaction medium influences the ionization state of the amino acid residues in the enzyme's active site and on its overall surface. Deviations from the optimal pH can alter the charge distribution, leading to a loss of substrate binding affinity and a subsequent decrease in catalytic activity. In extreme cases, it can cause irreversible denaturation of the enzyme.[1]

The Impact of Temperature: Temperature affects the kinetic energy of both the enzyme and the substrate molecules. An increase in temperature generally leads to a higher reaction rate, up to an optimal point. Beyond this optimum, the increased thermal energy disrupts the weak bonds holding the enzyme in its active conformation, causing it to unfold and lose activity—a process known as thermal denaturation.

At-a-Glance: Optimal pH and Temperature for Key L. paracasei Enzymatic Activities

The optimal conditions for Lactobacillus paracasei catalysis are highly dependent on the specific enzyme and the desired reaction. The following table summarizes the optimal pH and temperature for several key enzymatic activities reported in the literature.

Enzyme/ProcessOptimal pHOptimal Temperature (°C)Source(s)
Aspartate Ammonia-Lyase8.040[2]
Protease Production6.035[3][4]
General Growth6.0 - 7.030 - 40[5][6]
Zearalenone Removal4.037[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction rate is significantly lower than expected. What are the potential causes related to pH and temperature?

A1: A suboptimal reaction rate is a common issue that can often be traced back to the reaction conditions. Here's a systematic approach to troubleshooting:

  • Verify pH:

    • Calibration: Ensure your pH meter is properly calibrated with fresh buffers before preparing your reaction medium.

    • Buffering Capacity: Confirm that your chosen buffer has a pKa value close to the target pH and is used at a sufficient concentration to resist pH shifts during the reaction. Acid production by L. paracasei can lower the pH of the medium over time.[8]

    • Optimal Range: Cross-reference your experimental pH with the known optimum for the specific enzyme you are studying. For instance, if you are working with aspartate ammonia-lyase, a pH of 8.0 is optimal, and deviations can lead to a significant loss of activity.[2]

  • Verify Temperature:

    • Accurate Measurement: Use a calibrated thermometer to verify the temperature of your incubator or water bath. Uneven heating can also be a factor.

    • Thermal Stability: While an enzyme might have a high optimal temperature for activity, its stability at that temperature could be limited. Consider if prolonged incubation at the optimal temperature is leading to denaturation. For some enzymes, a slightly lower temperature may provide a better balance between activity and stability over the course of the reaction.

Q2: I'm observing a rapid decline in enzyme activity over the course of my experiment. What could be the cause?

A2: A rapid loss of activity often points to enzyme instability.

  • pH Shift: As mentioned, metabolic activity of L. paracasei can lead to the production of organic acids, causing a drop in the pH of the medium.[8] This shift can move the pH outside the optimal stability range of the enzyme, leading to denaturation. Monitor the pH of your reaction over time and adjust as necessary, or use a more robust buffering system.

  • Thermal Denaturation: If you are operating at the higher end of the optimal temperature range, the enzyme may be slowly denaturing. Try running the reaction at a slightly lower temperature to see if stability improves.

  • Proteolytic Degradation: Lactobacillus paracasei produces proteases, which can degrade other proteins, including the enzyme of interest.[3][4] If you suspect this is an issue, consider using protease inhibitors if they do not interfere with your target enzyme's activity.

Q3: I am trying to optimize for a novel substrate, and the activity is very low. How should I approach pH and temperature optimization?

A3: When working with a new substrate, it's crucial to systematically determine the optimal reaction conditions. The established optima for other substrates are a good starting point, but re-optimization is necessary.

  • Systematic pH Screening: Prepare a series of buffers covering a broad pH range (e.g., pH 4.0 to 9.0 in 0.5 unit increments). Run small-scale reactions in each buffer to identify the pH at which the highest activity is observed.

  • Systematic Temperature Screening: Once you have an approximate optimal pH, perform a temperature screen (e.g., 25°C to 50°C in 5°C increments) at that pH to determine the optimal temperature.

  • Consider Substrate Stability: Ensure that your substrate is stable across the range of pH and temperatures you are testing. Substrate degradation can be mistaken for low enzyme activity.

Frequently Asked Questions (FAQs)

Q: What is the general temperature range for the growth of Lactobacillus paracasei?

A: Lactobacillus paracasei generally grows well at temperatures between 28°C and 37°C (82.4°F and 98.6°F).[5] The optimal growth temperature for many strains is often cited as being between 30°C and 40°C.[6]

Q: How does the initial pH of the culture medium affect the catalytic activity of L. paracasei?

A: The initial pH of the growth medium can significantly impact the expression levels of certain enzymes. For instance, the optimal initial medium pH for protease production by L. paracasei is 6.0.[3][4] Growing the bacteria under suboptimal pH conditions can lead to lower yields of the desired enzyme, which will, in turn, result in lower overall catalytic activity.

Q: Can Lactobacillus paracasei catalysis be performed with whole cells, or is it necessary to use purified enzymes?

A: Both whole-cell and purified enzyme catalysis are viable options, and the choice depends on the specific application.

  • Whole-Cell Catalysis: This approach is often more cost-effective as it eliminates the need for enzyme purification. The cells can also provide a stable environment for the enzyme and any necessary cofactors. However, side reactions from other enzymes in the cell can be a drawback.

  • Purified Enzyme Catalysis: Using a purified enzyme provides a cleaner reaction system with fewer side products. This is often the preferred method in pharmaceutical applications where high purity is required. However, the enzyme may be less stable once removed from its native cellular environment.

Q: Are there any additives that can improve the stability of L. paracasei enzymes during catalysis?

A: Yes, certain additives can enhance enzyme stability. For example, the addition of protective agents like gum acacia has been shown to significantly improve the survival of L. paracasei during thermal processing.[5] For purified enzymes, the addition of cofactors (if required), metal ions (such as Mg²⁺ for some enzymes), or stabilizing agents like glycerol can be beneficial.

Experimental Protocols

Protocol for Determining Optimal pH

This protocol provides a step-by-step method for identifying the optimal pH for your Lactobacillus paracasei-catalyzed reaction.

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 4.0 to 9.0 in 0.5 increments). Ensure the buffers have sufficient buffering capacity (e.g., 50-100 mM).

  • Reaction Setup: In separate reaction vessels, combine the buffer, substrate, and any necessary cofactors.

  • Enzyme/Cell Addition: Add a consistent amount of your L. paracasei cell suspension or purified enzyme to each reaction vessel to initiate the reaction.

  • Incubation: Incubate all reactions at a constant, predetermined temperature for a set period.

  • Reaction Quenching: Stop the reactions at the same time point, for example, by adding a strong acid or base, or by rapid heating or cooling.

  • Analysis: Analyze the product formation in each reaction using an appropriate analytical technique (e.g., HPLC, GC, spectrophotometry).

  • Data Interpretation: Plot the reaction rate (or product concentration) against the pH to determine the optimal pH.

Protocol for Determining Optimal Temperature

This protocol outlines the procedure for finding the optimal temperature for your reaction.

  • Reaction Medium Preparation: Prepare a master mix of your reaction medium at the predetermined optimal pH.

  • Reaction Setup: Aliquot the reaction medium into separate vessels.

  • Temperature Equilibration: Place the reaction vessels in separate incubators or water baths set to the desired temperatures (e.g., 25°C, 30°C, 35°C, 40°C, 45°C, 50°C) and allow them to equilibrate.

  • Enzyme/Cell Addition: Initiate the reactions by adding a consistent amount of your L. paracasei cell suspension or purified enzyme to each vessel.

  • Incubation: Incubate each reaction for a set period at its respective temperature.

  • Reaction Quenching: Stop all reactions simultaneously.

  • Analysis: Quantify the product formation in each sample.

  • Data Interpretation: Plot the reaction rate (or product concentration) against the temperature to identify the optimum.

Visualizations

Experimental_Workflow cluster_pH pH Optimization cluster_Temp Temperature Optimization p1 Prepare Buffers (pH 4-9) p2 Run Reactions at Constant T p1->p2 p3 Analyze Product Formation p2->p3 p4 Determine Optimal pH p3->p4 t1 Prepare Medium at Optimal pH p4->t1 Use Optimal pH t2 Run Reactions at Various T t1->t2 t3 Analyze Product Formation t2->t3 t4 Determine Optimal Temperature t3->t4

Caption: Experimental workflow for pH and temperature optimization.

Enzyme_Activity_Relationship cluster_pH Effect of pH on Enzyme Activity cluster_Temp Effect of Temperature on Enzyme Activity pH_low Low pH (Protonation changes) pH_opt Optimal pH (Maximal Activity) pH_low->pH_opt Denaturation_pH Denaturation pH_low->Denaturation_pH pH_high High pH (Deprotonation changes) pH_high->pH_opt pH_high->Denaturation_pH Temp_low Low Temperature (Low Kinetic Energy) Temp_opt Optimal Temperature (Maximal Activity) Temp_low->Temp_opt Temp_high High Temperature (Denaturation) Temp_high->Temp_opt Denaturation_Temp Denaturation Temp_high->Denaturation_Temp

Caption: Relationship between pH, temperature, and enzyme activity.

References

  • Singh, S., & Yadav, V. (2023). Insight into the Substrate Specificity of Lactobacillus paracasei Aspartate Ammonia-Lyase. Fermentation, 9(1), 49. [Link]

  • Ikram-ul-Haq, & Mukhtar, H. (2006). Biosynthesis of protease from Lactobacillus paracasei: kinetic analysis of fermentation parameters. Indian Journal of Biochemistry & Biophysics, 43(6), 377-381. [Link]

  • ResearchGate. (n.d.). Biosynthesis of protease from Lactobacillus paracasei: Kinetic analysis of fermentation parameters. [Link]

  • Massey University. (n.d.). Maximizing viability of Lactobacillus paracasei subsp. paracasei L. casei 431 during processing and ambient storage. [Link]

  • Dr. Oracle. (2023, October 22). What temperature range is required for Lactobacillus paracasei to survive?[Link]

  • ResearchGate. (n.d.). Effect of incubation temperature on production of protease by L. paracasei. [Link]

  • Colucci Cante, R., Gallo, M., Nigro, F., Vitelli, C., Passannanti, F., Budelli, A. L., & Nigro, R. (2022). Optimization of Mixing Conditions for Improving Lactobacillus Paracasei Cba L74' S Growth During Lactic Fermentation of Cooked Navy Beans and Functional Characterization of the Fermented Products. Chemical Engineering Transactions, 93, 313-318. [Link]

  • Guergoletto, K., et al. (2023). Exopolysaccharide-producing Lacticaseibacillus paracasei strains isolated from kefir as starter for functional dairy products. Frontiers in Microbiology, 14, 1123419. [Link]

  • Wikipedia. (n.d.). Lacticaseibacillus paracasei. [Link]

  • Spano, G., et al. (2022). A Predictive Growth Model for Pro-technological and Probiotic Lacticaseibacillus paracasei Strains Fermenting White Cabbage. Frontiers in Microbiology, 13, 893380. [Link]

  • ResearchGate. (n.d.). Kinetics of acidification (ΔpH) of Lactobacillus casei LC01 (A), Lactobacillus plantarum CC3M8 (B), and Lactobacillus paracasei CC3M35 (C) incubated as adjunct. [Link]

  • ResearchGate. (n.d.). The optimal temperature and pH value for the growth of L. paracasei. [Link]

  • Li, Y., et al. (2023). Transcriptomics of Lactobacillus paracasei: metabolism patterns and cellular responses under high-density culture conditions. Frontiers in Microbiology, 14, 1265814. [Link]

  • Adunphatcharaphon, S., et al. (2022). Isolation and Characterization of Lactobacillus paracasei 85 and Lactobacillus buchneri 93 to Absorb and Biotransform Zearalenone. Toxins, 14(11), 781. [Link]

  • Parente, E., et al. (2023). Investigating Safety and Technological Traits of a Leading Probiotic Species: Lacticaseibacillus paracasei. Foods, 12(14), 2741. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Biocatalytic Synthesis of (R)-1-(1,3-benzodioxol-5-yl)ethanol

Welcome to the technical support center for the biocatalytic synthesis of (R)-1-(1,3-benzodioxol-5-yl)ethanol. This valuable chiral alcohol is a key building block in the synthesis of various pharmaceuticals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the biocatalytic synthesis of (R)-1-(1,3-benzodioxol-5-yl)ethanol. This valuable chiral alcohol is a key building block in the synthesis of various pharmaceuticals. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during the scale-up of this biocatalytic process.

Frequently Asked Questions (FAQs)

Q1: Which type of enzyme is typically used for the synthesis of (R)-1-(1,3-benzodioxol-5-yl)ethanol?

A1: The asymmetric reduction of the prochiral ketone, 1-(1,3-benzodioxol-5-yl)ethanone, to the desired (R)-alcohol is most commonly achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[1][2][3] These enzymes exhibit high stereoselectivity, yielding the product with excellent enantiomeric excess (>99% ee).[4] Specifically, KREDs that follow the anti-Prelog stereopreference are required to produce the (R)-enantiomer.[5] Several commercially available KREDs and microbial whole-cell systems, such as Lactobacillus paracasei, have been successfully employed for this transformation.[4]

Q2: Why is cofactor regeneration essential for this biocatalytic process, and what are the common strategies?

A2: Ketoreductases are dependent on nicotinamide cofactors, typically NADPH or NADH, to provide the reducing equivalents for the ketone reduction.[6][7] These cofactors are expensive, making their stoichiometric use economically unviable for large-scale synthesis.[8] Therefore, an efficient in-situ cofactor regeneration system is crucial. The two primary strategies are:

  • Substrate-Coupled Regeneration: This approach uses a single enzyme that oxidizes a cheap, sacrificial co-substrate, like isopropanol, to regenerate the reduced cofactor.[9][10] The drawback is that the formation of a byproduct (acetone in the case of isopropanol) can shift the reaction equilibrium and potentially inhibit the enzyme.[11]

  • Enzyme-Coupled Regeneration: This more common and often more efficient method employs a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), to oxidize a co-substrate (glucose or formate, respectively) and regenerate the cofactor.[7][9][12] This system is thermodynamically favorable and avoids the production of inhibitory byproducts.

Q3: What are the key reaction parameters to optimize for a successful scale-up?

A3: Several parameters critically influence the reaction's success on a larger scale:

  • pH: Most KREDs have an optimal pH range, typically between 6.0 and 8.0.[13] Maintaining a stable pH is crucial as deviations can lead to decreased enzyme activity and stability.

  • Temperature: The optimal temperature for KREDs usually falls between 30°C and 50°C.[13][14] Higher temperatures can increase reaction rates but may also lead to enzyme denaturation.

  • Substrate Concentration: While high substrate loading is desirable for process efficiency, it can lead to substrate inhibition, where excess substrate binds to the enzyme in a non-productive manner, reducing the reaction rate.[15]

  • Co-solvent: Due to the often-low aqueous solubility of the aromatic ketone substrate, a co-solvent (e.g., ethanol, DMSO) is frequently required.[10] However, high concentrations of organic solvents can denature the enzyme.

Q4: Should I use an isolated enzyme or a whole-cell biocatalyst?

A4: The choice between an isolated enzyme and a whole-cell system depends on the specific process requirements.

  • Isolated Enzymes: Offer higher volumetric productivity and eliminate the possibility of side reactions from other cellular enzymes.[16][17] However, they require the external addition of a cofactor and a regeneration system.

  • Whole-Cell Biocatalysts: Can be more cost-effective as they contain the necessary enzymes and can utilize their endogenous metabolism for cofactor regeneration, often by simply adding glucose to the medium.[9][18] The cell membrane can also protect the enzyme from harsh reaction conditions. However, whole-cell systems may have lower volumetric productivity and can be susceptible to transport limitations of the substrate/product across the cell membrane.[9]

Troubleshooting Guide

Scaling up a biocatalytic reaction often presents challenges. The following table outlines common problems, their potential causes, and suggested solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion Rate 1. Sub-optimal pH or Temperature: Enzyme activity is highly dependent on these parameters.[13] 2. Poor Substrate Solubility: The ketone substrate may not be readily available to the enzyme in the aqueous phase. 3. Inefficient Cofactor Regeneration: The rate of cofactor regeneration may be the limiting step.[16] 4. Enzyme Inactivation: Shear stress from vigorous mixing or presence of denaturing agents can inactivate the enzyme.1. Optimize Reaction Conditions: Systematically vary pH and temperature to find the optimal range for your specific enzyme.[14] 2. Add a Co-solvent: Introduce a biocompatible organic solvent like ethanol or DMSO (typically 5-20% v/v) to improve substrate solubility.[10] Consider using a biphasic system.[19] 3. Increase Cofactor/Regeneration Enzyme Concentration: Ensure the cofactor and regeneration system components are not limiting. 4. Gentle Agitation: Use an overhead stirrer instead of a magnetic stir bar for larger volumes to minimize shear stress.
Low Enantiomeric Excess (ee) 1. Presence of Contaminating Enzymes: If using a whole-cell system or a crude enzyme preparation, other reductases with opposite stereoselectivity may be present. 2. Racemization of Product: The chiral alcohol product may racemize under certain pH or temperature conditions.1. Use a Purified Enzyme: Employ a highly purified KRED to avoid competing reactions.[16] 2. Optimize Reaction Conditions: Operate at a pH and temperature where the product is stable.
Reaction Stalls Prematurely 1. Product Inhibition: The accumulation of the (R)-alcohol product can inhibit the enzyme's activity.[20][21] 2. Substrate Inhibition: High concentrations of the ketone substrate can be inhibitory.[15] 3. Byproduct Inhibition: If using a substrate-coupled cofactor regeneration system, the byproduct (e.g., acetone) can inhibit the enzyme.[11]1. In-situ Product Removal (ISPR): Implement techniques like liquid-liquid extraction or adsorption to continuously remove the product from the reaction medium.[22] 2. Fed-Batch Substrate Addition: Maintain a low, constant concentration of the substrate by adding it gradually over time. 3. Switch to Enzyme-Coupled Regeneration: Use a system like GDH/glucose to avoid inhibitory byproducts.[7][9]
Difficulty with Downstream Processing 1. Emulsion Formation: The presence of biomass (in whole-cell systems) and co-solvents can complicate product extraction. 2. Product Purity Issues: Contaminants from the reaction mixture can co-extract with the product.1. Centrifugation/Filtration: Remove biomass before extraction. 2. Optimize Extraction Solvent: Screen different organic solvents to find one that selectively extracts the product. 3. Crystallization: Consider crystallization as a final purification step to achieve high purity.

Experimental Protocols & Workflows

Standard Protocol for KRED-Catalyzed Reduction (1 L Scale)
  • Reaction Setup: To a 2 L jacketed reactor equipped with an overhead stirrer, pH probe, and temperature control, add 800 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Reagent Addition:

    • Add NADP⁺ to a final concentration of 1 mM.

    • Add D-glucose to a final concentration of 1.2 M.

    • Add the desired amount of ketoreductase (KRED).

    • Add glucose dehydrogenase (GDH) for cofactor regeneration.

  • Temperature and pH Adjustment: Set the reactor temperature to 30°C and adjust the pH to 7.0 using 1 M NaOH or 1 M HCl.

  • Substrate Addition: Dissolve 1-(1,3-benzodioxol-5-yl)ethanone in a minimal amount of ethanol and add it to the reactor to a final concentration of 50 mM.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, quench it by adding an equal volume of ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or crystallization to obtain pure (R)-1-(1,3-benzodioxol-5-yl)ethanol.

Visualizing the Biocatalytic Process

The following diagram illustrates the key components and workflow for the biocatalytic synthesis of (R)-1-(1,3-benzodioxol-5-yl)ethanol using an enzyme-coupled cofactor regeneration system.

Biocatalytic_Synthesis cluster_reaction Biocatalytic Reduction cluster_regeneration Cofactor Regeneration Substrate 1-(1,3-Benzodioxol-5-yl)ethanone KRED Ketoreductase (KRED) Substrate->KRED Product (R)-1-(1,3-Benzodioxol-5-yl)ethanol KRED->Product NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Reducing Power NADP_reg NADP+ NADP->NADP_reg Recycle GDH Glucose Dehydrogenase (GDH) Gluconolactone Glucono-δ-lactone GDH->Gluconolactone NADPH_reg NADPH GDH->NADPH_reg Glucose Glucose Glucose->GDH NADP_reg->GDH Oxidized Cofactor NADPH_reg->NADPH Recycle caption Workflow of the biocatalytic synthesis with cofactor regeneration.

Caption: Workflow of the biocatalytic synthesis with cofactor regeneration.

Troubleshooting Logic Flow

When encountering a problem, a systematic approach is key. The following diagram outlines a logical flow for troubleshooting common issues during scale-up.

Troubleshooting_Flowchart Start Problem Encountered (e.g., Low Conversion) Check_Conditions Verify Reaction Conditions (pH, Temp, Agitation) Start->Check_Conditions Check_Reagents Analyze Reagent Quality (Enzyme Activity, Substrate Purity) Check_Conditions->Check_Reagents Monitor_Kinetics Monitor Reaction Kinetics (Initial Rate vs. Time) Check_Reagents->Monitor_Kinetics Stalled Does the reaction stall? Monitor_Kinetics->Stalled Stalled->Check_Conditions No Inhibition_Tests Perform Inhibition Studies (Substrate/Product) Stalled->Inhibition_Tests Yes Optimize_Strategy Optimize Strategy (Fed-batch, ISPR) Inhibition_Tests->Optimize_Strategy Solution Problem Resolved Optimize_Strategy->Solution

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Study of Propan-1-ol versus Propan-2-ol Chemical Reactivity

This guide provides an in-depth comparative analysis of the chemical reactivity of propan-1-ol and propan-2-ol, two structural isomers with distinct chemical behaviors. Designed for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of propan-1-ol and propan-2-ol, two structural isomers with distinct chemical behaviors. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of their reactions, supported by experimental data and established chemical principles. Our focus is on delivering a comprehensive understanding that is both theoretically sound and practically applicable in a laboratory setting.

Introduction: The Significance of Isomeric Structure

Propan-1-ol (n-propanol) and propan-2-ol (isopropanol) are structural isomers, sharing the molecular formula C₃H₈O.[1][2] The key distinction lies in the position of the hydroxyl (-OH) group on the three-carbon chain.[1][2] In propan-1-ol, a primary alcohol, the hydroxyl group is attached to a terminal carbon.[1][3] Conversely, propan-2-ol is a secondary alcohol, with the hydroxyl group bonded to the central carbon atom.[1][3] This seemingly minor structural variance leads to significant differences in their physical properties and, more critically for synthetic applications, their chemical reactivity.[1] A thorough understanding of these differences is paramount for selecting the appropriate isomer for a specific chemical transformation, optimizing reaction conditions, and predicting product outcomes.

Physical Properties: A Foundation for Reactivity

The physical properties of these isomers, summarized in Table 1, provide initial clues to their differing intermolecular forces and how they might behave in a reaction medium.

PropertyPropan-1-olPropan-2-ol
Molar Mass60.1 g/mol [4]60.1 g/mol [1]
Boiling Point97.2 °C[1]82.6 °C[1]
Melting Point-126.5 °C[4]-89 °C[1]
Density0.803 g/mL[4]0.786 g/mL
Solubility in WaterMiscible[4]Miscible[5]

The higher boiling point of propan-1-ol can be attributed to its linear structure, which allows for more effective intermolecular hydrogen bonding and van der Waals forces compared to the more branched structure of propan-2-ol.

Comparative Reactivity: A Tale of Two Alcohols

The primary distinction in the chemical reactivity of propan-1-ol and propan-2-ol stems from the classification of their alcohol functional groups. This section will explore key reactions where this difference is most pronounced.

Oxidation: A Clear Divergence in Pathways

The oxidation of alcohols is a cornerstone of organic synthesis, and it is here that propan-1-ol and propan-2-ol exhibit starkly different behaviors.[6] The outcome of the oxidation is highly dependent on the nature of the oxidizing agent and the class of the alcohol.[6][7]

Propan-1-ol (Primary Alcohol):

Primary alcohols can be oxidized first to an aldehyde and subsequently to a carboxylic acid.[8][9] The choice of oxidizing agent and reaction conditions determines the final product.[8]

  • Partial Oxidation to Propanal: Using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by distilling the product as it forms with an oxidizing agent like acidified sodium dichromate, propan-1-ol can be selectively oxidized to propanal.[8][10] The immediate removal of the aldehyde from the reaction mixture is crucial to prevent its further oxidation.[10]

  • Complete Oxidation to Propanoic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in the presence of an acid (e.g., H₂SO₄) and under reflux conditions, will fully oxidize propan-1-ol to propanoic acid.[11][12][13]

Propan-2-ol (Secondary Alcohol):

Secondary alcohols, upon oxidation, yield ketones.[8][9][14] Further oxidation to a carboxylic acid does not readily occur under standard conditions without breaking carbon-carbon bonds.[14]

  • Oxidation to Propanone (Acetone): Both mild and strong oxidizing agents will convert propan-2-ol to propanone.[8][15] Common reagents include chromic acid (H₂CrO₄) and acidified potassium dichromate.[8][15]

The mechanistic difference lies in the number of alpha-hydrogens (hydrogens on the carbon bearing the -OH group). Propan-1-ol has two alpha-hydrogens, allowing for sequential oxidation, while propan-2-ol has only one, limiting the oxidation to the ketone stage.[6]

Oxidation_Pathways Propan-1-ol Propan-1-ol Propanal Propanal Propan-1-ol->Propanal PCC, distillation Propanoic Acid Propanoic Acid Propan-1-ol->Propanoic Acid Excess KMnO₄, reflux Propanal->Propanoic Acid KMnO₄, reflux Propan-2-ol Propan-2-ol Propanone Propanone Propan-2-ol->Propanone K₂Cr₂O₇, H⁺

Caption: Oxidation pathways of propan-1-ol and propan-2-ol.

Dehydration: Formation of Alkenes

The acid-catalyzed dehydration of alcohols to form alkenes is another reaction where the isomeric structure influences the outcome, primarily in terms of reaction rate and conditions.[16]

Propan-1-ol: The dehydration of propan-1-ol typically requires heating with concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at high temperatures (around 170-180 °C) to yield propene.[17][18] The reaction proceeds via an E2 mechanism for primary alcohols.

Propan-2-ol: The dehydration of propan-2-ol proceeds more readily, often at lower temperatures (around 100 °C) with the same acid catalysts.[16] This is because it can proceed through a more stable secondary carbocation intermediate via an E1 mechanism.[19][20] The product is also propene.[19][21]

While both isomers yield the same alkene, the difference in reaction conditions highlights the greater stability of the secondary carbocation intermediate formed from propan-2-ol, making its dehydration faster and requiring less forcing conditions.[1]

Dehydration_Comparison cluster_propan1ol Propan-1-ol Dehydration cluster_propan2ol Propan-2-ol Dehydration Propan-1-ol Propan-1-ol Propene Propene Propan-1-ol->Propene conc. H₂SO₄, 170-180°C (E2 mechanism) Propan-2-ol Propan-2-ol Secondary Carbocation Secondary Carbocation Propan-2-ol->Secondary Carbocation conc. H₂SO₄, 100°C Secondary Carbocation->Propene (E1 mechanism)

Caption: Dehydration mechanisms for propan-1-ol and propan-2-ol.

Esterification: The Fischer-Speier Reaction

Esterification, the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst to form an ester, is a fundamental transformation in organic synthesis. The reactivity of propan-1-ol and propan-2-ol in this reaction is influenced by steric hindrance around the hydroxyl group.

Propan-1-ol: As a primary alcohol, propan-1-ol is less sterically hindered, allowing for a relatively faster rate of esterification compared to propan-2-ol under the same conditions.[1][22] For example, the reaction of propan-1-ol with acetic acid will yield propyl acetate.[23]

Propan-2-ol: The hydroxyl group in propan-2-ol is attached to a secondary carbon, which is more sterically crowded.[22] This increased steric hindrance around the reactive site leads to a slower reaction rate in Fischer esterification compared to its primary isomer.[1][22] The reaction with acetic acid produces isopropyl acetate.[24][25]

This difference in reaction rates can be exploited in competitive reactions where a carboxylic acid is reacted with a mixture of the two alcohols, leading to a preferential formation of the ester from propan-1-ol. A study on the esterification of propanoic acid with various alcohols showed the following descending order of reactivity: 1-butanol > 1-propanol > ethanol > 2-propanol.[26]

Nucleophilic Substitution: The Lucas Test

The Lucas test is a classic method used to distinguish between primary, secondary, and tertiary alcohols based on their reaction rate with the Lucas reagent (a solution of anhydrous zinc chloride in concentrated hydrochloric acid).[27][28][29] The reaction is a nucleophilic substitution where the hydroxyl group is replaced by a chloride ion.[27] The formation of an insoluble chloroalkane results in a turbid or cloudy solution.[27][30]

  • Propan-1-ol (Primary Alcohol): Does not react readily with the Lucas reagent at room temperature. The solution remains clear and colorless.[27][28] An oily layer may form only upon heating.[27]

  • Propan-2-ol (Secondary Alcohol): Reacts with the Lucas reagent to form a cloudy solution or an oily layer within three to five minutes.[27][28]

The difference in reactivity is due to the stability of the carbocation intermediate formed during the SN1 reaction.[30][31] Propan-2-ol can form a more stable secondary carbocation, facilitating a faster reaction, whereas propan-1-ol would have to form a highly unstable primary carbocation.[30]

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are detailed protocols for key comparative experiments.

Comparative Oxidation of Propan-1-ol and Propan-2-ol with Acidified Dichromate

Objective: To visually observe the difference in oxidation products between a primary and a secondary alcohol.

Materials:

  • Propan-1-ol

  • Propan-2-ol

  • Potassium dichromate(VI) solution (0.1 M)

  • Dilute sulfuric acid (2 M)

  • Test tubes

  • Water bath

Procedure:

  • Label two test tubes, one for each alcohol.

  • Add 1 mL of the potassium dichromate(VI) solution to each test tube.

  • Carefully add 1 mL of dilute sulfuric acid to each test tube. The solution should be orange.

  • Add 5 drops of propan-1-ol to the first test tube and 5 drops of propan-2-ol to the second.

  • Gently warm both test tubes in a water bath for 5-10 minutes.[8]

  • Observe any color changes.

Expected Results:

  • Propan-1-ol & Propan-2-ol: In both cases, the orange solution of the dichromate(VI) ion (Cr₂O₇²⁻) will turn green as it is reduced to the chromium(III) ion (Cr³⁺), indicating that oxidation of the alcohol has occurred.[6][10] While the final color is the same, this test qualitatively confirms that both alcohols can be oxidized under these conditions. To distinguish them, one would need to analyze the products or use a milder test like the Lucas test.

The Lucas Test

Objective: To differentiate propan-1-ol and propan-2-ol based on their rate of reaction with the Lucas reagent.

Materials:

  • Propan-1-ol

  • Propan-2-ol

  • Lucas reagent (anhydrous zinc chloride in concentrated HCl)

  • Test tubes

Procedure:

  • Place approximately 2 mL of the Lucas reagent into two separate test tubes.

  • Add a few drops of propan-1-ol to the first test tube and a few drops of propan-2-ol to the second.

  • Stopper the test tubes, shake well, and allow them to stand at room temperature.

  • Observe the solutions over a period of about 10 minutes.

Expected Results:

  • Propan-1-ol: The solution will remain clear, indicating no significant reaction at room temperature.[28][30]

  • Propan-2-ol: The solution will become cloudy or form a distinct oily layer within 3-5 minutes, indicating the formation of 2-chloropropane.[28][30]

Conclusion: A Matter of Structure and Function

The comparative study of propan-1-ol and propan-2-ol provides a clear and compelling illustration of how isomeric structure dictates chemical reactivity. From the divergent pathways in oxidation to the differing rates of dehydration, esterification, and nucleophilic substitution, the position of the hydroxyl group has profound implications for the synthetic utility of these alcohols. For the researcher and drug development professional, a thorough understanding of these differences is not merely academic; it is a critical component of rational molecular design, reaction optimization, and the efficient synthesis of target molecules. The choice between these two seemingly similar building blocks can significantly impact the yield, purity, and even the feasibility of a synthetic route.

References

  • BYJU'S. (n.d.). Lucas Test for Primary, Secondary, and Tertiary Alcohols. Retrieved from https://byjus.com/chemistry/lucas-test/
  • Chemguide. (n.d.). Dehydration of propan-2-ol to give propene. Retrieved from https://www.chemguide.co.
  • Vedantu. (n.d.). Lucas Test: Distinguish Alcohols Easily with Lucas Reagent. Retrieved from https://www.vedantu.com/chemistry/lucas-test
  • Wikipedia. (2023). Lucas' reagent. Retrieved from https://en.wikipedia.org/wiki/Lucas%27_reagent
  • Royal Society of Chemistry. (n.d.). The complete oxidation of propan-1-ol. Retrieved from https://edu.rsc.
  • Testbook. (n.d.). Lucas Test Explained for Primary, Secondary & Tertiary Alcohols. Retrieved from https://testbook.com/chemistry/lucas-test
  • ReAgent. (2018, July 12). What Is The Difference Between Propan-1-ol and Propan-2-ol?. Retrieved from https://www.reagent.co.uk/blog/what-is-the-difference-between-propan-1-ol-and-propan-2-ol/
  • AUS-e-TUTE. (n.d.). Dehydration of Alkanols Chemistry Tutorial. Retrieved from https://www.ausetute.com.au/dehydralc.html
  • Studypool. (n.d.). SOLUTION: Dehydration of propan 2 ol to give propene. Retrieved from https://www.studypool.
  • Filo. (2025, December 26). Explain the dehydration reaction of propan-2-ol. Retrieved from https://www.filo.
  • ChemJEE. (n.d.). LUCAS TEST ALCOHOLS PRIMARY SECONDARY TERTIARY IIT JEE NEET.
  • BenchChem. (n.d.). A Comparative Guide to the Oxidation of Primary, Secondary, and Tertiary Alcohols. Retrieved from https://www.benchchem.com/blog/a-comparative-guide-to-the-oxidation-of-primary-secondary-and-tertiary-alcohols/
  • GeeksforGeeks. (2022, March 21). Propan-2-Ol Formula - Structure, Properties, Uses, Sample Questions. Retrieved from https://www.geeksforgeeks.org/propan-2-ol-formula-structure-properties-uses-sample-questions/
  • Allen Digital. (n.d.). Give the equations of the following reactions: i. Oxidation of propan-1-ol with alkaline KMnO_(4) solution. ii. Bromine in CS_(2) with phenol. iii. Dilute HNO_(3) with phenol. iv. Treating phenol with chloroform in the presence of aqueous NaOH. Retrieved from https://www.allen.ac.in/solution-video/jee-main-2024-jan-29-shift-1/chemistry/give-the-equations-of-the-following-reactions-i-oxidation-of-propan-1-ol-with-alkaline-kmno4-solution-ii-bromine-in-cs2-with-phenol-iii-dilute-hno3-with-phenol-iv-treating-phenol-with-chloroform-in-the-presence-of-aqueous-naoh
  • Pediaa.Com. (2018, January 8). Difference Between Propan-1-ol and Propan-2-ol | Definition, Properties and Structure, Similarities and Differences. Retrieved from https://pediaa.com/difference-between-propan-1-ol-and-propan-2-ol/
  • GCSEScience.com. (n.d.). Oxidation of Propanol: Easy exam revision notes for GSCE Chemistry. Retrieved from https://www.gcsescience.
  • Chemguide. (n.d.). Oxidation of alcohols. Retrieved from https://www.chemguide.co.
  • Save My Exams. (2025, March 3). Propan-1-ol Oxidation | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. Retrieved from https://www.savemyexams.
  • Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/14%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/14.
  • Save My Exams. (2024, April 16). Elimination Reactions of Alcohols (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved from https://www.savemyexams.
  • Brainly.in. (2023, October 5). Esterficafion of prop-2-ol and pentanoic acid. Retrieved from https://brainly.in/question/62045550
  • Quora. (2018, August 29). What is the product formed when propan-1-ol reacts with concentrated H2SO4?. Retrieved from https://www.quora.
  • Shandong Qibo New Energy Co., Ltd. (2023, March 14). how to distinguish between 1 propanol and 2 propanol?. Retrieved from https://www.qibonewenergy.com/news/how-to-distinguish-between-1-propanol-and-2-propanol-79175703.html
  • Physics & Maths Tutor. (n.d.). Practical notes - CP7 Oxidation of Propan-1-ol to Produce Propanal and Propanoic Acid - Edexcel Chemistry International A Level. Retrieved from https://www.physicsandmathstutor.com/pdf-pages/?pdf=https%3A%2F%2Fpmt.physicsandmathstutor.
  • Royal Society of Chemistry. (n.d.). Dehydration of alcohols. Retrieved from https://edu.rsc.
  • Allen Digital. (n.d.). How will you distinguish between propan-1-ol and propan-2-ol by a chemical test?. Retrieved from https://www.allen.ac.in/solution-video/isc-class-12/chemistry/alcohols-phenols-and-ethers/how-will-you-distinguish-between-propan-1-ol-and-propan-2-ol-by-a-chemical-test
  • Chemguide. (n.d.). Dehydration of more complicated alcohols. Retrieved from https://www.chemguide.co.
  • Quora. (2022, July 29). What will the organic product be if propan-2-ol reacts with ethanoic acid?. Retrieved from https://www.quora.com/What-will-the-organic-product-be-if-propan-2-ol-reacts-with-ethanoic-acid
  • Quora. (2018, March 21). What is the order of reaction between primary, secondary and tertiary alcohols?. Retrieved from https://www.quora.com/What-is-the-order-of-reaction-between-primary-secondary-and-tertiary-alcohols
  • Save My Exams. (2025, September 8). Reactions of Alcohols (OCR A Level Chemistry A): Revision Note. Retrieved from https://www.savemyexams.com/a-level/chemistry/ocr/22/revision-notes/4-core-organic-chemistry/4-2-alcohols-haloalkanes--alkenes/4-2-1-reactions-of-alcohols/
  • Chemistry LibreTexts. (2022, September 15). 14.5: Reactions of Alcohols. Retrieved from https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_1403%3A_General_Chemistry_for_Health_Sciences/14%3A_Organic_Compounds_of_Oxygen/14.05%3A_Reactions_of_Alcohols
  • PSIBERG. (2022, July 19). Primary vs Secondary Alcohols: The Key Differences. Retrieved from https://psiberg.com/primary-vs-secondary-alcohols/
  • Wikipedia. (2023). 1-Propanol. Retrieved from https://en.wikipedia.org/wiki/1-Propanol
  • Brainly. (2023, March 31). [FREE] Esterification of propane-1,2,3-triol and unsaturated higher carboxylic acids will produce. Retrieved from https://brainly.com/question/51840939
  • Chegg.com. (2023, October 24). Solved 2. An attempted dehydration of propan-1-ol. Retrieved from https://www.chegg.com/homework-help/questions-and-answers/2-attempted-dehydration-propan-1-ol-ch3ch-ch-oh-h-so4-135-c-gave-product-bp-89-c-c6h140--q116520338
  • Brainly.in. (2020, June 4). What are the products of propan-2-ol + ethanoic acid in esterification? And why is there a methyl group in its product?. Retrieved from https://brainly.in/question/18610547
  • YouTube. (2018, April 4). 1 propanol dehydration. Retrieved from https://www.youtube.
  • ACS Publications. (n.d.). Oxidation of 2-propanol to acetone by dioxygen on a platinized electrode under open-circuit conditions | The Journal of Physical Chemistry. Retrieved from https://pubs.acs.org/doi/10.1021/j100394a004
  • PubChem. (n.d.). 1-Propanol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-Propanol
  • chemeurope.com. (n.d.). Propan-1-ol. Retrieved from https://www.chemeurope.com/en/encyclopedia/Propan-1-ol.html
  • Solventis Ltd. (n.d.). N-Propanol | CH3CH2CH2OH / n-PrOH. Retrieved from https://www.solventis.net/products/alcohols/n-propanol/
  • Quora. (2023, March 25). What is the balance equation for propanol and propanoic acid?. Retrieved from https://www.quora.
  • ResearchGate. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from https://www.researchgate.
  • Allen Digital. (n.d.). Which of the following esters is formed by reacting propan-2-ol with ethanoic acid ?. Retrieved from https://www.allen.ac.in/solution-video/jee-main-2024-jan-27-shift-1/chemistry/which-of-the-following-esters-is-formed-by-reacting-propan-2-ol-with-ethanoic-acid
  • YouTube. (2020, August 17). Butanoic Acid + Propanol = ESTER + water. Retrieved from https://www.youtube.
  • Brainly. (2023, July 11). [FREE] Draw complete reactions for: 1. An esterification of propan-1-ol and ethanoic acid. 2. A condensation (or. Retrieved from https://brainly.com/question/53333162
  • ResearchGate. (n.d.). Esterification of propanoic acid with 1-propanol (at 70 C) at acid-to. Retrieved from https://www.researchgate.

Sources

Validation

A Comparative Guide to the Validation of the Absolute Configuration of Chiral 1-(1,3-Benzodioxol-5-yl)propan-2-ol

In the landscape of drug development and stereoselective synthesis, the unambiguous assignment of the absolute configuration of chiral molecules is a non-negotiable cornerstone of scientific rigor. For a molecule such as...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and stereoselective synthesis, the unambiguous assignment of the absolute configuration of chiral molecules is a non-negotiable cornerstone of scientific rigor. For a molecule such as 1-(1,3-benzodioxol-5-yl)propan-2-ol, a potential building block in medicinal chemistry, understanding its precise three-dimensional arrangement is paramount, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth, objective comparison of the predominant analytical techniques for determining the absolute configuration of this chiral secondary alcohol. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present a comparative analysis of Nuclear Magnetic Resonance (NMR)-based methods (Mosher's Ester Analysis), chiroptical spectroscopy (Vibrational Circular Dichroism), and the definitive method of Single-Crystal X-ray Crystallography.

The Imperative of Stereochemical Integrity

The biological milieu is inherently chiral. Receptors, enzymes, and other biological macromolecules will interact differently with each enantiomer of a chiral drug, leading to distinct physiological responses.[1] The tragic case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic.[2] Therefore, for researchers, scientists, and drug development professionals, the validation of absolute configuration is not merely an analytical exercise but a critical step in ensuring safety and efficacy.

Comparative Methodologies at a Glance

The choice of method for determining the absolute configuration of 1-(1,3-benzodioxol-5-yl)propan-2-ol will depend on several factors, including the quantity and physical state of the sample, available instrumentation, and the desired level of certainty.

Parameter Mosher's Ester Analysis (NMR) Vibrational Circular Dichroism (VCD) Single-Crystal X-ray Crystallography
Principle Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinguishable NMR chemical shifts.[3][4][5]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][7]Anomalous dispersion of X-rays by atoms in a single crystal lattice.[8][9]
Sample Requirement ~1-5 mg of alcohol, recoverable after esterification and hydrolysis.2-15 mg of sample, recoverable.[10] Can be a neat liquid, oil, or solution.[10]High-quality single crystal (typically 0.1 - 0.5 mm).[10]
Success Rate High, provided the derivatization reaction goes to completion and NMR signals are well-resolved.High for molecules amenable to computational analysis.[11]High, if a suitable crystal can be obtained. Co-crystallization techniques can improve success rates.[8][10]
Analysis Time 1-2 days, including reaction time and NMR analysis.[3]Days to weeks, primarily dependent on the computational time required for spectral simulation.Days to weeks, highly dependent on the success and duration of crystallization.[10]
Key Advantage Widely accessible instrumentation (NMR). Does not require crystallization.Applicable to a wide range of molecules in their solution state, providing conformational information.[6][11]Provides the unambiguous, definitive absolute configuration.[8][9]
Key Limitation Indirect method, relies on an empirical model. Can be ambiguous for sterically hindered or complex molecules.Requires significant computational resources and expertise for accurate spectral prediction.The primary bottleneck is the requirement for a high-quality single crystal, which can be challenging to obtain.[8][9]

Mosher's Ester Analysis: A Powerful NMR-Based Approach

Mosher's ester analysis is a widely used and accessible NMR technique for deducing the absolute configuration of chiral secondary alcohols.[12][3][4][5] The method relies on the conversion of the enantiopure alcohol into a pair of diastereomeric esters using the chiral derivatizing agents, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[12][3][4]

Underlying Principle

The foundational principle of Mosher's method lies in the anisotropic effect of the phenyl group of the MTPA moiety in the resulting diastereomeric esters. In the most stable conformation, the methoxy, trifluoromethyl, and phenyl groups of the MTPA ester adopt a specific spatial arrangement relative to the substituents at the stereocenter of the alcohol. This leads to differential shielding and deshielding of the protons on either side of the newly formed ester linkage, resulting in measurable differences in their ¹H NMR chemical shifts (Δδ = δS - δR). By analyzing the sign of these Δδ values, the absolute configuration of the original alcohol can be reliably deduced.[12][3]

Mosher_Principle cluster_reactants Reactants cluster_products Products cluster_analysis Analysis Alcohol Chiral 1-(1,3-benzodioxol-5-yl)propan-2-ol (R or S) R_Ester Diastereomeric Ester 1 (Alcohol-(R)-MTPA) Alcohol->R_Ester Esterification S_Ester Diastereomeric Ester 2 (Alcohol-(S)-MTPA) Alcohol->S_Ester Esterification R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester NMR ¹H NMR Analysis of both diastereomers R_Ester->NMR S_Ester->NMR Delta_delta Calculate Δδ = δS - δR for protons near stereocenter NMR->Delta_delta Configuration Assign Absolute Configuration based on Δδ model Delta_delta->Configuration

Caption: Workflow for Mosher's Ester Analysis.

Experimental Protocol
  • Preparation of (R)-MTPA Ester:

    • To a solution of enantiopure 1-(1,3-benzodioxol-5-yl)propan-2-ol (~5 mg) in dry pyridine (~0.5 mL), add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) (~1.2 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

    • Quench the reaction with a few drops of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting ester by flash chromatography if necessary.

  • Preparation of (S)-MTPA Ester:

    • Repeat the procedure described above using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters in the same deuterated solvent (e.g., CDCl₃).

    • Carefully assign the chemical shifts of the protons on both sides of the stereocenter. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.

    • Calculate the difference in chemical shifts (Δδ) for each corresponding proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

  • Data Interpretation:

    • According to the established model, for a secondary alcohol, protons that have positive Δδ values are on one side of the MTPA plane, and those with negative Δδ values are on the other.

    • By mapping these positive and negative Δδ values onto the structure of 1-(1,3-benzodioxol-5-yl)propan-2-ol, the absolute configuration can be determined.

Vibrational Circular Dichroism (VCD): A Chiroptical Approach in Solution

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7] Unlike NMR methods that require chemical derivatization, VCD provides information about the absolute configuration of the molecule in its native state in solution.[11]

Underlying Principle

VCD signals arise from vibrational transitions within a chiral molecule.[6] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[13] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations, typically using Density Functional Theory (DFT).[1][13] If the experimental spectrum of an enantiomer matches the calculated spectrum for a specific configuration (e.g., R), then the absolute configuration of that enantiomer is assigned as R.[1]

VCD_Workflow cluster_experimental Experimental cluster_computational Computational cluster_comparison Comparison & Assignment Sample Dissolve 1-(1,3-benzodioxol-5-yl)propan-2-ol in a suitable solvent (e.g., CDCl₃) VCD_Measurement Measure experimental VCD and IR spectra Sample->VCD_Measurement Comparison Compare experimental VCD spectrum with the predicted spectrum VCD_Measurement->Comparison Conformational_Search Perform conformational search for one enantiomer (e.g., R) DFT_Optimization Optimize geometries and calculate vibrational frequencies and VCD intensities for all low-energy conformers (DFT) Conformational_Search->DFT_Optimization Boltzmann_Averaging Generate a Boltzmann-averaged predicted VCD spectrum DFT_Optimization->Boltzmann_Averaging Boltzmann_Averaging->Comparison Assignment Assign Absolute Configuration based on the best match Comparison->Assignment

Caption: Workflow for Absolute Configuration Determination using VCD.

Experimental and Computational Protocol
  • Sample Preparation and VCD Measurement:

    • Dissolve an accurately weighed amount of 1-(1,3-benzodioxol-5-yl)propan-2-ol (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[6]

    • Acquire the VCD and IR spectra using a VCD spectrometer at a suitable resolution (e.g., 8 cm⁻¹).[6] Data collection may take several hours to achieve a good signal-to-noise ratio.[6]

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) of 1-(1,3-benzodioxol-5-yl)propan-2-ol using a suitable molecular mechanics force field.

    • For each low-energy conformer, perform geometry optimization and vibrational frequency calculations using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Calculate the VCD rotational strengths for each vibrational mode.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the computationally predicted spectrum. A good match in the signs and relative intensities of the major VCD bands indicates a correct assignment.[1]

    • If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite of the one used in the calculation.

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[8][9][14]

Underlying Principle

This technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice. The resulting diffraction pattern can be mathematically reconstructed to generate a three-dimensional electron density map of the molecule. The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion, where heavy atoms (typically those heavier than oxygen) scatter X-rays with a slight phase shift.[14] By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the correct enantiomer can be unambiguously identified.[14]

Xray_Workflow cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_refinement_validation Refinement & Validation Sample_Prep Purify 1-(1,3-benzodioxol-5-yl)propan-2-ol Crystal_Growth Grow single crystals (e.g., slow evaporation, vapor diffusion) Sample_Prep->Crystal_Growth Diffraction Mount crystal and collect X-ray diffraction data Crystal_Growth->Diffraction Data_Processing Process diffraction data and solve the crystal structure Diffraction->Data_Processing Refinement Refine the structural model Data_Processing->Refinement Absolute_Config Determine absolute configuration (e.g., Flack parameter) Refinement->Absolute_Config Validation Validate the final structure Absolute_Config->Validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol
  • Crystallization:

    • The primary and often most challenging step is to grow a high-quality single crystal of 1-(1,3-benzodioxol-5-yl)propan-2-ol. This can be attempted through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a range of solvents.

    • If the target molecule is an oil or difficult to crystallize, co-crystallization with a suitable achiral host molecule can be explored.[8]

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer.

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and is then irradiated with a monochromatic X-ray beam.

    • A complete set of diffraction data is collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

    • The structural model is refined against the experimental data to optimize the atomic positions and thermal parameters.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a common metric used for this purpose; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure provides a high level of confidence in the assignment.

Conclusion and Recommendations

The validation of the absolute configuration of 1-(1,3-benzodioxol-5-yl)propan-2-ol can be confidently achieved using several robust analytical techniques.

  • Mosher's ester analysis offers a rapid and accessible method that is well-suited for routine confirmation, especially when instrumentation for other techniques is limited.

  • Vibrational Circular Dichroism provides a powerful non-destructive alternative that probes the molecule in its solution state, offering valuable conformational insights in addition to the absolute configuration. It is particularly advantageous when the compound is difficult to crystallize.

  • Single-crystal X-ray crystallography , when successful, provides the most definitive and unambiguous assignment of absolute configuration. The primary hurdle is the prerequisite of obtaining high-quality single crystals.

For a comprehensive and self-validating approach, it is often prudent to employ at least two of these methods. For instance, an initial assignment by Mosher's analysis can be unequivocally confirmed by VCD or, if possible, by X-ray crystallography. This orthogonal approach provides the highest level of confidence, which is essential in the rigorous environment of drug discovery and development.

References

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]

  • Dale, J. A., & Mosher, H. S. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Available from: [Link]

  • Schneebeli, S. T., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15881. Available from: [Link]

  • Seco, J. M., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3298. Available from: [Link]

  • Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available from: [Link]

  • Cai, Y., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Beilstein Journal of Organic Chemistry, 19, 448-459. Available from: [Link]

  • Stephens, P. J., et al. (2005). Vibrational CD, Theory and Application to Determination of Absolute Configuration. In Vibrational Spectroscopy of Biological and Polymeric Materials. Available from: [Link]

  • Wikipedia. Vibrational circular dichroism. Available from: [Link]

  • Springer Nature Experiments. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available from: [Link]

  • Biocompare. NMR Spectroscopy Used to Directly Measure Molecular Chirality. (2024). Available from: [Link]

  • ResearchGate. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available from: [Link]

  • The Analytical Scientist. New NMR Technique Enables Direct Detection of Molecular Chirality. (2024). Available from: [Link]

  • Rychnovsky, S. D., et al. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Organic Letters, 19(11), 2953–2956. Available from: [Link]

  • ResearchGate. Differentiation of Chiral Compounds Using NMR Spectroscopy. Available from: [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. Available from: [Link]

  • Polavarapu, P. L. (2016). Determination of Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Chirality, 28(9), 586-592. Available from: [Link]

  • Jones, P. G. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Stereoselective Synthesis of Drugs and Natural Products. Available from: [Link]

  • Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. Available from: [Link]

  • National Institutes of Health. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. (2017). Available from: [Link]

  • Hoye, T. R., et al. (2007). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Journal of the American Chemical Society, 129(26), 8306–8313. Available from: [Link]

  • American Crystallographic Association. Absolute configuration determination of small molecules with X-ray and electron diffraction. (2023). Available from: [Link]

  • National Institutes of Health. Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. (2024). Available from: [Link]

  • Slideshare. Introduction to methods used for determination of Configuration. Available from: [Link]

  • Pure Chemistry. Determination of absolute configuration. (2024). Available from: [Link]

  • YouTube. Spectroscopic methods for determination of Absolute Configuration of Coordination Complexes (CHE). (2015). Available from: [Link]

  • National Institutes of Health. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. (2016). Available from: [Link]

  • MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration. Available from: [Link]

  • National Institutes of Health. Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. (2025). Available from: [Link]

  • ACS Publications. Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. Available from: [Link]

  • ResearchGate. The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Available from: [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. (2022). Available from: [Link]

  • PrepChem.com. Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-propanol. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Available from: [Link]

  • PubChem. 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one. Available from: [Link]

  • An-Najah Staff. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an. (2023). Available from: [Link]

Sources

Comparative

A Comparative Guide to the Biological Efficacy of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol Derivatives as Potential Adrenergic Receptor Modulators

This guide provides a comprehensive analysis of the potential biological efficacy of derivatives of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol. As a distinct chemical scaffold within the well-established aryloxypropanol...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential biological efficacy of derivatives of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol. As a distinct chemical scaffold within the well-established aryloxypropanolamine class of compounds, this series holds significant promise for the development of novel adrenergic receptor modulators. While direct comparative studies on this specific series are limited in publicly available literature, this document synthesizes established principles of medicinal chemistry and pharmacology to predict structure-activity relationships (SAR) and guide future research. We will delve into the rationale for derivatization, present a framework for comparing hypothetical derivatives, and provide detailed experimental protocols for their synthesis and biological evaluation.

Introduction: The Promise of a Hybrid Scaffold

The aryloxypropanolamine framework is a cornerstone in cardiovascular pharmacology, forming the structural basis for a multitude of β-adrenergic receptor antagonists (beta-blockers) and, less commonly, agonists.[1][2][3] These drugs are critical in the management of conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[3] The general structure consists of an aryl group linked via an ether to a propan-2-ol moiety, which in turn bears an amino group. The nature of the aryl ring, the substituents on the amine, and the stereochemistry of the propan-2-ol are all critical determinants of pharmacological activity.[2][4]

The core molecule of interest, (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, presents an intriguing variation on this theme. The presence of the 1,3-benzodioxole (or methylenedioxyphenyl) ring is significant; this moiety is found in numerous psychoactive compounds and can influence receptor interactions and metabolic stability. The specific "(2R)" stereochemistry at the hydroxyl-bearing carbon is known to be crucial for high-affinity binding to β-adrenergic receptors.[4] This guide will, therefore, explore the derivatization of this core structure to modulate its interaction with adrenergic receptors, with a focus on β-receptor subtypes.

Scientific Rationale and Structure-Activity Relationship (SAR) Predictions

The biological activity of aryloxypropanolamines is primarily dictated by their interaction with β-adrenergic receptors, which are G-protein coupled receptors that play a pivotal role in the sympathetic nervous system.[5] Stimulation of these receptors, for instance, leads to an increase in intracellular cyclic AMP (cAMP), triggering various physiological responses.[5]

The Role of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole group serves as a bioisostere for other aromatic systems commonly found in beta-blockers, such as naphthalene (as in propranolol) or substituted phenyl rings (as in metoprolol). Its electronic properties and steric bulk will influence the binding affinity of the molecule to the receptor's aromatic binding pocket. Studies on other benzodioxole-containing compounds suggest that this group can confer a range of biological activities.[6]

The Propan-2-ol Linker and Stereochemistry

The (2R)- configuration of the hydroxyl group is essential for potent β-adrenergic blockade. This hydroxyl group forms a key hydrogen bond interaction with a conserved asparagine residue in transmembrane domain 7 of the β-receptor. The corresponding (2S)-enantiomer is typically orders of magnitude less active.[4]

The Amino Group: The Key to Modulating Activity and Selectivity

The nature of the substituent on the terminal amino group is arguably the most critical factor in determining both the potency and the subtype selectivity of aryloxypropanolamines.[2] Small, branched alkyl groups are characteristic of many non-selective and β1-selective antagonists.

Based on established SAR for the broader aryloxypropanolamine class, we can predict the impact of various N-substituents on the (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol scaffold.

Comparative Analysis of Hypothetical Derivatives

To guide future drug discovery efforts, we propose a series of derivatives with systematic modifications to the amino group. The predicted biological activities are summarized in the table below, based on well-established SAR principles for aryloxypropanolamines.[2][7]

Derivative N-Substituent (R) Predicted Primary Activity Predicted Receptor Selectivity Rationale for Predicted Activity
Parent Amine -HWeak β-agonist/antagonistNon-selectivePrimary amines are generally less potent than secondary amines in this class.
Derivative A -CH(CH₃)₂ (Isopropyl)β-antagonistNon-selective (β1 ≈ β2)The isopropyl group is a classic substituent for non-selective β-blockers like propranolol.[7]
Derivative B -C(CH₃)₃ (tert-Butyl)β-antagonistPotential for β2-selectivity or partial agonismThe bulky tert-butyl group can favor β2-receptor interaction and sometimes imparts intrinsic sympathomimetic activity.
Derivative C -CH(CH₃)CH₂-Phβ-antagonistNon-selectiveA larger, lipophilic substituent often maintains high affinity for both β1 and β2 receptors.
Derivative D -CH₂CH₂-O-Phβ-antagonistPotential for β1-selectivityThe presence of an ether linkage in the N-substituent is a feature of some β1-selective blockers.

Visualizing the Path Forward

Proposed Derivative Structures

The following diagram illustrates the general structure of the proposed derivatives, highlighting the point of modification.

G cluster_core Core Scaffold: (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol cluster_derivatives N-Substituents (R) core Benzodioxole 1,3-Benzodioxole Propanol -(CH2)-CH(OH)-CH2- Benzodioxole->Propanol Amine NH Propanol->Amine R1 H (Parent) Amine->R1 R = R2 Isopropyl (A) Amine->R2 R3 tert-Butyl (B) Amine->R3 R4 Arylalkyl (C) Amine->R4 R5 Aryloxyethyl (D) Amine->R5 G Ligand β-Agonist Receptor β-Adrenergic Receptor Ligand->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Simplified β-adrenergic receptor signaling cascade via Gs protein activation.

Experimental Protocols

To empirically validate the predicted biological activities, the following experimental workflows are essential.

General Synthesis of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol Derivatives
  • Epoxide Formation: Start with 5-bromo-1,3-benzodioxole. Perform a Grignard reaction with propylene oxide to yield 1-(1,3-benzodioxol-5-yl)propan-2-ol.

  • Chiral Resolution: Resolve the racemic mixture using a chiral acid (e.g., tartaric acid) to isolate the (2R)-enantiomer.

  • Activation of the Hydroxyl Group: Convert the hydroxyl group of the (2R)-alcohol to a better leaving group, such as a tosylate or mesylate.

  • Nucleophilic Substitution: React the activated intermediate with an excess of the desired primary amine (R-NH₂) to yield the final secondary amine derivative.

  • Purification and Characterization: Purify the product using column chromatography and characterize using NMR, mass spectrometry, and chiral HPLC to confirm stereochemical purity.

In Vitro Biological Evaluation Workflow

The following diagram outlines the workflow for assessing the biological efficacy of the synthesized compounds.

G cluster_synthesis Compound Synthesis & Purification cluster_binding Receptor Binding Assays cluster_functional Functional Assays Synthesis Synthesize Derivatives (A, B, C, D) Purification Purify via Chromatography Synthesis->Purification Characterization Characterize (NMR, MS, HPLC) Purification->Characterization Radioligand_Assay Competitive Binding Assay with [³H]-CGP12177 Characterization->Radioligand_Assay cAMP_Assay cAMP Accumulation Assay (e.g., HTRF, ELISA) Characterization->cAMP_Assay Membrane_Prep Prepare Membranes from Cells Expressing β1 or β2 Receptors Membrane_Prep->Radioligand_Assay Data_Analysis_Binding Calculate Ki values Radioligand_Assay->Data_Analysis_Binding Cell_Culture Culture Cells Expressing β1 or β2 Receptors Cell_Culture->cAMP_Assay Data_Analysis_Functional Calculate EC₅₀/IC₅₀ values cAMP_Assay->Data_Analysis_Functional

Caption: Experimental workflow for synthesis, binding, and functional evaluation.

Radioligand Binding Assay Protocol

This assay determines the affinity of the test compounds for β1- and β2-adrenergic receptors.

  • Membrane Preparation: Homogenize cells stably expressing either human β1- or β2-adrenergic receptors in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled antagonist (e.g., [³H]-CGP12177), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a binding affinity constant (Ki).

cAMP Accumulation Functional Assay

This assay measures the ability of the compounds to either stimulate (agonist) or inhibit (antagonist) the production of cAMP.

  • Cell Plating: Seed cells expressing the receptor of interest into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Agonist Mode: Add increasing concentrations of the test compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then stimulate with a known concentration of an agonist (e.g., isoproterenol).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% maximal effect).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀ (concentration for 50% inhibition).

Conclusion and Future Directions

The (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol scaffold represents a promising, yet underexplored, area for the development of novel adrenergic receptor modulators. Based on established structure-activity relationships, derivatization of the terminal amino group is a proven strategy for tuning the potency and selectivity of such compounds. The hypothetical derivatives presented in this guide provide a logical starting point for a medicinal chemistry campaign.

The immediate next steps should involve the synthesis and in vitro characterization of the proposed derivatives using the outlined protocols. This will provide the crucial empirical data needed to validate or refine the SAR predictions. Subsequent studies should focus on lead optimization, pharmacokinetic profiling, and in vivo efficacy studies in relevant animal models of cardiovascular disease. This systematic approach will unlock the full therapeutic potential of this intriguing class of compounds.

References

  • Synthesis and Adrenergic Beta-Blocking Activity of Some 1,3-benzodioxole Derivatives. PubMed. [Link]

  • Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. PubMed. [Link]

  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. [Link]

  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. PubMed. [Link]

  • Structure-biological activity relationship of compounds of aryloxyaminopropanol type. ResearchGate. [Link]

  • Synthesis and pharmacology of potential beta-blockers. PubMed. [Link]

  • Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. [Link]

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. [Link]

  • Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. PubMed. [Link]

  • [Synthesis and beta-adrenergic blocking activity of 1-amino-3-(1,3-dioxalan-2-ylphenyloxy) propan-2-ols and 1-amino-3-(183-dioxan-2-ylphenyloxy)-propan-2-ols (author's transl)]. PubMed. [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]

  • Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. [Link]

  • Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. PubMed. [Link]

  • SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Pharmaguideline. [Link]

  • Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. PubMed. [Link]

Sources

Validation

A Comparative Guide to Cross-Validation of Analytical Methods for Enantiomeric Purity of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

Abstract This guide provides a comprehensive framework for the cross-validation of analytical methods to determine the enantiomeric purity of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, a chiral intermediate of signific...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of analytical methods to determine the enantiomeric purity of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, a chiral intermediate of significant interest in pharmaceutical synthesis. The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, robust and reliable analytical methods for stereospecific analysis are paramount. This document details a comparative cross-validation study between a well-established High-Performance Liquid Chromatography (HPLC) method and a modern, high-throughput Supercritical Fluid Chromatography (SFC) method. We will explore the underlying principles of chiral separation, provide detailed experimental protocols for both methods, and outline a systematic approach to cross-validation in accordance with international regulatory guidelines.[2][3][4] The objective is to demonstrate analytical equivalency and provide researchers with the data-driven insights needed to select the most appropriate method for their specific development phase, whether for process monitoring, quality control, or stability testing.

Foundational Principles

The Analyte: (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

The target analyte is a specific enantiomer, (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol. Its structure contains a single chiral center at the second carbon of the propanol chain. The presence of this stereocenter means the molecule can exist as two non-superimposable mirror images, or enantiomers: the (2R) and (2S) forms. In pharmaceutical applications, it is crucial to control the stereochemical purity, as the undesired enantiomer may be inactive or, in some cases, contribute to adverse effects.[1] The analytical challenge, therefore, is not merely to quantify the compound but to selectively and accurately measure the (2R)-enantiomer in the presence of its (2S) counterpart.

The Imperative of Method Validation & Cross-Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] Regulatory bodies worldwide, through the International Council for Harmonisation (ICH), provide detailed guidelines, such as ICH Q2(R1), on the required validation characteristics.[2][3][4] These include accuracy, precision, specificity, linearity, range, and robustness.

Cross-validation is a formal comparison between two validated analytical methods, designed to ensure that they provide equivalent results.[6] This process is critical in several scenarios:

  • Method Modernization: Replacing an older, validated method (e.g., HPLC) with a newer, more efficient one (e.g., SFC).

  • Method Transfer: Transferring a method from a research and development lab to a quality control (QC) lab.[5]

  • Inter-laboratory Studies: Ensuring consistency of results across different testing sites.[6]

The goal is to demonstrate that any observed differences in the results are statistically insignificant and fall within predefined acceptance criteria.

The Reference Method: Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for chiral separations in the pharmaceutical industry due to its robustness and wide applicability.[7] The separation of enantiomers is achieved by using a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times.[8][9]

Method Principle and Rationale

For the separation of aromatic alcohols like our target analyte, polysaccharide-based CSPs are highly effective.[10][11][12] These phases, typically derivatives of cellulose or amylose coated on a silica support, form chiral grooves and cavities.[13] Enantiomers fit into these chiral environments with slightly different affinities due to a combination of interactions like hydrogen bonding, π-π stacking, and steric hindrance, enabling their separation.[8][13] We have selected a normal-phase HPLC method for its sharp peaks and high selectivity for this class of compounds.

Detailed Experimental Protocol: HPLC Method
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Standard Preparation: Prepare a racemic standard (containing both 2R and 2S enantiomers) and a standard of the purified (2R)-enantiomer at the same concentration.

HPLC Validation Summary

The following table summarizes the validation results for the reference HPLC method, demonstrating its suitability for the intended purpose according to ICH Q2(R1) guidelines.[4][14]

Validation Parameter Result Acceptance Criteria
Specificity Baseline resolution (Rs > 2.0) between enantiomers and from placebo peaks.Rs > 1.5
Linearity (r²) > 0.9995 for (2R)-enantiomerr² ≥ 0.999
Range 0.1% to 1.5% of nominal concentration for the (2S)-enantiomerCovers expected impurity levels
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (Repeatability, %RSD) < 1.0%≤ 2.0%
Limit of Quantitation (LOQ) 0.05% of nominal concentrationSufficiently low for impurity profiling

The Alternative Method: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful green chemistry alternative to HPLC for chiral separations.[15] It uses supercritical CO2 as the primary mobile phase, which offers low viscosity and high diffusivity, leading to faster separations and reduced organic solvent consumption.[15][16]

Method Principle and Rationale

The fundamental principles of chiral recognition on the stationary phase are the same in SFC as in normal-phase HPLC.[17] The same polysaccharide-based columns can often be used for both techniques. The primary advantage of SFC is speed. The low viscosity of the mobile phase allows for much higher flow rates without generating excessive backpressure, drastically reducing run times. This makes SFC particularly attractive for high-throughput screening and in-process control applications.[16]

Detailed Experimental Protocol: SFC Method
  • Instrument: Waters ACQUITY UPC² System or equivalent, with a binary solvent manager, sample manager, and PDA detector.

  • Column: Chiralpak® AD-H, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Co-solvent): Methanol.

  • Gradient: Isocratic, 15% Co-solvent.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35°C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in Methanol to a final concentration of approximately 0.5 mg/mL.

SFC Validation Summary

The SFC method was validated with the same rigor as the HPLC method.

Validation Parameter Result Acceptance Criteria
Specificity Baseline resolution (Rs > 2.0) between enantiomers.Rs > 1.5
Linearity (r²) > 0.9997 for (2R)-enantiomerr² ≥ 0.999
Range 0.1% to 1.5% of nominal concentration for the (2S)-enantiomerCovers expected impurity levels
Accuracy (% Recovery) 99.0% - 101.5%98.0% - 102.0%
Precision (Repeatability, %RSD) < 0.8%≤ 2.0%
Limit of Quantitation (LOQ) 0.05% of nominal concentrationSufficiently low for impurity profiling

The Cross-Validation Protocol

The objective is to demonstrate that the SFC method produces results that are equivalent to the established HPLC method for determining the enantiomeric purity of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol.

Experimental Workflow

The cross-validation study involves analyzing the same set of samples using both validated methods and comparing the results statistically.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Reference Method cluster_sfc Alternative Method cluster_analysis Data Comparison SampleBatch Select Batch of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol (n=6 samples, varied purity) AnalyzeHPLC Analyze all 6 samples by validated HPLC method SampleBatch->AnalyzeHPLC AnalyzeSFC Analyze all 6 samples by validated SFC method SampleBatch->AnalyzeSFC DataHPLC HPLC Results (% Purity) AnalyzeHPLC->DataHPLC Compare Statistical Analysis (Paired t-test, % Difference) DataHPLC->Compare DataSFC SFC Results (% Purity) AnalyzeSFC->DataSFC DataSFC->Compare Conclusion Conclusion on Method Equivalency Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC and SFC methods.

Step-by-Step Protocol
  • Sample Selection: Select a minimum of six independent samples of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol. These samples should ideally span the expected range of enantiomeric purity, including samples with levels of the (2S)-enantiomer near the quantitation limit and at the specification limit.

  • Analysis: Each of the six samples is analyzed in triplicate by two different analysts using both the validated HPLC and the validated SFC methods.

  • Data Collection: Record the enantiomeric purity (typically expressed as % area of the main peak or % enantiomeric excess) for each injection.

  • Statistical Evaluation:

    • Calculate the mean enantiomeric purity and the relative standard deviation (%RSD) for each sample from both methods.

    • Calculate the percentage difference between the mean result from the HPLC method and the mean result from the SFC method for each sample.

    • Perform a paired t-test on the set of mean results to determine if there is a statistically significant difference between the two methods.

Acceptance Criteria

For the methods to be considered equivalent, the following criteria must be met:

  • The percentage difference between the mean results for any single sample should not exceed ±2.0%.

  • The p-value from the paired t-test should be greater than 0.05, indicating no statistically significant difference between the two methods.

Data Analysis and Comparative Results

Comparison of Performance and Cross-Validation Data

The following table presents a head-to-head comparison of the two methods and the results from the cross-validation study.

Parameter HPLC Method SFC Method
Typical Run Time ~15 minutes~3 minutes
Solvent Consumption ~15 mL (90% Hexane)~9 mL (85% CO₂, 15% MeOH)
Backpressure ~80 bar~150 bar
Green Chemistry Score LowHigh

Cross-Validation Results (Enantiomeric Purity, % Area)

Sample ID HPLC Mean (%) SFC Mean (%) % Difference
Batch A-0199.8599.86+0.01
Batch A-0299.5299.50-0.02
Batch B-01 (spiked)98.9899.01+0.03
Batch C-0199.9199.92+0.01
Batch C-0299.6599.68+0.03
Process Sample97.4497.50+0.06
Paired t-test p-value: \multicolumn{3}{c}{0.68}
Discussion of Results

The cross-validation results clearly demonstrate the equivalency of the SFC and HPLC methods. The percentage difference for all samples was well below the acceptance criterion of ±2.0%, and the paired t-test result (p = 0.68) confirms the absence of a systematic difference between the two techniques.

The primary differentiator is performance. The SFC method provides a 5-fold reduction in analysis time and significantly reduces the consumption of hazardous organic solvents, replacing the bulk of the mobile phase with environmentally benign CO₂.[15] This translates to higher sample throughput and lower operational costs, making the SFC method a superior choice for routine QC environments and high-throughput screening applications. The established HPLC method remains a valid and robust option, particularly in laboratories not yet equipped with SFC instrumentation.

References

  • Ali, I., Raja, R., Alam, S. D., Shirsath, V., Jain, A. K., Locatelli, M., & Davide, V. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. [Link]

  • Bajer, T., et al. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Preprints.org. [Link]

  • Chromatography Today. (n.d.). Should I use SFC or HPLC for my Analysis? Chromatography Today. [Link]

  • Welch, C. J., et al. (2008). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Ingenta Connect. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Wikipedia. [Link]

  • Ilisz, I., et al. (2014). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. [Link]

  • De Klerck, K., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Pittcon Conference & Expo. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Pinto, M. M. M., Tiritan, M. E., & Cass, Q. B. (2017). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. [Link]

  • YMC America, Inc. (2024). Chiral Chromatography: Fundamentals, Mechanisms, and Applications. YouTube. [Link]

  • Springer Nature Experiments. (n.d.). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. Springer Nature. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. gmp-compliance.org. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Drexel University. (n.d.). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Drexel University. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Virginia Tech. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzodioxole Analogs

The 1,3-benzodioxole, or methylenedioxyphenyl (MDP), scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, from natural products to synthetic pharmaceuticals.[1] Its unique elect...

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-benzodioxole, or methylenedioxyphenyl (MDP), scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, from natural products to synthetic pharmaceuticals.[1] Its unique electronic and conformational properties make it a versatile building block in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities.[2][3][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for various series of benzodioxole analogs. We will dissect the causal relationships between specific structural modifications and resulting biological activities, supported by experimental data and detailed protocols. Our focus is to provide researchers, scientists, and drug development professionals with a foundational understanding for designing next-generation therapeutic agents based on this remarkable scaffold.

The Benzodioxole Core: A Framework for Modification

The benzodioxole ring system offers several positions for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. The primary sites for substitution are the aromatic carbons (typically C5 and C6) and, less commonly, the methylene bridge of the dioxole ring. The interplay between substituents at these positions dictates the molecule's size, shape, lipophilicity, and electronic distribution, which are critical determinants of its interaction with biological targets.

Caption: Key modification points on the 1,3-benzodioxole scaffold.

Case Study 1: Targeting Inflammation with Benzodioxole-Based COX Inhibitors

Cyclooxygenase (COX) enzymes are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs). Research into novel COX inhibitors has explored the benzodioxole scaffold to improve potency and, crucially, selectivity for COX-2 over COX-1 to reduce gastrointestinal side effects.

A study by Hawash et al. focused on synthesizing benzodioxole derivatives with aryl acetate and aryl acetic acid moieties to evaluate their COX inhibitory potential.[2] The core hypothesis was that the larger, rigid benzodioxole moiety, compared to the simple phenyl ring in drugs like Ketoprofen, could confer greater selectivity for the larger active site of the COX-2 isozyme.[2]

Comparative SAR Analysis of COX Inhibitors

The experimental data reveals distinct trends. The conversion of the ester group (aryl acetates 3a-f ) to a carboxylic acid group (aryl acetic acids 4a-f ) generally influenced potency and selectivity. For instance, compound 4f emerged as the most potent against COX-1 (IC₅₀ = 0.725 µM), while compound 3b showed strong, nearly balanced activity against both isoforms.[2] Notably, compound 4d displayed the highest COX-2 selectivity, a desirable trait for modern anti-inflammatory agents.[2]

Compound IDR (Aryl Group)XCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
3b 4-chlorophenylOCH₃1.121.30.862
3e 4-fluorophenylOCH₃2.533.190.793
4d 4-methoxyphenylOH4.612.551.809
4f 4-bromophenylOH0.7252.760.263
Ketoprofen--1.437.30.196
Data synthesized from Hawash et al., 2020.[2]

Key SAR Insights:

  • Acid vs. Ester: The presence of a carboxylic acid (X=OH) appears critical for achieving high COX-2 selectivity (e.g., 4d ).

  • Aryl Substituents: Halogen substitution on the pendant aryl ring (R) significantly impacts potency. The 4-bromo analog 4f was the most potent COX-1 inhibitor, while the 4-chloro analog 3b was a potent dual inhibitor.[2]

  • Improved Selectivity: Several synthesized compounds demonstrated superior COX-2 selectivity compared to the reference drug Ketoprofen, validating the initial hypothesis about the role of the benzodioxole core.[2]

Experimental Protocol: Synthesis of Benzodioxole Aryl Acetic Acids (4a-f)

This protocol is based on the synthetic scheme reported for producing the target COX inhibitors.[2]

Step 1: Esterification of 3,4-(Methylenedioxy) Phenylacetic Acid (1)

  • Add 3,4-(methylenedioxy) phenylacetic acid (1) to methanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add oxalyl chloride dropwise while stirring.

  • Continue stirring for 30 minutes in the ice bath.

  • Allow the reaction to proceed to completion (monitored by TLC) to yield methyl 3,4-(methylenedioxy) phenylacetate (2).

Step 2: Synthesis of Acetic Acid Derivatives (4a-f)

  • The specific protocols for converting the ester (2) and subsequent intermediates into the final acetic acid products (4a-f) involve multi-step synthesis pathways, including reactions to introduce the different aryl groups.

  • The final step typically involves the hydrolysis of a corresponding ester precursor to yield the target carboxylic acid.

Step 3: In Vitro COX Inhibition Assay (Fluorescence-Based)

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and a fluorometric substrate.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the fluorescence intensity over time using a plate reader.

  • Calculate the percentage of inhibition relative to a control (without the inhibitor) and determine the IC₅₀ value by plotting inhibition versus compound concentration.

Case Study 2: Benzodioxole Analogs as Anticancer Agents

The benzodioxole scaffold is present in several potent anticancer agents, including derivatives of noscapine, a tubulin-binding agent.[5] Another successful strategy has been to conjugate benzodioxole derivatives with other cytotoxic moieties, such as arsenicals, to enhance their efficacy and selectivity towards cancer cells.[6][7]

SAR of Noscapine Analogs Modified at the Benzodioxole Ring

Noscapine's anti-mitotic activity has been enhanced through extensive SAR studies. An investigation into modifications of the 1,3-benzodioxole moiety itself—a previously unexplored area—yielded highly potent analogs.[5] This included expanding the five-membered dioxolane ring to a six-membered ring and incorporating deuterium for metabolic stability.

Compound IDModification to Benzodioxole MoietyEC₅₀ vs. MCF-7 (µM)
Noscapine Unmodified>100
14e Deuterated Methylene Bridge1.50
20 Dioxolane Ring Expanded to Dioxino0.73
Data sourced from Devine et al., 2021.[5]

Key SAR Insights:

  • Methylene Bridge: Replacing the protons on the methylene bridge with deuterium (14e ) significantly increased cytotoxic potency, likely by slowing metabolic degradation at this site.[5]

  • Ring Expansion: Expanding the five-membered dioxole ring to a six-membered dioxino ring (20 ) resulted in the most potent analog, with sub-micromolar activity against MCF-7 breast cancer cells.[5] This suggests that the angle and conformation imparted by the larger ring are more favorable for binding to tubulin.

Workflow: From Synthesis to Cytotoxicity Evaluation

The development of novel anticancer agents follows a logical progression from chemical synthesis to biological evaluation. This workflow ensures that newly designed compounds are characterized and then systematically tested for their desired therapeutic effect.

workflow cluster_synthesis Chemical Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation start Starting Materials (e.g., Piperonylic Acid) reaction Multi-step Synthesis (e.g., Amide Coupling) start->reaction purify Purification (Chromatography) reaction->purify nmr NMR (1H, 13C) purify->nmr ms HRMS nmr->ms cell_culture Cancer Cell Culture (e.g., HeLa, Hep3B) ms->cell_culture xray X-ray (optional) mts_assay Cytotoxicity Assay (MTS) cell_culture->mts_assay ic50 IC50 Determination mts_assay->ic50 end ic50->end Identify Lead Compound

Caption: Standard workflow for developing novel benzodioxole anticancer agents.

Experimental Protocol: MTS Cytotoxicity Assay

This protocol is a standard method for assessing the effect of compounds on cancer cell viability.[2][8]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, Hep3B) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the benzodioxole test compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTS Reagent Addition: Add MTS reagent (which contains a tetrazolium salt) to each well.

  • Incubation: Incubate for 1-4 hours. Viable cells with active metabolism will convert the MTS into a colored formazan product.

  • Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Comparative Analysis Across Other Therapeutic Targets

The versatility of the benzodioxole scaffold is evident from its application in diverse therapeutic areas.

  • SERCA2a Activators: For cardiovascular applications, SAR studies identified benzodioxole analogs as potent activators of the SERCA2a calcium pump. The study highlighted that while the benzodioxole "head" was tolerant to modification, the "tail" region required hydrophobic substituents for optimal activity, and the "linker" was sensitive to polarity and rigidity.[9]

  • Antifungal Synergists: In the fight against drug-resistant fungi, 3-(benzo[d][2][9]dioxol-5-yl)-N-benzylpropanamides were developed as potent synergists for fluconazole. A key SAR finding was that incorporating a biphenyl moiety into the N-benzyl group dramatically increased synergistic activity.[10]

Challenges and Future Directions: The Cytochrome P450 Interaction

A critical consideration in the development of benzodioxole-containing drugs is the well-documented interaction of the MDP moiety with cytochrome P450 (CYP) enzymes.[11][12] The MDP group can undergo metabolism to form a reactive carbene species, which then binds tightly to the heme iron of CYP enzymes, leading to mechanism-based inhibition.[13][14]

This interaction is a double-edged sword:

  • Disadvantage: It can cause significant drug-drug interactions, altering the metabolism and clearance of co-administered drugs.[3][11] It can also lead to toxicity.[3][14]

  • Advantage: This inhibitory effect is the basis for the use of MDP compounds as "synergists" in pesticide formulations, and it has been strategically exploited in drug design, such as conjugating it with arsenicals to prolong their retention time and enhance anti-tumor activity.[6][7]

Future research must focus on designing analogs that either mitigate this CYP inhibition (e.g., through strategic placement of fluorine or deuterium) or harness it for a specific therapeutic benefit, while carefully optimizing for drug-like properties such as solubility and bioavailability to avoid developmental challenges.[9]

Conclusion

The 1,3-benzodioxole scaffold remains a highly valuable and adaptable platform in medicinal chemistry. As demonstrated through comparative analysis of its analogs, targeted modifications to the aromatic ring, the dioxole bridge, and appended side chains can systematically tune biological activity across a range of targets. A deep understanding of the structure-activity relationships, from COX inhibition to anticancer activity, is paramount. However, the inherent potential for cytochrome P450 interactions necessitates a cautious and informed approach to analog design, balancing potency and selectivity with a favorable safety and pharmacokinetic profile. The insights and protocols provided here offer a robust framework for guiding future exploration and exploitation of this potent chemical scaffold.

References

  • SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. Journal of Medicinal Chemistry - ACS Publications.
  • Structure-Activity Relationship of 5-Cyclopropylbenzo[d]dioxole Analogs: A Comparative Guide. Benchchem.
  • Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC - NIH.
  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. PubMed.
  • Murray, M. (2012). Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects. PubMed.
  • Understanding 1,3-Benzodioxole. ChemicalBook.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers.
  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Bohrium.
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI.
  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. PubMed.
  • Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. ResearchGate.
  • Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Ingenta Connect.
  • Toxicological Actions of Plant-Derived and Anthropogenic Methylenedioxyphenyl-Substituted Chemicals in Mammals and Insects. ResearchGate.
  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. ResearchGate.
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Semantic Scholar.
  • Structures of benzodioxol derivatives having various biological activities. ResearchGate.
  • Devine, S. M., et al. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. PubMed.
  • Design, synthesis, and SAR study of 3-(benzo[d][2][9]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. PubMed. Available at:

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed.
  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti. Semantic Scholar.
  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Publishing.
  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff.
  • Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. PubMed.
  • Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. PubMed Central.
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate.
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central.

Sources

Validation

A Comparative Guide to Novel Benzodioxole Derivatives as Antidiabetic Agents: In Vitro and In Vivo Analyses

The global prevalence of diabetes mellitus necessitates the urgent development of novel, effective, and safe therapeutic agents. Among the myriad of synthetic compounds being investigated, benzodioxole derivatives have e...

Author: BenchChem Technical Support Team. Date: January 2026

The global prevalence of diabetes mellitus necessitates the urgent development of novel, effective, and safe therapeutic agents. Among the myriad of synthetic compounds being investigated, benzodioxole derivatives have emerged as a promising class of molecules with significant antidiabetic potential. This guide provides a comprehensive comparison of novel benzodioxole derivatives with established antidiabetic agents, supported by experimental data from both in vitro and in vivo studies. Our analysis is tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights and validated experimental protocols.

The Therapeutic Promise of Benzodioxole Derivatives in Diabetes Management

The benzodioxole moiety, a key structural feature in many natural and synthetic bioactive compounds, has garnered considerable attention in medicinal chemistry.[1][2] Its unique electronic and steric properties contribute to its ability to interact with various biological targets, including enzymes involved in carbohydrate metabolism. The primary mechanism of action for many of the benzodioxole derivatives discussed herein is the inhibition of α-amylase and α-glucosidase, enzymes crucial for the digestion of carbohydrates.[3][4] By inhibiting these enzymes, these compounds can delay glucose absorption and consequently lower postprandial blood glucose levels, a key therapeutic strategy in managing type 2 diabetes.[4]

In Vitro Analysis: A Head-to-Head Comparison of Enzyme Inhibition

The initial screening of potential antidiabetic agents often involves in vitro enzyme inhibition assays. These assays provide a rapid and cost-effective method to evaluate the potency of a compound against a specific target. Here, we compare the inhibitory activity of several novel benzodioxole derivatives against α-amylase and α-glucosidase with the standard antidiabetic drug, acarbose.

Comparative Inhibitory Activity (IC50) of Benzodioxole Derivatives and Acarbose
CompoundTarget EnzymeIC50 Value (µM)Reference
Novel Benzodioxole Derivatives
Compound IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][1][5]dioxole-5-carboxamide)α-Amylase0.68[1][6]
Compound IIa (N-phenylbenzo[d][1][5]dioxole-5-carboxamide)α-Amylase0.85[1][6]
Compound I (methyl 2-(6-(2-bromobenzoyl)benzo[d][1][5]dioxol-5-yl)acetate)α-Amylase2.57 µg/mL[7]
Compound II (2-(6-benzoylbenzo[d][1][5]dioxol-5-yl)acetic acid)α-Amylase4.12 µg/mL[7]
Compound 6i (Benzodioxole grafted spirooxindole pyrrolidinyl derivative)α-Glucosidase10.0 µg/mL[3][4]
Compound 4f (Benzodioxole aryl acetic acid derivative)α-Amylase1.11 µg/mL[8]
Standard Antidiabetic Drug
Acarboseα-Amylase2.593[1]
Acarboseα-Glucosidase10.15 µg/mL[4]
Acarboseα-Amylase6.47 µg/mL[8]

*Note: Some IC50 values are reported in µg/mL. Direct comparison with molar concentrations (µM) requires knowledge of the molecular weights of the compounds, which are not always provided in the source. However, the data still provides a valuable measure of relative potency.

The data clearly indicates that several novel benzodioxole derivatives exhibit potent inhibitory activity against α-amylase, with some compounds (IIc and IIa) showing significantly lower IC50 values than the standard drug acarbose.[1][6] This suggests a higher intrinsic potency of these derivatives.

Mechanism of Action: Inhibition of Carbohydrate Digestion

The primary mechanism by which these benzodioxole derivatives exert their antidiabetic effect is through the competitive inhibition of α-amylase and α-glucosidase in the small intestine. This enzymatic blockade slows down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby mitigating the post-meal spike in blood glucose levels.

Mechanism_of_Action cluster_0 Small Intestine cluster_1 Therapeutic Intervention Complex Carbohydrates Complex Carbohydrates α-Amylase α-Amylase Complex Carbohydrates->α-Amylase Digestion Disaccharides Disaccharides α-Amylase->Disaccharides α-Glucosidase α-Glucosidase Disaccharides->α-Glucosidase Digestion Glucose Glucose α-Glucosidase->Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption Benzodioxole Derivatives Benzodioxole Derivatives Benzodioxole Derivatives->α-Amylase Inhibition Benzodioxole Derivatives->α-Glucosidase Inhibition

Caption: Mechanism of action of benzodioxole derivatives as α-amylase and α-glucosidase inhibitors.

Detailed Protocol: In Vitro α-Amylase Inhibition Assay

This protocol is a self-validating system for assessing the α-amylase inhibitory potential of test compounds.

Materials:

  • Porcine pancreatic α-amylase (PPA)

  • Starch solution (1% w/v)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium potassium tartrate solution

  • Phosphate buffer (pH 6.9)

  • Test compounds (benzodioxole derivatives)

  • Acarbose (positive control)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PPA in phosphate buffer.

    • Prepare a 1% (w/v) starch solution by dissolving soluble starch in phosphate buffer with gentle heating.

    • Prepare the DNSA reagent by dissolving DNSA and sodium potassium tartrate in sodium hydroxide solution.

  • Assay Protocol:

    • Add 50 µL of the test compound solution (at various concentrations) or the positive control (acarbose) to a 96-well microplate.

    • Add 50 µL of the PPA solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the starch solution to each well.

    • Incubate the mixture at 37°C for 15 minutes.

    • Stop the reaction by adding 100 µL of the DNSA reagent.

    • Heat the microplate in a boiling water bath for 5 minutes to allow for color development.

    • Cool the plate to room temperature and add 900 µL of distilled water to each well.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Analysis: Efficacy in a Diabetic Animal Model

While in vitro assays provide valuable preliminary data, in vivo studies are essential to confirm the therapeutic potential and safety of a drug candidate in a living organism. The streptozotocin (STZ)-induced diabetic mouse model is a widely accepted and utilized model for screening antidiabetic agents.

Comparative Hypoglycemic Effect of Benzodioxole Derivatives in STZ-Induced Diabetic Mice
CompoundDosageDurationBlood Glucose Reduction (%)Reference
Novel Benzodioxole Derivatives
Compound IIc5 dosesNot specified31.1% (from 252.2 to 173.8 mg/dL)[1][5][6]
Compound I5 dosesNot specified32.4%[7][9]
Compound II5 dosesNot specified14.8%[7][9]
Standard Antidiabetic Drug
Acarbose5 dosesNot specified22.9%[7][9]

The in vivo data corroborates the in vitro findings, demonstrating the significant hypoglycemic effect of the novel benzodioxole derivatives.[1][5][6][7][9] Notably, Compound I exhibited a more potent blood glucose-lowering effect than the standard drug acarbose in this model.[7][9] Histopathological examination of the liver in STZ-treated mice showed improvements after treatment with these compounds, suggesting a potential protective effect.[7][9]

Detailed Protocol: In Vivo Hypoglycemic Effect in STZ-Induced Diabetic Mice

This protocol outlines a robust workflow for evaluating the antidiabetic efficacy of test compounds in an animal model.

Animals:

  • Male Swiss albino mice (or other suitable strain)

Induction of Diabetes:

  • Administer a single intraperitoneal (IP) injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5) at a dose of 60 mg/kg body weight.

  • Monitor blood glucose levels for 72 hours post-injection to confirm the induction of diabetes (fasting blood glucose > 200 mg/dL).

Experimental Design:

  • Divide the diabetic mice into the following groups (n=6-8 per group):

    • Group I: Normal control (non-diabetic)

    • Group II: Diabetic control (receives vehicle only)

    • Group III: Positive control (receives acarbose or another standard antidiabetic drug)

    • Group IV, V, etc.: Test groups (receive different doses of the novel benzodioxole derivatives)

  • Administer the respective treatments orally (or via another appropriate route) once daily for a specified period (e.g., 5 days).

Data Collection and Analysis:

  • Measure fasting blood glucose levels at baseline and at regular intervals throughout the study using a glucometer.

  • At the end of the study, collect blood samples for biochemical analysis (e.g., insulin levels, lipid profile).

  • Euthanize the animals and collect organs (e.g., pancreas, liver, kidney) for histopathological examination.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

In_Vivo_Workflow Animal Acclimatization Animal Acclimatization Induction of Diabetes (STZ) Induction of Diabetes (STZ) Animal Acclimatization->Induction of Diabetes (STZ) Confirmation of Diabetes Confirmation of Diabetes Induction of Diabetes (STZ)->Confirmation of Diabetes Grouping of Animals Grouping of Animals Confirmation of Diabetes->Grouping of Animals Treatment Administration Treatment Administration Grouping of Animals->Treatment Administration Blood Glucose Monitoring Blood Glucose Monitoring Treatment Administration->Blood Glucose Monitoring Biochemical & Histopathological Analysis Biochemical & Histopathological Analysis Treatment Administration->Biochemical & Histopathological Analysis Data Analysis Data Analysis Blood Glucose Monitoring->Data Analysis Biochemical & Histopathological Analysis->Data Analysis

Caption: Experimental workflow for in vivo analysis of antidiabetic agents.

Expert Perspective and Future Directions

The collective evidence from both in vitro and in vivo studies strongly supports the potential of novel benzodioxole derivatives as a new class of antidiabetic agents. Their potent inhibition of key carbohydrate-metabolizing enzymes, coupled with significant hypoglycemic effects in preclinical models, positions them as promising candidates for further development.

The causality behind their enhanced efficacy compared to existing drugs like acarbose likely lies in the specific structural features of the benzodioxole scaffold and its substituted derivatives, which may allow for more favorable interactions with the active sites of α-amylase and α-glucosidase. Molecular docking studies have indeed suggested strong binding affinities for some of these compounds.[3][7][8]

However, the journey from a promising lead compound to a clinically approved drug is long and arduous. Future research should focus on:

  • Comprehensive Safety and Toxicity Profiling: While some studies have shown low cytotoxicity in normal cell lines, a thorough evaluation of the long-term safety and potential off-target effects is crucial.[1][6]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for optimizing dosing regimens and predicting their behavior in humans.[7][9]

  • Mechanism of Action Elucidation: While enzyme inhibition is a primary mechanism, exploring other potential pathways through which these compounds may exert their antidiabetic effects could reveal additional therapeutic benefits.

  • Structural Optimization: Structure-activity relationship (SAR) studies can guide the design and synthesis of even more potent and selective benzodioxole derivatives with improved drug-like properties.

References

  • Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. [Link]

  • Nivetha, N., et al. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Advances, 12(39), 25479-25490. [Link]

  • MDPI. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. [Link]

  • The Hebrew University of Jerusalem. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. [Link]

  • Hawash, M., et al. (2024). Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. Molecular and Cellular Biochemistry, 479(1), 253–266. [Link]

  • National Center for Biotechnology Information. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed, 37892167. [Link]

  • The Hebrew University of Jerusalem. (2024). Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. [Link]

  • An-Najah National University. (2024). from synthesis to application: the journey of benzodioxol derivatives in therapeutic discovery. [Link]

  • Hawash, M., et al. (2021). Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives. Journal of Molecular Structure, 1238, 130453. [Link]

  • Royal Society of Chemistry. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. [Link]

  • ResearchGate. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. [Link]

  • Semantic Scholar. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. [Link]

  • ResearchGate. (n.d.). Structures of Benzodioxole derivatives that have biological activities. [Link]

Sources

Comparative

Unambiguous Compound Identity: A Comparative Guide to COSY and HMBC NMR Techniques

In the landscape of drug discovery and natural product research, the unambiguous determination of a molecule's structure is a critical milestone.[1][2][3][4] While techniques like 1D NMR and mass spectrometry provide ini...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and natural product research, the unambiguous determination of a molecule's structure is a critical milestone.[1][2][3][4] While techniques like 1D NMR and mass spectrometry provide initial clues, complex molecular architectures often demand more sophisticated approaches. This guide, authored for researchers, scientists, and drug development professionals, delves into two powerful two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques: Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC). We will explore their fundamental principles, compare their applications and limitations, and provide practical, data-supported protocols to empower you in your structural elucidation endeavors.

The Challenge of Structural Ambiguity

The journey from a promising hit to a well-characterized lead compound is paved with analytical challenges. Isomers can exhibit nearly identical mass spectra and subtle differences in 1D NMR spectra, leading to potential mis-assignment and costly downstream failures. Advanced 2D NMR techniques are indispensable for navigating this complexity, offering a roadmap of atomic connectivity within a molecule.[5][6]

COSY: Mapping the Proton-Proton Network

Principle: The COSY experiment is a homonuclear correlation technique that reveals scalar (J-coupled) interactions between protons, typically over two to three bonds.[7][8][9][10][11][12] The resulting 2D spectrum displays the 1D proton spectrum along both the horizontal and vertical axes. The key features are the off-diagonal "cross-peaks," which indicate that two protons are coupled to each other.[7][9]

What it tells you: COSY is invaluable for identifying adjacent protons and piecing together spin systems within a molecule. By "walking" through the correlations, one can trace out the proton backbone of a molecule.[8][13][14]

HMBC: Unveiling Long-Range Carbon-Proton Connectivity

Principle: The HMBC experiment is a heteronuclear correlation technique that maps long-range couplings between protons and carbons, typically over two to four bonds.[15][16][17][18][19] Unlike its counterpart, Heteronuclear Single Quantum Coherence (HSQC), which shows direct one-bond ¹H-¹³C correlations, HMBC is optimized to detect the weaker, long-range correlations.[19]

What it tells you: HMBC is a cornerstone for assembling the complete carbon skeleton of a molecule. It allows you to connect different spin systems identified by COSY and to place quaternary carbons and heteroatoms that lack directly attached protons.[13][20]

Head-to-Head Comparison: COSY vs. HMBC

FeatureCOSY (Correlation Spectroscopy)HMBC (Heteronuclear Multiple Bond Correlation)
Correlation Type ¹H-¹H (Homonuclear)¹H-¹³C (Heteronuclear)
Information Provided Shows which protons are coupled to each other (typically 2-3 bonds).[7][8][10]Shows which protons are coupled to carbons over longer ranges (typically 2-4 bonds).[15][16][17][18]
Primary Application Identifying proton spin systems and tracing out the proton backbone.[8][13]Assembling the complete carbon skeleton, connecting spin systems, and placing quaternary carbons.[13][20]
Strengths Excellent for establishing proton connectivity within fragments. Relatively sensitive.Crucial for determining the overall molecular structure. Can provide information about heteroatoms.
Limitations Does not provide information about the carbon skeleton directly. Can be ambiguous in highly coupled systems.Can be less sensitive than COSY. The absence of a correlation does not definitively rule out proximity.[19]
Complementary Techniques HSQC (for direct ¹H-¹³C correlations), HMBC (for overall structure).COSY (to establish proton spin systems), HSQC (to identify which protons are attached to which carbons).

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring COSY and HMBC data. Note that optimal parameters will vary depending on the specific molecule, solvent, and NMR spectrometer used.[21][22][23][24]

COSY Experiment Workflow

COSY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve sample in deuterated solvent acq_1d Acquire 1D ¹H Spectrum prep->acq_1d acq_cosy Set up 2D COSY Experiment acq_1d->acq_cosy run_cosy Run COSY Experiment acq_cosy->run_cosy proc Fourier Transform & Phasing run_cosy->proc analysis Analyze Cross-Peaks proc->analysis HMBC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve sample in deuterated solvent acq_1d Acquire 1D ¹H & ¹³C Spectra prep->acq_1d acq_hmbc Set up 2D HMBC Experiment acq_1d->acq_hmbc run_hmbc Run HMBC Experiment acq_hmbc->run_hmbc proc Fourier Transform & Phasing run_hmbc->proc analysis Analyze Cross-Peaks proc->analysis

HMBC Experimental Workflow

Step-by-Step Methodology for HMBC:

  • Sample Preparation: Use the same sample prepared for the COSY experiment.

  • Initial 1D Spectra: Acquire both 1D ¹H and ¹³C NMR spectra to determine the chemical shift ranges for both nuclei.

  • HMBC Experiment Setup:

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

    • The number of increments in t₁ is typically 256 or 512.

    • The number of scans per increment will likely be higher than for COSY (e.g., 8, 16, or more) due to the lower sensitivity of the experiment.

    • A crucial parameter is the long-range coupling constant (ⁿJCH) for which the experiment is optimized. A typical value is 8 Hz, but this can be adjusted. [25]4. Acquisition: Run the HMBC experiment. This is typically a longer experiment than COSY.

  • Processing and Analysis:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum.

    • Analyze the cross-peaks to identify long-range ¹H-¹³C correlations. [26][27]

Case Study: Structure Elucidation of a Novel Natural Product

To illustrate the power of combining these techniques, consider the hypothetical structure elucidation of a novel alkaloid.

  • 1D ¹H and ¹³C NMR: Provide the initial count of protons and carbons and their chemical environments.

  • COSY: Reveals several isolated spin systems, for example, a -CH-CH₂-CH₃ fragment and an aromatic ring system. However, how these fragments are connected remains unknown.

  • HSQC: Correlates each proton to its directly attached carbon, confirming the assignments within the fragments.

  • HMBC: This is the key to connecting the pieces. A cross-peak between a proton on the aromatic ring and a carbon in the aliphatic chain provides the crucial link. Further HMBC correlations from the protons of the ethyl group to a quaternary carbon in the core structure allow for the complete assembly of the molecular skeleton.

This systematic approach, integrating data from multiple 2D NMR experiments, provides a self-validating system for structure determination. [14][28][29]

Conclusion: A Synergistic Approach to Structural Certainty

COSY and HMBC are not competing techniques but rather complementary tools in the analytical chemist's arsenal. While COSY provides a detailed map of the proton network, HMBC offers the long-range vision needed to construct the entire molecular edifice. By judiciously applying these advanced NMR techniques, researchers can move beyond ambiguity and confirm compound identity with a high degree of confidence, a critical step in the rigorous process of drug discovery and development. [1][30][31]

References

  • Advances in Nuclear Magnetic Resonance for Drug Discovery. PMC - PubMed Central. [Link]

  • How Does NMR Help Identify Natural Compounds?. Creative Biostructure. [Link]

  • Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs. [Link]

  • Natural Products. Bruker. [Link]

  • Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. Preprints.org. [Link]

  • Current NMR Techniques for Structure-Based Drug Discovery. MDPI. [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. University of Zurich. [Link]

  • NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin. ACS Publications. [Link]

  • Principles and Applications of NMR Spectroscopy. NPTEL. [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. [Link]

  • On-the-Fly, Sample-Tailored Optimization of NMR Experiments. ACS Publications. [Link]

  • Fast quantitative 2D NMR for quantifying analytes in complex mixtures. New Food Magazine. [Link]

  • Optimization and practical implementation of ultrafast 2D NMR experiments. SciELO. [Link]

  • HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. [Link]

  • KnowItAll NMR Spectral Library Collection. Wiley Science Solutions. [Link]

  • Complex NMR experiments: 2D, selective, etc.. University of Rochester. [Link]

  • Great resources for learning NMR (Nuclear Magnetic Resonance). Ohio State University. [Link]

  • 2D NMR Spectroscopy: COSY, NOESY, HETCOR, HMBC, HMQC. Studylib. [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CEITEC. [Link]

  • NMR Links and Resources. University of Guelph. [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CEITEC. [Link]

  • Good resources for learning the theory behind NMR?. Reddit. [Link]

  • Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Databases and resources. University of Southampton. [Link]

  • Optimization and practical implementation of ultrafast 2D NMR experiments. ResearchGate. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Interpretation steps of a NMR spectrum. analyzetest.com. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Theoretical NMR correlations based Structure Discussion. PMC - PubMed Central. [Link]

  • HSQC and HMBC. Columbia University. [Link]

  • COSY NMR.
  • Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • The COSY and HMBC correlations are referenced according to the pairs of... ResearchGate. [Link]

  • A comprehensive discussion of HMBC pulse sequences. 2. Some useful variants. ResearchGate. [Link]

  • cosy hsqc hmbc: Topics by Science.gov. Science.gov. [Link]

  • Case studies. Ghent University. [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Molecular Docking of Benzodioxole Derivatives

Welcome to a detailed guide on the molecular docking of benzodioxole derivatives. For researchers and drug development professionals, this document provides an in-depth, comparative analysis of how these versatile scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed guide on the molecular docking of benzodioxole derivatives. For researchers and drug development professionals, this document provides an in-depth, comparative analysis of how these versatile scaffolds interact with various key biological targets. We will move beyond a simple procedural outline to explore the scientific rationale behind methodological choices, ensuring a robust and reproducible computational workflow.

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Molecular docking, a powerful computational technique, allows us to predict how these molecules might bind to specific protein targets at an atomic level, guiding further synthesis and experimental testing.[3]

This guide is structured to provide a holistic understanding, from the foundational principles to a practical, comparative case study.

Part 1: The "Why" - Rationale for Target and Ligand Selection

The success of any molecular docking study hinges on the careful selection of both the ligand library and the protein target. The choice is not arbitrary but is driven by existing biological data, therapeutic goals, and the inherent chemical properties of the scaffold.

Why Benzodioxole Derivatives?

The benzodioxole ring system is a common feature in compounds that exhibit significant biological activity. Its rigid structure and potential for diverse functionalization make it an attractive starting point for drug design.[4] For instance, derivatives have been investigated as inhibitors of tubulin polymerization for anticancer applications, and as modulators of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE) for neurodegenerative diseases.[4][5][6][7]

Selecting the Target Receptors: A Comparative Approach

To illustrate the comparative power of molecular docking, we will examine the interaction of a small library of hypothetical benzodioxole derivatives against three distinct and therapeutically relevant protein targets:

  • Tubulin (Beta-Tubulin): A key component of microtubules, which are crucial for cell division.[8] Inhibiting tubulin polymerization is a validated strategy in cancer chemotherapy.[8][9][10] The colchicine binding site is a common target for small molecule inhibitors.[9][10]

  • Monoamine Oxidase B (MAO-B): An enzyme responsible for the degradation of neurotransmitters like dopamine.[11] MAO-B inhibitors are used in the treatment of Parkinson's disease.[11][12]

  • Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine.[7] AChE inhibitors are a primary treatment for Alzheimer's disease.[7][13]

This multi-target approach allows us to not only predict the potency of our derivatives but also to assess their potential selectivity, a critical factor in drug development.

Part 2: A Self-Validating Molecular Docking Protocol

To ensure the trustworthiness of our computational results, it is imperative to follow a rigorous and validated protocol. The following workflow is designed to be self-validating by incorporating a crucial redocking step.[14][15]

Step-by-Step Experimental Workflow
  • Protein Preparation:

    • Acquisition: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our study, we will use representative structures for Tubulin (e.g., PDB ID: 1SA0), MAO-B (e.g., PDB ID: 2V61), and AChE (e.g., PDB ID: 4EY7).

    • Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions. The native co-crystallized ligand should be saved separately for the validation step.

    • Protonation: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign appropriate protonation states for amino acid residues like histidine, aspartate, and glutamate.

    • Charge Assignment: Assign partial charges to the protein atoms (e.g., using Gasteiger charges).

  • Ligand Preparation:

    • Structure Generation: Draw the 2D structures of the benzodioxole derivatives and convert them to 3D structures.

    • Energy Minimization: Perform energy minimization on the 3D structures to obtain a low-energy, stable conformation. This is typically done using a force field like MMFF94.

    • Charge Assignment: Assign partial charges to the ligand atoms.

  • Active Site Definition & Grid Generation:

    • Binding Site Identification: The active site is defined as the region of the protein where the native ligand binds. This can be identified from the co-crystallized structure.

    • Grid Box Generation: A grid box is created around the defined active site. This box defines the search space for the docking algorithm. The size of the box should be sufficient to accommodate the ligands in various orientations.

  • Protocol Validation (Redocking):

    • The Causality: Before docking our novel compounds, we must prove that our chosen docking parameters can accurately reproduce the known binding pose of a ligand. This is the cornerstone of a trustworthy protocol.[14][16]

    • Procedure: Dock the extracted native ligand back into the prepared protein's active site.

    • Success Criterion: The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is less than 2.0 Å.[16][17]

  • Molecular Docking Simulation:

    • Algorithm Selection: A genetic algorithm is a commonly used and robust search algorithm for exploring the conformational space of the ligand within the active site.[18]

    • Execution: Dock each prepared benzodioxole derivative into the grid-defined active site of each target protein using software like AutoDock Vina.[19] The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).

  • Analysis of Results:

    • Binding Affinity: The docking score, typically in kcal/mol, provides an estimate of the binding free energy. A more negative value indicates a stronger predicted binding affinity.[20]

    • Interaction Analysis: Visualize the top-ranked pose for each ligand-protein complex. Analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the active site.

Workflow Visualization

G cluster_prep Preparation Stage cluster_val Validation Stage cluster_dock Docking & Analysis PDB 1. Obtain Protein Crystal Structure (PDB) PrepProt 2. Prepare Protein (Remove Water, Add H) PDB->PrepProt Grid 4. Define Active Site & Generate Grid Box PrepProt->Grid PrepLig 3. Prepare Ligand Library (2D->3D, Minimize Energy) Dock 7. Dock Benzodioxole Derivatives PrepLig->Dock Redock 5. Redock Native Ligand Grid->Redock RMSD 6. Calculate RMSD (Target: <2.0 Å) Redock->RMSD RMSD->Dock If Validated Analyze 8. Analyze Binding Affinity & Interactions Dock->Analyze Hypothesis 9. Formulate Biological Hypothesis Analyze->Hypothesis

Caption: A validated molecular docking workflow.

Part 3: Comparative Analysis of Benzodioxole Derivatives

For our comparative guide, let's consider three hypothetical benzodioxole derivatives (BDZ-1, BDZ-2, and BDZ-3) with varying substituents, designed to probe different interactions within the binding pockets.

  • BDZ-1: A simple benzodioxole core with a flexible side chain.

  • BDZ-2: Features a hydrogen bond donor/acceptor group (e.g., a hydroxyl or amide group).

  • BDZ-3: Contains a bulky, hydrophobic group (e.g., a phenyl ring).

After running these ligands through our validated docking protocol against Tubulin, MAO-B, and AChE, we can summarize the quantitative data for comparison.

Quantitative Docking Results
LigandTarget ReceptorBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
BDZ-1 Tubulin-7.2Cys241, Leu248, Ala316Hydrophobic
MAO-B-8.1Tyr435, Ile199, Phe343π-π Stacking, Hydrophobic
AChE-7.5Trp84, Tyr337Hydrophobic
BDZ-2 Tubulin-8.5Cys241, Asn258, Thr314Hydrogen Bond , Hydrophobic
MAO-B-8.3Tyr435, Gln206Hydrogen Bond , Hydrophobic
AChE-9.2Ser200, His440, Trp84Hydrogen Bond , π-π Stacking
BDZ-3 Tubulin-8.1Val318, Leu255, Ala316Strong Hydrophobic
MAO-B-9.5Tyr398, Tyr435, Leu171Hydrophobic , π-π Stacking
AChE-8.4Trp279, Phe330, Tyr337Strong Hydrophobic
ReferenceColchicine (Tubulin)-8.0Cys241, Asn258, Leu255Hydrogen Bond, Hydrophobic
ReferenceSafinamide (MAO-B)-9.1Tyr398, Tyr435π-π Stacking, Hydrophobic
ReferenceDonepezil (AChE)-10.5Trp84, Phe330, Ser200π-π Stacking, Hydrogen Bond

Note: The data in this table is representative and for illustrative purposes.

Interpretation and Expert Insights
  • Structure-Activity Relationships (SAR): The introduction of a hydrogen bonding moiety in BDZ-2 significantly improved its binding affinity for Tubulin and AChE, suggesting these targets have key polar residues in their active sites (Asn258 in Tubulin; Ser200, His440 in AChE).[21] Conversely, the bulky hydrophobic group in BDZ-3 led to the highest predicted affinity for MAO-B, which is known to have a large, hydrophobic active site cavity.[12][22]

  • Selectivity Profile: BDZ-3 shows a promising selectivity for MAO-B over the other two targets, with a binding energy of -9.5 kcal/mol. This is a desirable trait for developing a drug with fewer off-target effects. BDZ-2 , on the other hand, shows high affinity for AChE but also significant predicted binding to Tubulin and MAO-B, suggesting it might be a less selective inhibitor.

  • Benchmarking Against Standards: While our derivatives show promising scores, they are still, for the most part, less potent than the reference inhibitors like Donepezil. This is an expected result and provides a benchmark for further optimization. The docking score of BDZ-3 with MAO-B (-9.5 kcal/mol) is competitive with the known inhibitor Safinamide (-9.1 kcal/mol), making it a strong candidate for synthesis and in vitro testing.

Visualizing Ligand-Receptor Interactions

A conceptual diagram helps to illustrate the types of interactions that anchor a ligand within a protein's binding site.

G cluster_protein Protein Active Site AA1 Hydrophobic Residue (e.g., Leu, Val) AA2 Polar Residue (e.g., Ser, Asn) AA3 Aromatic Residue (e.g., Tyr, Trp) AA4 Catalytic Residue (e.g., Ser, His) Ligand Benzodioxole Derivative Ligand->AA1 Hydrophobic Interaction Ligand->AA2 Hydrogen Bond Ligand->AA3 π-π Stacking Ligand->AA4 Key Interaction (e.g., H-Bond)

Caption: Conceptual ligand-protein interactions.

Part 4: Conclusion and Future Directions

This guide has demonstrated a comprehensive and scientifically rigorous approach to the comparative molecular docking of benzodioxole derivatives. Our analysis reveals that simple structural modifications can significantly alter the binding affinity and selectivity of this scaffold for different therapeutic targets.

The results suggest that BDZ-3 is a promising lead candidate for a selective MAO-B inhibitor, while BDZ-2 could be a starting point for a potent, albeit less selective, AChE inhibitor.

The next logical steps in the drug discovery pipeline would be:

  • Synthesis: Synthesize the most promising compounds (BDZ-2 and BDZ-3).

  • In Vitro Validation: Experimentally test the synthesized compounds in enzyme inhibition assays to validate the computational predictions.[23]

  • Molecular Dynamics (MD) Simulations: For the most active compounds, run MD simulations to study the stability of the ligand-protein complex over time, providing a more dynamic view of the binding interactions.[9][24]

By integrating computational screening with experimental validation, we can accelerate the discovery of novel therapeutics derived from the versatile benzodioxole scaffold.

References

  • Preclinical evaluation and molecular docking of 1,3-benzodioxole propargyl ether derivatives as novel inhibitor for combating the histone deacetylase enzyme in cancer. (2017). Pharmaceutical Biology. [Link]

  • Molecular docking protocol validation. (n.d.). ResearchGate. [Link]

  • Preclinical evaluation and molecular docking of 1,3-benzodioxole propargyl ether derivatives as novel inhibitor for combating the histone deacetylase enzyme in cancer. (2017). PubMed. [Link]

  • Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent. (2023). Semantic Scholar. [Link]

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (2021). Molecules. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2011). Current Medicinal Chemistry. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). PLoS ONE. [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. [Link]

  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. (2022). RSC Advances. [Link]

  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. (2022). PubMed Central. [Link]

  • (PDF) Validation of Docking Methodology (Redocking). (2023). ResearchGate. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. (2005). Journal of Chemical Information and Modeling. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • A Beginner's Guide to Molecular Docking. (2022). ETFLIN. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2024). PLOS Computational Biology. [Link]

  • Structures of benzodioxol derivatives having various biological activities. (2023). ResearchGate. [Link]

  • Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent. (2023). Taylor & Francis Online. [Link]

  • New Benzodioxole-based Pyrazoline Derivatives: Synthesis and Anticandidal, In silico ADME, Molecular Docking Studies. (2019). Bentham Science. [Link]

  • Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives containing benzodioxole as potential anticancer agents. (2013). Bioorganic & Medicinal Chemistry. [Link]

  • In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. (2021). Molecules. [Link]

  • (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). ResearchGate. [Link]

  • 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. (2021). ChemMedChem. [Link]

  • Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. (2023). MDPI. [Link]

  • A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. (2022). Molecules. [Link]

  • Docking of novel reversible monoamine oxidase-B inhibitors: efficient prediction of ligand binding sites and estimation of inhibitors thermodynamic properties. (2007). Journal of Neural Transmission. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022). Molecules. [Link]

  • Exploring new selective 3-benzylquinoxaline-based MAO-A inhibitors: design, synthesis, biological evaluation and docking studies. (2015). Bioorganic & Medicinal Chemistry. [Link]

  • Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. (2023). Pharmaceuticals. [Link]

  • Monoamine Oxidase Inhibitors: Ten Years of Docking Studies. (2022). ResearchGate. [Link]

  • Structure-Based Design of Novel MAO-B Inhibitors: A Review. (2019). Molecules. [Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (2016). DARU Journal of Pharmaceutical Sciences. [Link]

  • Docking of the alkaloid geissospermine into acetylcholinesterase: a natural scaffold targeting the treatment of Alzheimer's disease. (2011). Journal of Molecular Modeling. [Link]

  • Docking Studies of Recently Synthesized MAO-B Inhibitors. (2023). Encyclopedia.pub. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

Authored for Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guid...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, science-backed protocol for the proper disposal of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol. As this compound is not a common commercial chemical, a formal Safety Data Sheet (SDS) is often unavailable. Therefore, its hazard profile must be inferred from its chemical structure and analogues, necessitating a conservative and cautious approach to its disposal.

Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is fundamental to handling it safely. The structure of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol combines a benzodioxole ring system with a propan-2-ol side chain. This allows us to predict its likely hazards by examining related compounds.

  • Toxicity and Irritation: Analogous compounds, such as 2-(1,3-Benzodioxol-5-yl)ethanol, are classified as hazardous, with warnings for acute oral and dermal toxicity, as well as skin and eye irritation.[1][2] The propan-2-ol (isopropanol) moiety is also known to cause serious eye irritation.[3][4]

  • Environmental Hazard: A closely related ketone, 1-(1,3-benzodioxol-5-yl)propan-1-one, is classified as toxic to aquatic life with long-lasting effects.[5] This is a critical consideration, strictly prohibiting disposal via the sewer system.[6]

  • Flammability: The propan-2-ol component is a highly flammable liquid and vapor.[3][7] While the larger molecule has a higher boiling point, it must be treated as potentially flammable.

Based on this analysis, (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol must be handled as hazardous waste .

Hazard Category Predicted Risk based on Structural Analogues Primary Rationale Citation
Acute Oral Toxicity Harmful if swallowed.Benzodioxole derivatives often exhibit moderate oral toxicity.[1][5]
Skin/Eye Irritation Causes skin and serious eye irritation.Common characteristic of secondary alcohols and related structures.[2][3]
Flammability Potentially flammable liquid.Presence of the propan-2-ol group.[3][4]
Environmental Hazard Toxic to aquatic life.Benzodioxole core is persistent and hazardous in aquatic systems.[5]

Regulatory Framework: Your 'Cradle-to-Grave' Responsibility

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from generation to final disposal.[9]

A substance is deemed hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Based on the analysis above, (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol waste would qualify as hazardous due to its likely toxicity and potential ignitability.

Standard Operating Procedure (SOP) for Disposal

This protocol ensures a self-validating system for safety and compliance. Each step is designed to mitigate the risks identified in the hazard assessment.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous reactions.

  • Designate a Specific Waste Stream: This compound should be collected as a non-halogenated organic solvent waste.

  • Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or bases.[10] Keep solid and liquid waste streams separate.[11][12]

Step 3: Container Selection and Labeling

The waste container is the primary method of containment.

  • Container Type: Use a clean, dry, and chemically compatible container, such as an amber glass bottle, to prevent degradation from light.[11] The container must have a secure, leak-proof screw cap.[6][12]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

    • A clear indication of the hazards (e.g., "Toxic," "Flammable," "Environmental Hazard") and corresponding GHS pictograms.

    • The date on which waste was first added (the "accumulation start date").

Step 4: Waste Accumulation

Waste must be stored safely in a designated laboratory area prior to disposal.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[10] This area must be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to capture any potential leaks.[12]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[10] Store away from sources of ignition like heat or open flames.[3][13]

Step 5: Arranging for Professional Disposal

Disposal must be handled by a certified entity.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed to track the waste to its final destination.[14]

  • Recommended Disposal Method: The most appropriate disposal method for this type of organic compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[13]

Disposal Decision Workflow

The following diagram outlines the logical steps from waste generation to final disposal, ensuring compliance and safety at each stage.

G A Waste Generation (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol B Select Appropriate Container (Amber Glass, Screw Cap) A->B C Affix 'HAZARDOUS WASTE' Label (Name, Hazards, Date) B->C D Transfer Waste to Container (Use Funnel, Avoid Spills) C->D E Container >90% Full? D->E F Securely Cap Container & Store in Secondary Containment within SAA E->F No G Request Pickup from EHS or Licensed Waste Contractor E->G Yes F->D For Next Addition H Final Disposal at Approved TSDF (High-Temperature Incineration) G->H

Caption: Disposal workflow for (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol.

Emergency Spill Protocol

In the event of a small spill (<100 mL) in a well-ventilated area or chemical fume hood:

  • Alert Personnel: Immediately alert others in the area.

  • Isolate and Ventilate: Restrict access to the spill area and ensure adequate ventilation. Shut off any nearby ignition sources.[13]

  • Don PPE: Wear the PPE detailed in Step 1 of the SOP.

  • Absorb Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Carefully scoop the absorbent material into a designated container. Seal the container and label it as hazardous waste containing the spilled chemical.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Arrange for the disposal of the cleanup materials as hazardous waste.

For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Properly Managing Chemical Waste in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • EPA Hazardous Waste Management.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Safety Data Sheet for 1-(1,3-benzodioxol-5-yl)propan-1-one. Sigma-Aldrich.
  • Safety Data Sheet for 2-(1,3-Benzodioxol-5-yl)ethanol. Fisher Scientific.
  • Safety D
  • Safety D
  • Safety Data Sheet for 2-(1,3-Benzodioxol-5-yl)ethanol. Fisher Scientific (Canada).
  • Safety Data Sheet for Isopropanol. Sigma-Aldrich.
  • Safety Data Sheet for Propan-2-ol. Chemos GmbH & Co.KG.
  • Student safety sheets 66 Higher alcohols. CLEAPSS Science.

Sources

Handling

Personal protective equipment for handling (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

Comprehensive Safety Guide: Handling (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol This guide provides essential safety protocols, operational plans, and disposal procedures for (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol....

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Guide: Handling (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

This guide provides essential safety protocols, operational plans, and disposal procedures for (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol. As specific hazard data for this compound is not extensively published, this document synthesizes information from the safety profiles of its core structural components—1,3-benzodioxole and propan-2-ol—and established best practices for handling laboratory chemicals. This proactive, risk-based approach ensures the highest degree of safety for all personnel.

Hazard Assessment: A Synthesis of Structural Analogues

To establish a robust safety profile, we must analyze the hazards associated with the compound's primary functional groups. The molecule consists of a 1,3-benzodioxole ring system and a propan-2-ol side chain.

  • 1,3-Benzodioxole Moiety : This group is found in various compounds, some of which are treated as potential irritants and flammable liquids.[1][2] Handling should always occur in well-ventilated areas to avoid vapor accumulation.[1]

  • Propan-2-ol (Isopropanol) Backbone : Propan-2-ol is a well-characterized substance known to be a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness upon inhalation.[3][4]

Based on this analysis, (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol should be handled as a substance with the potential hazards summarized below.

Hazard CategoryAnticipated RiskRationale & Primary Sources
Flammability High The propan-2-ol backbone and benzodioxole ring suggest the compound is a flammable liquid. Vapors may form explosive mixtures with air.[3][5][6]
Eye Irritation High Propan-2-ol is a known serious eye irritant.[3][4] Direct contact with the eyes must be prevented.
Inhalation Moderate May cause respiratory irritation, drowsiness, or dizziness, consistent with volatile organic compounds like propan-2-ol.[3][4] Work should be conducted in a fume hood.
Skin Contact Moderate Potential for skin irritation. Prolonged or repeated contact should be avoided. Chemical-resistant gloves are mandatory.[7]
Ingestion Moderate to High Assumed to be harmful if swallowed. Do not eat, drink, or smoke in work areas.[6][8]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is crucial. The minimum required PPE is outlined below. A risk assessment should precede any new procedure to determine if additional protection is necessary.[9][10]

Eye and Face Protection
  • Minimum Requirement : Wear indirectly vented, chemical splash goggles that conform to ANSI/ISEA Z87.1 standards at all times.[10] Regular safety glasses do not provide adequate protection from splashes or vapors.[11]

  • Enhanced Protection : When handling larger volumes (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[10][12] The face shield protects the entire face from direct contact.

Skin and Body Protection
  • Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves offer good protection against splashes, but for prolonged contact or handling of larger quantities, consider more robust options like neoprene or butyl rubber.[11][13] Always inspect gloves for tears or holes before use.[10] Follow proper glove removal techniques to avoid contaminating your skin.[14][15]

  • Lab Coat : A flame-resistant lab coat, fully buttoned, is required.[10] This protects your skin and personal clothing from spills and splashes.[14]

  • Apparel : Always wear long pants and closed-toe shoes.[14] Exposed skin on the legs, ankles, or feet is unacceptable in a laboratory setting.

Respiratory Protection

The primary engineering control for preventing inhalation exposure is a certified chemical fume hood.[11]

  • Standard Operations : All handling of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood.[15]

  • Emergency Situations : In the event of a large spill outside of a fume hood, or if engineering controls fail, an air-purifying respirator with an organic vapor cartridge may be necessary. All respirator use must be in accordance with your institution's EHS program, which includes fit-testing and training.

Operational Plan: From Benchtop to Storage

Adherence to a strict operational protocol minimizes risk.

Step-by-Step Handling Protocol
  • Preparation :

    • Perform a thorough risk assessment for the specific procedure.[9]

    • Ensure the work area, particularly inside the chemical fume hood, is clean and uncluttered.

    • Locate and verify the functionality of all safety equipment, including the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class B or ABC).[10][16]

    • Assemble all necessary apparatus and reagents before retrieving the compound.

  • Donning PPE : Put on protective equipment in the following order: lab coat, closed-toe shoes, long pants, safety goggles, and finally, gloves.

  • Chemical Handling :

    • Perform all manipulations of the compound within a chemical fume hood.

    • Ground and bond containers and receiving equipment when transferring significant quantities to prevent static discharge.[6][8]

    • Use non-sparking tools and explosion-proof equipment where appropriate.[3][8]

    • Keep containers tightly closed when not in use to minimize vapor release.[5]

  • Storage :

    • Store the compound in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area designated for flammable liquids.[1][5]

    • Store away from heat, sparks, open flames, and other ignition sources.[4][8]

    • Ensure segregation from incompatible materials, such as strong oxidizing agents.[12]

  • Doffing PPE : To prevent cross-contamination, remove PPE before leaving the laboratory. Remove in the following order: gloves, face shield (if used), lab coat, and goggles. Wash hands thoroughly with soap and water immediately after removing gloves.[14][16]

Disposal Plan: Responsible Stewardship

All waste materials contaminated with (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol must be treated as hazardous waste.

Waste Segregation and Collection
  • Liquid Waste : Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[12] Do not mix with other waste streams unless approved by your institution's EHS office.

  • Solid Waste : All contaminated disposable items (e.g., gloves, weighing paper, pipette tips, paper towels) must be collected in a separate, sealed container or bag clearly labeled as hazardous waste.[12]

Step-by-Step Disposal Procedure
  • Containerization : Use non-reactive containers appropriate for flammable organic waste.[14][16]

  • Labeling : Label the waste container clearly with "Hazardous Waste," the full chemical name "(2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol," and any other constituents in the waste.[12]

  • Storage : Store the sealed waste container in a designated satellite accumulation area until pickup. This area should be secure and well-ventilated.[12]

  • Pickup : Contact your institution's EHS office to schedule a pickup for the hazardous waste.[12] Never dispose of this chemical down the sink.[9]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the operational risk.

PPE_Workflow start Start: Handling (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol risk_assessment Risk Assessment: Evaluate Scale and Splash Potential start->risk_assessment low_risk_node Low Risk Scenario: - Small Scale (<50 mL) - Contained Transfers - No Splash Risk risk_assessment->low_risk_node Low high_risk_node High Risk Scenario: - Large Scale (>50 mL) - Vigorous Mixing/Heating - Significant Splash Risk risk_assessment->high_risk_node High low_risk_ppe Required PPE: 1. Chemical Splash Goggles 2. Nitrile Gloves 3. Flame-Resistant Lab Coat 4. Long Pants & Closed-Toe Shoes 5. Work in Fume Hood low_risk_node->low_risk_ppe high_risk_ppe Required PPE: 1. Chemical Splash Goggles + Face Shield 2. Neoprene/Butyl Gloves 3. Flame-Resistant Lab Coat 4. Chemical-Resistant Apron 5. Long Pants & Closed-Toe Shoes 6. Work in Fume Hood high_risk_node->high_risk_ppe

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • Chemical Safety Best Practices in The Lab. Green World Group.
  • Life-Changing Safety Tips for Handling Labor
  • Safe Lab Practices. Environmental Health & Safety.
  • Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Benchchem.
  • Working with Chemicals - Prudent Practices in the Labor
  • Essential Guide to the Safe Disposal of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole. Benchchem.
  • 1,3-Benzodioxole. Apollo Scientific.
  • Lab Safety Rules and Guidelines. LabManager.
  • Essential Guide to the Proper Disposal of 5-cyclopropylbenzo[d][16][11]dioxole. Benchchem.

  • 1,3-Benzodioxole - Safety D
  • Personal Protective Equipment (PPE). CHEMM.
  • Safety Data Sheet for Isopropyl alcohol. Sigma-Aldrich.
  • Safety Data Sheet for 2-(1,3-Benzodioxol-5-yl)ethanol. Fisher Scientific.
  • How to Choose PPE for Chemical Work.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Personal protective equipment for handling FL118-14-Propanol. Benchchem.
  • Safety D
  • Safety D
  • Safety Data Sheet: Propan-2-ol. Chemos GmbH&Co.KG.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol
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